3-Nitroisonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPIUHZVTZWEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376578 | |
| Record name | 3-nitroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-82-3 | |
| Record name | 3-Nitroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitroisonicotinic acid, a substituted pyridine carboxylic acid, serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyridine ring, govern its reactivity and make it a versatile precursor for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis methodologies, spectral signatures, and reactivity profile. A particular focus is placed on its applications in drug discovery and development, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound, also known as 3-Nitropyridine-4-carboxylic acid, belongs to the class of nitro-substituted pyridine carboxylic acids.[1] The presence of a carboxylic acid group at the 4-position and a nitro group at the 3-position of the pyridine ring imparts a unique combination of chemical characteristics.[1] The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences the molecule's acidity, reactivity, and potential for intermolecular interactions. These attributes make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in various scientific disciplines.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O₄ | [4][5] |
| Molecular Weight | 168.11 g/mol | [4][5] |
| CAS Number | 59290-82-3 | [4][5] |
| Melting Point | ca. 220 °C | [4] |
| Boiling Point | 467.3 °C at 760 mmHg | [4] |
| Density | 1.57 g/cm³ | [4] |
| pKa | 1.38 ± 0.25 (Predicted) | [4] |
| Appearance | Solid (likely crystalline) | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
The predicted pKa value indicates that this compound is a relatively strong acid, a consequence of the inductive and resonance effects of the nitro group and the pyridine nitrogen.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various routes, most commonly involving the oxidation of a suitable precursor.
Oxidation of 3-Methylpyridine
A prevalent industrial method for the synthesis of nicotinic acid derivatives involves the oxidation of 3-methylpyridine (3-picoline).[1][6] While direct nitration of isonicotinic acid is challenging, the oxidation of a pre-nitrated picoline derivative is a viable strategy. A general pathway involves the nitration of a protected 3-methylpyridine followed by oxidation of the methyl group to a carboxylic acid.
A patented method for preparing nicotinic acid involves reacting 3-methylpyridine with concentrated sulfuric acid to protect the pyridine ring, followed by oxidation with ammonium persulfate.[7] A similar approach using nitric acid as the oxidizing agent has also been described.[5][8]
Conceptual Workflow for Synthesis via Oxidation:
Caption: Conceptual synthesis pathway for this compound.
Synthesis of this compound Methyl Ester
A patent describes a method for synthesizing the methyl ester of this compound.[9] This process involves the oxidation of 2-chloro-3-nitro-4-methylpyridine to 2-chloro-3-nitroisonicotinic acid, followed by esterification and subsequent reduction to remove the chlorine atom.[9]
Experimental Protocol: Conceptual Synthesis of Nicotinic Acid via Oxidation of Nicotine
This protocol is adapted from a classic organic synthesis procedure for nicotinic acid and is provided for illustrative purposes.[10] It should be adapted and optimized for the synthesis of the nitro-derivative with appropriate safety precautions.
-
Reaction Setup: In a suitable round-bottom flask equipped with a stirrer and under a fume hood, place concentrated nitric acid.
-
Addition of Precursor: Carefully add the nitrated pyridine precursor in portions, ensuring adequate mixing and temperature control.
-
Heating: Gently heat the reaction mixture on a steam bath to initiate the oxidation reaction. The reaction can be exothermic, so careful monitoring is essential.
-
Reaction Completion: Maintain heating for several hours until the evolution of nitrogen oxides ceases.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the crude product by filtration. The crude acid can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitro group and the carboxylic acid. The proton adjacent to the nitro group is expected to be the most deshielded. For comparison, the ¹H NMR spectrum of isonicotinic acid in CD₃OD shows peaks around 8.8 ppm and 7.8 ppm.[11] The presence of the nitro group would likely shift these peaks further downfield.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and carboxylic acid groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[12]
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C=C and C=N stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 168.[12] Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Reactivity and Chemical Transformations
The reactivity of this compound is primarily dictated by the interplay of its functional groups.
Acidity and Esterification
The carboxylic acid group is acidic and readily undergoes reactions typical of this functional group, such as esterification. Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the nitro group.[13] Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group or addition to the ring followed by rearomatization.[13] The positions ortho and para to the nitro group are the most activated towards nucleophilic attack.[13]
Diagram of Nucleophilic Attack on a Nitro-activated Pyridine Ring:
Caption: General mechanism of nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation provides access to 3-aminoisonicotinic acid, another important synthetic intermediate.
Applications in Drug Development
Isonicotinic acid and its derivatives are prominent scaffolds in medicinal chemistry, with applications in the development of drugs for various therapeutic areas.[14][15] The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Aromatic nitro compounds are found in a number of approved drugs and are known to exhibit a wide range of biological activities.[2]
Derivatives of this compound can serve as precursors for the synthesis of:
-
Anticancer Agents: Pyridine derivatives have shown promise as anticancer agents.[3]
-
Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.[16]
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for designing inhibitors of various enzymes.
The ability to functionalize the carboxylic acid, the nitro group, and the pyridine ring provides a platform for generating diverse chemical libraries for drug screening.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related nitroaromatic compounds, it should be considered as potentially irritating to the skin, eyes, and respiratory tract.[17] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with a rich and varied chemistry. Its well-defined physicochemical properties, coupled with its reactivity, make it a valuable tool for synthetic chemists. The ability to selectively modify its functional groups opens up numerous avenues for the creation of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its core chemical properties, empowering researchers to harness its full potential in their scientific endeavors.
References
-
LookChem. Cas 59290-82-3, this compound. [Link]
- Google Patents. CN115557886A - Synthetic method of this compound methyl ester.
-
NP-MRD. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]
-
Organic Syntheses. nicotinic acid. [Link]
-
Chapter 13: Mass Spectrometry and Infrared Spectroscopy. Mass Spectrometry and Infrared Spectroscopy. [Link]
-
Alchemie Labs. Safety Data Sheet (SDS). [Link]
-
Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- Google Patents.
-
PubMed. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. [Link]
-
NIST WebBook. 3-Aminoisonicotinic acid. [Link]
-
Blog. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
-
ResearchGate. (PDF) Progress on 3-Nitropropionic Acid Derivatives. [Link]
-
ResearchGate. The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. [Link]
-
ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;.... [Link]
-
Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]
-
ResearchGate. Syntheses, structures and properties of isonicotinamidium, thionicotinamidium, 2- and 3-(hydroxymethyl)pyridinium nitrates. [Link]
-
PubMed. Progress on 3-Nitropropionic Acid Derivatives. [Link]
- Google Patents. CN101985434B - Method for preparing nicotinic acid.
- Google Patents. US2409806A - Synthesis of nicotinic compounds.
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
Organic Syntheses. 3-nitrophthalic acid. [Link]
- Google Patents. CN1141288A - Process for preparing nicotinic acid.
-
Wikipedia. Nucleophilic substitution. [Link]
-
ResearchGate. The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). [Link]
-
ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids | Request PDF. [Link]
-
Nucleophilic Substitution Reactions. [Link]
-
NIST WebBook. Benzoic acid, 3-nitro-. [Link]
-
Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
-
ResearchGate. Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4- nitropyridine N-oxide adducts | Request PDF. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 6. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 8. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 9. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621) [np-mrd.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempanda.com [chempanda.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Nitroisonicotinic Acid (CAS 59290-82-3)
Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic value of functionalized heterocyclic compounds cannot be overstated. 3-Nitroisonicotinic acid, a derivative of pyridine, stands out as a pivotal intermediate. Its unique arrangement of a carboxylic acid and a nitro group on the pyridine scaffold offers orthogonal reactivity, enabling chemists to perform sequential and selective modifications. This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explore the causality behind its properties, applications, and handling protocols. It is designed for the practicing researcher who requires not just data, but a functional understanding of how to leverage this molecule's potential in complex synthetic campaigns.
Core Chemical and Physical Identity
This compound, also known as 3-Nitropyridine-4-carboxylic acid, is an organic compound belonging to the class of nitro-substituted pyridine carboxylic acids.[1] Its identity is defined by the Chemical Abstracts Service (CAS) number 59290-82-3.[2][3][4] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a nitro group at the 3-position.[4] This substitution pattern is critical to its chemical behavior and utility in synthesis.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59290-82-3 | [2][3][4] |
| Molecular Formula | C₆H₄N₂O₄ | [2][3][4] |
| Molecular Weight | 168.11 g/mol | [2][5] |
| Appearance | Light green or off-white crystalline solid | [2] |
| Melting Point | Approximately 220°C | [2] |
| Boiling Point | 467.3°C at 760 mmHg (Predicted) | [2] |
| Density | 1.57 g/cm³ | [2] |
| pKa | 1.38 ± 0.25 (Predicted) | [2] |
| Refractive Index | 1.624 | [2] |
Note: Some properties are predicted values and should be used as a guideline. Always refer to a lot-specific Certificate of Analysis for precise data.[3]
Synthesis and Reaction Mechanisms
The synthesis of this compound is a key consideration for its application. While multiple routes exist, a common laboratory and industrial approach involves the oxidation and subsequent transformation of substituted pyridines.
General Synthetic Pathway
A patented method describes the synthesis of the methyl ester of this compound, which provides insight into the formation of the core structure.[6] The process involves the oxidation of a substituted chloromethylpyridine, followed by esterification and a reduction step to yield the final product.[6]
A more general approach to nitrating pyridines involves reacting the pyridine substrate with dinitrogen pentoxide. The resulting intermediate is then treated with sodium bisulfite to facilitate the migration of the nitro group to the 3-position of the pyridine ring.[7]
Below is a conceptual workflow for a plausible synthesis route.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Profile for Structural Elucidation
Confirming the structure and purity of this compound is paramount. While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on well-established principles.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the range of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons would appear in the downfield region (likely >8.0 ppm). The carboxylic acid proton would appear as a very broad singlet, also significantly downfield (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >160 ppm). The carbons attached to the nitro group and the nitrogen atom would also be significantly deshielded.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Key Reactions and Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 3-Aminoisonicotinic acid (CAS 7579-20-6), a valuable building block for synthesizing more complex heterocyclic systems.[2]
-
Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with SOCl₂), which can then be reacted with amines to form amides.
-
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution reactions under specific conditions.
Caption: Key synthetic transformations of this compound.
Role in Drug Development
As a versatile intermediate, this compound is a precursor for compounds with potential therapeutic applications. Its isomer, nicotinic acid (Vitamin B3), has well-documented pharmacological effects, including the ability to alter plasma lipid levels.[8] While this compound itself is not a therapeutic agent, its derivatives are explored in medicinal chemistry for various targets. The amino derivative, in particular, serves as a scaffold for building molecules used in the development of antimalarial drugs and other therapies.[9]
Toxicological Profile and Biological Context
Direct toxicological and biological data for this compound is limited in publicly accessible literature. However, it is crucial to consider the known effects of structurally related compounds to inform handling procedures and anticipate potential biological activity.
Context from a Related Neurotoxin: 3-Nitropropionic Acid (3-NP)
3-Nitropropionic acid (3-NP), though not a pyridine derivative, is a well-studied neurotoxin that provides a powerful example of how a simple nitro-containing organic acid can exert potent biological effects.[10]
-
Mechanism of Action: 3-NP is an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11][12][13] This inhibition blocks cellular energy (ATP) production, leading to oxidative stress, neuronal degeneration, and apoptosis.[10][13][14]
-
Research Application: Due to its ability to selectively damage striatal neurons, 3-NP is widely used in animal models to mimic the pathophysiology of Huntington's disease.[10][13][14]
It must be emphasized that the specific toxicity of this compound has not been established and may differ significantly from 3-NP. However, the known mitochondrial toxicity of 3-NP underscores the need for stringent safety protocols when handling any novel nitro-containing organic acid.
Caption: Mechanism of toxicity for the related compound 3-Nitropropionic acid.
Safety, Handling, and Storage Protocols
Given the potential hazards associated with nitro compounds and organic acids, a rigorous approach to safety is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [15][16] |
| Hazard | H319 | Causes serious eye irritation. | [15][16] |
| Hazard | H335 | May cause respiratory irritation. | [15][16] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [15][16] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [17][18] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [17][18] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |
Note: This is not an exhaustive list. Always consult the most current SDS for the specific product being used.[19]
Step-by-Step Handling Protocol
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Dispensing: Use a spatula to handle the solid material. Avoid creating dust. If weighing, do so within the fume hood or in a balance enclosure.
-
Spill Response: In case of a small spill, decontaminate the area with an appropriate solvent and absorb with an inert material. For large spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of waste in a dedicated, properly labeled container for hazardous chemical waste, in accordance with local and national regulations.
Storage Requirements
Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended storage temperature is between 2-8°C to ensure long-term stability.[2]
Experimental Protocol: Reduction to 3-Aminoisonicotinic Acid
This protocol provides a representative procedure for the reduction of the nitro group, a common and critical transformation of the title compound.
Objective: To synthesize 3-Aminoisonicotinic acid from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable amount of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon or ~50 psi on a Parr apparatus) at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Aminoisonicotinic acid.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Conclusion
This compound (CAS 59290-82-3) is a strategically important chemical intermediate characterized by its versatile reactivity. The presence of both a nitro group and a carboxylic acid on the pyridine core allows for a wide range of selective chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective use. Adherence to strict safety and handling protocols, informed by the toxicological profiles of related compounds, is paramount to ensure safe and successful research and development activities.
References
-
LookChem. Cas 59290-82-3, this compound. [Link]
-
Matrix Fine Chemicals. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3. [Link]
- Google Patents. CN115557886A - Synthetic method of this compound methyl ester.
-
PubChem - NIH. This compound | C6H4N2O4 | CID 2762924. [Link]
-
PubMed. Nitric oxide mechanism in the protective effect of antidepressants against 3-nitropropionic acid-induced cognitive deficit, glutathione and mitochondrial alterations in animal model of Huntington's disease. [Link]
-
Tetrahedron. 59290-82-3 | this compound. [Link]
-
PubChem - NIH. 3-Nitropropionic acid | C3H5NO4 | CID 1678. [Link]
-
PubMed. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. [Link]
-
Chem 117 Reference Spectra. 1H, 13C NMR data. [Link]
-
Digitala Vetenskapliga Arkivet. Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
-
PubMed Central. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION.... [Link]
-
PubMed. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin.... [Link]
Sources
- 1. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3 [matrix-fine-chemicals.com]
- 5. 3-Nitropyridine-4-carboxylic acid , 97% , 59290-82-3 - CookeChem [cookechem.com]
- 6. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempanda.com [chempanda.com]
- 10. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide mechanism in the protective effect of antidepressants against 3-nitropropionic acid-induced cognitive deficit, glutathione and mitochondrial alterations in animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bio.vu.nl [bio.vu.nl]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 3-Nitropyridine | 2530-26-9 [amp.chemicalbook.com]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of 3-Nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 3-Nitroisonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. By integrating established theoretical principles with available empirical data, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this compound.
Introduction: The Significance of this compound
This compound, also known as 3-nitropyridine-4-carboxylic acid, is a derivative of isonicotinic acid, a structural isomer of niacin (vitamin B3). The introduction of a nitro group (-NO₂) onto the pyridine ring significantly alters the electronic properties and reactivity of the parent molecule, making it a versatile intermediate for the synthesis of a wide range of functionalized molecules. Its derivatives have shown promise in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, designing new synthetic routes, and elucidating its mechanism of action in biological systems.
Fundamental Chemical Identity
A precise understanding of the molecular identity is the foundation of all further structural and reactivity studies.
| Identifier | Value | Source |
| IUPAC Name | 3-Nitropyridine-4-carboxylic acid | [1] |
| CAS Number | 59290-82-3 | [2][3] |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [3] |
| SMILES | O=C(O)c1c(cncc1)[O-] | [1] |
| InChI Key | YKPIUHZVTZWEEW-UHFFFAOYSA-N | [1] |
Molecular Geometry and Bond Characteristics
Inferred Geometry from Analogous Structures
The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a nitro group at the 3-position. The pyridine ring is expected to be planar. The carboxylic acid group will likely exhibit some degree of rotation around the C-C single bond connecting it to the ring. The nitro group, due to resonance, will also have a defined orientation relative to the ring.
For comparison, the crystal structure of the parent compound, isonicotinic acid, has been determined and is available in the CSD (Refcode: ISNICA).[6] In isonicotinic acid, the molecules form hydrogen-bonded dimers. It is highly probable that this compound also engages in intermolecular hydrogen bonding in the solid state, likely involving the carboxylic acid proton and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the nitro group of an adjacent molecule.
Theoretical Bond Lengths and Angles
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of molecular geometry.[7] The following table presents a summary of typical bond lengths for related functional groups, which can be used to approximate the geometry of this compound.
| Bond | Typical Experimental Bond Length (Å) | Source |
| C-C (aromatic) | 1.39 - 1.40 | |
| C-N (in pyridine) | 1.33 - 1.34 | |
| C-C (carboxyl) | 1.47 - 1.51 | |
| C=O (carboxyl) | 1.20 - 1.23 | |
| C-O (carboxyl) | 1.31 - 1.36 | |
| C-N (nitro) | 1.47 - 1.49 | |
| N=O (nitro) | 1.21 - 1.24 | [8] |
The bond angles within the pyridine ring are expected to be close to 120°, consistent with sp² hybridization. The presence of the electron-withdrawing nitro and carboxylic acid groups may cause minor distortions in the ring geometry. The O-N-O bond angle in the nitro group is typically around 125°.
// Nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];
N_nitro [label="N", pos="-2.3,-1.2!"]; O1_nitro [label="O", pos="-2.8,-0.4!"]; O2_nitro [label="O", pos="-2.8,-2.0!"];
C_carboxyl [label="C", pos="0,-2.5!"]; O1_carboxyl [label="O", pos="0.8,-3.1!"]; O2_carboxyl [label="O", pos="-0.8,-3.1!"]; H_carboxyl [label="H", pos="1.3,-2.7!"];
// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C3 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;
C4 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; } digraph "Logical Relationships" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Isonicotinic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Derivatives" [fillcolor="#FBBC05", fontcolor="#202124"];
"Isonicotinic Acid" -> "this compound" [label="Nitration"]; "this compound" -> "Derivatives" [label="Functionalization"]; } Caption: Logical relationship between isonicotinic acid, this compound, and its derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, all three protons will be deshielded and appear in the downfield region (typically > 8.0 ppm). The proton at the 2-position, being ortho to the nitrogen and meta to the nitro group, will likely be the most downfield. The proton at the 6-position will be ortho to the nitrogen, and the proton at the 5-position will be meta to the carboxylic acid and ortho to the nitro group. Spin-spin coupling between the adjacent protons will result in characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon atoms attached to the electron-withdrawing nitro and carboxylic acid groups (C3 and C4) will be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of the pyridine ring, the carboxylic acid group, and the nitro group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | [9] |
| C=O stretch | 1730 - 1700 | [9] | |
| C-O stretch | 1320 - 1210 | [9] | |
| Nitro Group | Asymmetric N-O stretch | 1550 - 1500 | [9] |
| Symmetric N-O stretch | 1355 - 1315 | [9] | |
| Pyridine Ring | C-H stretch | 3100 - 3000 | [10] |
| C=C and C=N stretches | 1600 - 1430 | [10] |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carboxylic acid groups. For comparison, isonicotinic acid exhibits absorption maxima at approximately 214 nm and 264 nm.[11] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima. The nitroaromatic compounds typically show strong absorption in the UV region.[12]
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically involves the nitration of a suitable pyridine derivative. One common approach is the nitration of 4-methylpyridine (γ-picoline) to form 4-methyl-3-nitropyridine, followed by oxidation of the methyl group to a carboxylic acid.[13] Another route involves the direct nitration of pyridine compounds using reagents like dinitrogen pentoxide followed by a workup with sodium bisulfite.[14]
Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the two electron-withdrawing substituents.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a route to 3-aminoisonicotinic acid and its derivatives. This transformation is crucial for the synthesis of many biologically active compounds.
-
Pyridine Ring: The electron-deficient nature of the pyridine ring, further enhanced by the nitro and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[15]
Applications in Drug Development and Research
This compound serves as a valuable scaffold in medicinal chemistry. The ability to functionalize the carboxylic acid and nitro groups, as well as the pyridine ring itself, allows for the creation of diverse libraries of compounds for biological screening. Derivatives of nicotinic and isonicotinic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. The nitro group can act as a bioisostere for other functional groups or can be a key pharmacophoric element in its own right.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound. While a complete experimental crystal structure is not publicly available, a comprehensive understanding of its geometry, bond characteristics, and spectroscopic properties can be achieved through the analysis of related compounds and computational methods. The insights presented herein are intended to support researchers and drug development professionals in their efforts to synthesize, characterize, and utilize this important heterocyclic compound.
References
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
-
ChemBK. (2024, April 9). 4-pyridinecarboxylic acid, 3-nitro-, methyl ester. Retrieved from [Link]
-
IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS absorption maxima of compounds 3a-c. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of ( 4 ). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]
-
Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 59290-82-3,this compound. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-NITROPYRIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Retrieved from [Link]
-
IMET-DB. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-nitropyridine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]
-
PubMed. (2008, November 1). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
NIST. (n.d.). Average Bond Length Differences by Model Chemistry. Retrieved from [Link]
-
NIST. (n.d.). CCCBDB Experimental bond lengths 3. Retrieved from [Link]
-
SciSpace. (n.d.). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the. Retrieved from [Link]
-
YouTube. (2025, October 18). Trigonal Pyramidal Geometry: NH₃ Structure Explained | Chemical Bonding Tutorial. Retrieved from [Link]
Sources
- 1. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. rsc.org [rsc.org]
- 7. ijcps.org [ijcps.org]
- 8. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. guidechem.com [guidechem.com]
- 14. nva.sikt.no [nva.sikt.no]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 3-Nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroisonicotinic acid, also known as 3-nitro-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a nitro group, makes it a versatile building block for the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the known physical characteristics of this compound, supplemented with field-proven experimental protocols for their determination.
Chemical Identity and Structure
-
IUPAC Name: 3-Nitropyridine-4-carboxylic acid
-
Synonyms: 3-Nitro-4-pyridinecarboxylic acid, 4-Carboxy-3-nitropyridine
-
CAS Number: 59290-82-3
-
Molecular Formula: C₆H₄N₂O₄
-
Molecular Weight: 168.11 g/mol
-
Chemical Structure:
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10)
SMILES: O=C(O)c1c(n c c1)[O-]
Core Physical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Melting Point | Approximately 220 °C | [1] |
| Boiling Point | 467.3 °C at 760 mmHg | [1] |
| Density | 1.57 g/cm³ | [1] |
| Flash Point | 236.4 °C | [1] |
| Vapor Pressure | 1.56 x 10⁻⁹ mmHg at 25 °C | [1] |
| Refractive Index | 1.624 | [1] |
Acidity
The acidity of this compound, quantified by its pKa, is a key determinant of its behavior in solution, influencing its solubility, reactivity, and biological interactions. The electron-withdrawing nature of the nitro group is expected to increase the acidity of the carboxylic acid compared to the parent isonicotinic acid.
| Property | Value | Note |
| pKa | 1.38 ± 0.25 | Predicted value |
This predicted low pKa value indicates that this compound is a relatively strong organic acid.
Solubility Profile
-
General Solubility: Soluble in polar solvents such as water and alcohols.[2] The solubility is influenced by the presence of the carboxylic acid group.
-
Aqueous Solubility: Expected to be pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt.
-
Organic Solvents: Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
For comparison, the parent compound, isonicotinic acid, has a water solubility of 6 g/L.
Crystallographic Data
As of the latest literature review, a definitive, experimentally determined crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. For researchers requiring this information, single-crystal X-ray diffraction would be the necessary analytical technique.
For reference, the related compound, nicotinic acid (3-pyridinecarboxylic acid), has a known crystal structure. It crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, and β = 112.45º.
Experimental Protocols
The following sections detail standardized, field-proven methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are grounded in fundamental analytical principles.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean, dry watch glass. Invert a capillary tube (sealed at one end) and press the open end into the powder. Gently tap the sealed end on a hard surface to pack the powder into the bottom of the tube to a height of 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into the sample holder of the Mel-Temp apparatus. Place a calibrated thermometer in the designated port.
-
Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a rate of 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.
Caption: Workflow for Melting Point Determination.
pKa Determination
The acid dissociation constant (pKa) can be accurately determined using potentiometric titration, which monitors the change in pH of a solution of the acid upon the incremental addition of a strong base.
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of this compound (e.g., 100-200 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle warming may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the dissolved acid solution in a beaker with a magnetic stir bar and position it on a magnetic stir plate. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the beaker.
-
Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (the region of most rapid pH change).
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The half-equivalence point occurs at Veq / 2. At this volume, the concentrations of the acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Determine the pH from the titration curve at Veq / 2 to find the experimental pKa.
-
Caption: Workflow for pKa Determination.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are not merely procedural but are essential for the well-being of researchers and the integrity of the experimental results.
-
General Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent with a distinct set of physical properties that dictate its handling, reactivity, and potential applications. While key data such as melting point, boiling point, and a predicted pKa are available, further experimental investigation is required to quantitatively determine its solubility profile in various solvents and to elucidate its solid-state crystal structure. The experimental protocols provided in this guide offer a robust framework for researchers to obtain this critical data, thereby enabling a more complete understanding and more effective utilization of this important chemical entity in the pursuit of novel therapeutics and other advanced materials.
References
-
LookChem. (n.d.). Cas 59290-82-3, this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Guide to 3-Nitroisonicotinic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Nitroisonicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. The introduction of a nitro group (NO₂) onto the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity. Understanding its structural and electronic characteristics through various spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide will provide a detailed analysis based on established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyridine ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the carboxylic acid and the nitro group will significantly deshield these protons, shifting their resonances downfield.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.1 | Singlet | - |
| H-5 | ~8.1 | Doublet | ~5 |
| H-6 | ~8.9 | Doublet | ~5 |
Rationale for Predictions: The chemical shifts are estimated based on the known spectrum of isonicotinic acid and the substituent effects of a nitro group. In isonicotinic acid, the protons at positions 2 and 6 are equivalent and appear around 8.8 ppm, while the protons at 3 and 5 are also equivalent and appear around 7.8 ppm in DMSO-d₆.[1] The introduction of a nitro group at the 3-position breaks this symmetry. The proton at position 2 (H-2) is adjacent to the nitrogen and the nitro group, leading to significant deshielding and a predicted singlet. The proton at position 6 (H-6) is ortho to the ring nitrogen and will also be strongly deshielded. The proton at position 5 (H-5) will be the least deshielded of the three. The coupling between H-5 and H-6 is expected to be a typical ortho-coupling for a pyridine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the chemical environment of the six carbon atoms in this compound. The carbons directly attached to or influenced by the electron-withdrawing groups will be shifted downfield.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~150 |
| C-4 | ~145 |
| C-5 | ~125 |
| C-6 | ~148 |
| C=O | ~165 |
Rationale for Predictions: The predicted chemical shifts are based on the spectrum of isonicotinic acid and known substituent effects of the nitro group on aromatic rings.[2][3] The carbons attached to the nitrogen (C-2 and C-6) and the nitro group (C-3) are expected to be the most deshielded. The quaternary carbon of the carboxylic acid (C-4) will also be downfield. The carboxyl carbon (C=O) will have the highest chemical shift.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[4]
-
Transfer to NMR Tube: Filter the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[4]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[5]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small molecules should be employed, with optimization of parameters like the number of scans for the ¹³C spectrum to achieve an adequate signal-to-noise ratio.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the nitro group, and the pyridine ring.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Broad | O-H stretch (carboxylic acid, H-bonded) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1595 | Medium | C=C and C=N ring stretching (pyridine) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1300 | Medium | C-N stretch |
| ~900-700 | Medium-Strong | C-H out-of-plane bending (aromatic) |
Rationale for Predictions: The broad O-H and strong C=O stretching bands are characteristic of a carboxylic acid. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive for the asymmetric and symmetric stretching of the nitro group, respectively. The pyridine ring vibrations will appear in the 1600-1400 cm⁻¹ region.[6]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding and Mixing: Thoroughly grind and mix the sample and KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.
Caption: KBr pellet preparation for FT-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Predicted Mass Spectrum and Fragmentation
For this compound (MW = 168.11), the molecular ion peak (M⁺) is expected at m/z 168. The fragmentation pattern will likely involve the loss of neutral molecules such as H₂O, NO, NO₂, and CO₂.
Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 151 | [M - OH]⁺ |
| 123 | [M - NO₂]⁺ |
| 122 | [M - H₂O - CO]⁺ |
| 78 | [C₅H₄N]⁺ |
Rationale for Predictions: The molecular ion is expected to be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of carbon dioxide (-CO₂). Aromatic nitro compounds often show loss of NO and NO₂.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Caption: Predicted fragmentation pathway for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the nitro group are both chromophores that will absorb in the UV region.
Predicted UV-Vis Data and Interpretation
The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* transitions.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | High | π → π |
| ~270 | Moderate | π → π and n → π* |
Rationale for Predictions: Pyridine itself shows absorption bands around 250-260 nm.[7] The presence of the nitro and carboxylic acid groups, which are auxochromes, will likely cause a bathochromic (red) shift in the absorption maxima.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in the desired wavelength range (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining established spectroscopic principles with data from analogous compounds, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, MS, and UV-Vis spectra. The provided protocols offer a solid foundation for researchers to acquire and interpret their own experimental data. This information is crucial for the unambiguous characterization of this compound, paving the way for its further investigation and application in drug discovery and development.
References
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600.133705802, CD₃OD, simulated) (Peak List) (NP0002621). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001904). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR spectrum of (4). Retrieved from [Link]
-
NIST. (n.d.). 3-Aminoisonicotinic acid. Retrieved from the NIST WebBook. [Link]
-
ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). Retrieved from [Link]
-
OOIR. (n.d.). Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Notes - Preparation of 2-Nitroisonicotinic Acid Hydrazide and 2-Aminoisonicotinic Acid Hydrazide. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, and spectroscopic characterizations of gold(III) complexes containing nitrogen-heterocycle based pyridine derivatives as a biomolecular chelates. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. International journal of health sciences. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Aminoisonicotinic acid [webbook.nist.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
The Solubility Profile of 3-Nitroisonicotinic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 3-nitroisonicotinic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate a deeper understanding of this compound's behavior in various solvent systems. While quantitative solubility data for this compound is not extensively available in published literature, this guide leverages data from its parent compound, isonicotinic acid, and the known physicochemical effects of nitro group substitution to provide a robust predictive analysis.
Introduction to this compound: A Molecule of Interest
This compound, also known as 3-nitro-4-pyridinecarboxylic acid, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a carboxylic acid group, and a nitro group, imparts a unique combination of electronic and steric properties that influence its reactivity, crystal packing, and, crucially, its solubility. A thorough understanding of its solubility is paramount for its application in synthesis, purification, formulation, and biological assays.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following physicochemical parameters are of primary importance:
| Property | Value/Description | Source |
| Molecular Formula | C₆H₄N₂O₄ | |
| Molecular Weight | 168.11 g/mol | |
| Melting Point | Approximately 220 °C | |
| pKa (Predicted) | 1.38 ± 0.25 | |
| Appearance | Solid |
The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for both hydrogen bond donation and acceptance, respectively. The nitro group is a strong electron-withdrawing group, which increases the polarity of the molecule and can participate in dipole-dipole interactions. The interplay of these functional groups dictates the overall polarity and the potential for intermolecular interactions with solvent molecules.
Understanding Solubility: A Theoretical Framework
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The solubility of this compound is expected to be highest in polar solvents capable of forming hydrogen bonds or engaging in strong dipole-dipole interactions.
The presence of the nitro group is anticipated to significantly influence the solubility profile compared to its parent compound, isonicotinic acid. The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid proton and enhances the overall polarity of the molecule. This increased polarity would generally suggest a higher solubility in polar solvents. However, the nitro group also introduces a potential for strong intermolecular interactions in the solid state, such as π-π stacking and dipole-dipole interactions, which could lead to a higher lattice energy in the crystal structure. A higher lattice energy would require more energy to overcome, potentially decreasing solubility.
Qualitative and Predicted Solubility of this compound
Published data on the quantitative solubility of this compound in a range of organic solvents is scarce. However, qualitative descriptions indicate that it is soluble in polar solvents like water and alcohols. This is consistent with the presence of the polar carboxylic acid and nitro functional groups.
Based on the physicochemical properties and theoretical considerations, the following solubility trends can be predicted:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water (to some extent), and in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can effectively solvate the polar functional groups of the molecule.
-
Moderate to Low Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.
-
Poor Solubility: Predicted in non-polar solvents like hexane, toluene, and dichloromethane, as these solvents cannot effectively interact with the polar functional groups of this compound.
Comparative Analysis with Isonicotinic Acid
To provide a more quantitative perspective, it is instructive to examine the solubility of the parent compound, isonicotinic acid. While the addition of a nitro group will alter the solubility, the data for isonicotinic acid provides a valuable baseline.
Table of Isonicotinic Acid Solubility in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Reference |
| Water | 0.457 | |
| Methanol | 0.366 | |
| Ethanol | 0.146 | |
| 1-Propanol | 0.066 | |
| Acetone | 0.024 |
The data clearly shows that the solubility of isonicotinic acid is highest in polar protic solvents and decreases as the solvent polarity decreases. It is reasonable to hypothesize that this compound will follow a similar trend, although the absolute solubility values will differ due to the electronic and steric effects of the nitro group. The increased polarity imparted by the nitro group may enhance solubility in highly polar solvents like DMSO, while potentially decreasing it in less polar organic solvents compared to isonicotinic acid due to stronger crystal lattice forces.
Experimental Determination of Solubility: A Recommended Protocol
Given the lack of comprehensive published data, experimental determination of the solubility of this compound is highly recommended for any research or development application. The following section outlines a robust, self-validating protocol for this purpose.
Isothermal Shake-Flask Method
This widely accepted method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature.
Diagram of the Experimental Workflow
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, thus validating the attainment of equilibrium.
-
Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is essential for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Analytical Method Validation
The trustworthiness of the solubility data hinges on the reliability of the analytical method used for quantification. A UV-Vis spectrophotometric method can be developed by identifying the λmax of this compound in the chosen solvent and establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. For more complex matrices or for higher accuracy, an HPLC method with UV detection is recommended. The method should be validated for linearity, accuracy, and precision.
Conclusion
While direct, quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and comparison with its parent compound, isonicotinic acid. The presence of the polar carboxylic acid and nitro groups suggests a preference for polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable framework for their determination. This foundational knowledge is critical for the effective utilization of this compound in research and development endeavors.
References
-
LookChem. Cas 59290-82-3, this compound. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 117-122.
-
SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]
- Govindarajan, M., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 946-956.
-
ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. [Link]
- Acree, Jr., W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 117-122.
Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 3-Nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine carboxylic acid scaffold has long been a cornerstone for the development of therapeutic agents.[1][2] Within this class of compounds, 3-Nitroisonicotinic acid emerges as a molecule of significant, yet largely unexplored, potential. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the pyridine ring, suggest a range of applications from a modulator of cellular signaling to a versatile building block for novel therapeutics.[3] This in-depth technical guide will delve into the prospective research applications of this compound, drawing upon the established biological activities of its analogs and derivatives to provide a roadmap for future investigation. As a Senior Application Scientist, the following sections will not only outline what is known but also extrapolate to what is possible, providing both the rationale and the foundational methodologies to empower researchers to unlock the full potential of this intriguing molecule.
Core Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research. The properties of this compound make it amenable to a variety of experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [4] |
| Molecular Weight | 168.11 g/mol | [4] |
| Melting Point | ~220°C | [4] |
| Boiling Point | 467.3°C at 760 mmHg | [4] |
| Density | 1.57 g/cm³ | [4] |
| pKa | 1.38 ± 0.25 (Predicted) | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Part 1: this compound as a Putative Modulator of G-Protein Coupled Receptors
Scientific Rationale: Targeting GPR109b
Recent research has highlighted the potential of nitro-substituted aromatic acids as selective agonists for G-protein coupled receptors (GPCRs). Specifically, a study on 3-nitro-4-substituted-aminobenzoic acids revealed them to be potent and highly selective agonists of the orphan human GPCR, GPR109b, a low-affinity receptor for niacin.[4] This finding is significant as GPR109b is a close homolog of GPR109A, the high-affinity niacin receptor, which is a well-established target for treating dyslipidemia.[5] The structural similarity between 3-nitro-4-aminobenzoic acid and this compound provides a strong rationale for investigating the latter as a potential GPR109b agonist. The development of selective GPR109b agonists is of considerable interest for studying the physiological roles of this receptor and for developing therapeutics with potentially fewer side effects than non-selective niacin receptor agonists.[6][7]
Experimental Workflow: Screening for GPR109b Agonism
A typical workflow to assess the potential of this compound as a GPR109b agonist would involve a series of in vitro assays.
Caption: Framework for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of Methyl 3-Nitroisonicotinate
A key intermediate for the synthesis of various derivatives is the methyl ester of this compound. A detailed protocol for its synthesis via the nitration of methyl isonicotinate is as follows:[8]
Materials:
-
Methyl isonicotinate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5.0 g of methyl isonicotinate and cool the flask in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 3-nitroisonicotinate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Part 3: Potential as an Enzyme Inhibitor - A Hypothesis
Scientific Rationale: Lessons from 3-Nitropropionic Acid
The structurally related compound, 3-Nitropropionic acid (3-NPA), is a well-characterized mitochondrial toxin that acts as a suicide inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain. [9][10][11][12][13][14]3-NPA's mechanism involves its conversion to a reactive nitronate intermediate that covalently modifies a key arginine residue in the active site of the enzyme. [9]While this compound has a different carbon skeleton and aromaticity, the presence of the nitro group in a position beta to a carboxylic acid invites the hypothesis that it, or its derivatives, could act as inhibitors of certain enzymes. The specific targets would likely differ from those of 3-NPA, but the principle of the nitro group participating in binding or a catalytic inactivation mechanism is a compelling avenue for investigation.
Hypothetical Mechanism of Action as a Covalent Inhibitor
Caption: Hypothetical mechanism for this compound derivatives as covalent enzyme inhibitors.
Part 4: Exploration as a Novel Chemical Probe
Scientific Rationale: The Spectroscopic Potential of the Nitro Group
The nitro group possesses unique spectroscopic properties that can be exploited in the design of chemical probes. For instance, 3-nitrotyrosine has been successfully used as a spectroscopic probe to investigate protein-protein interactions through fluorescence resonance energy transfer (FRET). [1][15][16]The nitro group acts as an efficient fluorescence quencher and its absorbance properties are sensitive to the local environment. It is conceivable that this compound could be incorporated into larger molecules to create probes for various biological applications, such as labeling proteins or detecting specific enzymatic activities.
Conceptual Workflow for Developing a this compound-Based Probe
Caption: Conceptual workflow for the development and application of a this compound-based chemical probe.
Conclusion and Future Directions
This compound stands as a promising yet underutilized molecule in the realm of chemical biology and drug discovery. The evidence from structurally related compounds strongly suggests its potential in several key research areas. As a putative selective agonist of GPR109b, it offers a tool to dissect the pharmacology of this orphan receptor. As a versatile chemical scaffold, it provides a foundation for the synthesis of novel anti-inflammatory and antimicrobial agents. Furthermore, the intriguing possibility of its derivatives acting as enzyme inhibitors or forming the core of novel chemical probes warrants dedicated investigation. This guide has laid out the scientific rationale and provided foundational experimental frameworks to encourage and empower researchers to explore these exciting avenues. The journey from potential to proven application requires rigorous experimentation, and it is our hope that this technical guide will serve as a valuable starting point for these endeavors.
References
-
Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Dang, H. T., Pride, C. C., Chen, R., Tamura, S. Y., Richman, J. G., Connolly, D. T., & Semple, G. (2007). 3-Nitro-4-amino Benzoic Acids and 6-amino Nicotinic Acids Are Highly Selective Agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619–6622. [Link]
-
ResearchGate. (n.d.). The antimicrobial activity of the synthesized compounds 3a–g by disc diffusion method. [Link]
-
Ramalakshmi, N., Aruloly, L., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(3), 249-259. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
Wanders, D., et al. (2013). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE, 8(10), e78375. [Link]
-
Huang, L. S., Sun, G., Cobessi, D., Wang, A. C., Shen, J. T., Tung, E. Y., Anderson, V. E., & Berry, E. A. (2006). 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic-base arginine in the active site of the enzyme. The Journal of biological chemistry, 281(9), 5965–5972. [Link]
-
Safdar, S., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(15), 3456. [Link]
-
Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(10), 1289. [Link]
-
Palacios, H. H., et al. (2003). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Annals of the New York Academy of Sciences, 993, 305-312. [Link]
-
Navarrete-Vázquez, G., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. [Link]
-
Ahmed, K., et al. (2010). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. Journal of Biological Chemistry, 285(51), 39848–39855. [Link]
-
ResearchGate. (n.d.). Experimental design. Abbreviations: 3-NP – 3-nitropropionic acid. [Link]
-
Lin, M. H., et al. (2022). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 144(42), 19349–19358. [Link]
-
Kumar, P., & Kumar, A. (2010). Nitric oxide mechanism in the protective effect of antidepressants against 3-nitropropionic acid-induced cognitive deficit, glutathione and mitochondrial alterations in animal model of Huntington's disease. Behavioural Brain Research, 212(1), 72-80. [Link]
-
Sharma, M., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. Journal of Biosciences, 47, 65. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
Brouillet, E., et al. (1998). 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. Neuroreport, 9(11), R75-R80. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1673. [Link]
-
Gorgan, L. D., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8888. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 15(5), 1144–1155. [Link]
-
Francis, K., & Gadda, G. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB life, 65(9), 741–748. [Link]
-
De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 15(5), 1144–1155. [Link]
-
ResearchGate. (2025). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions | Request PDF. [Link]
-
Lukasova, M., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408. [Link]
-
Singh, N., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. Neurochemical Research, 48(6), 1631–1647. [Link]
-
ResearchGate. (2025). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate | Request PDF. [Link]
-
Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. [Link]
-
Kalsi, R., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittel-Forschung, 57(10), 662-667. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039–4091. [Link]
-
ResearchGate. (n.d.). Discovery of a novel inhibitor of nitric oxide production with potential therapeutic effect on acute inflammation | Request PDF. [Link]
-
Bak, A., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports, 11(1), 18361. [Link]
-
ResearchGate. (2025). Determination of Nicotinic Acid in Pharmaceutical Products†. [Link]
Sources
- 1. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 4. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 3-Nitroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone, integral to the structure of numerous therapeutic agents. The introduction of a nitro group and a carboxylic acid function at the 3- and 4-positions, respectively, gives rise to 3-nitroisonicotinic acid, a scaffold of burgeoning interest. Its derivatives, encompassing a diverse array of chemical entities including hydrazones, esters, and amides, are demonstrating a remarkable spectrum of biological activities. This guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive technical overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and summarize key quantitative data to facilitate comparative analysis and future research endeavors.
I. Multifaceted Biological Activities of this compound Derivatives
The therapeutic potential of this compound derivatives stems from their diverse biological activities, which are being actively explored. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, which, in concert with various side chains, dictates the interaction of these molecules with biological targets.
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A growing body of evidence suggests that derivatives of nicotinic acid, including those with a nitro substituent, possess significant anticancer properties.[1] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.
The precise mechanisms of action are still under investigation; however, several plausible pathways have been proposed. One prominent hypothesis centers on the bioreduction of the nitro group within the hypoxic environment characteristic of solid tumors. This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage, including DNA strand breaks, ultimately triggering apoptosis.[2]
Furthermore, studies on related nicotinic acid derivatives have implicated the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[3] Inhibition of VEGFR-2 can lead to reduced tumor vascularization and subsequent apoptosis.[3] The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is another potential target.[4] Inhibition of this pathway can disrupt downstream signaling cascades that promote cancer cell survival and proliferation.[4]
B. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This compound derivatives, particularly hydrazones, have shown promising antimicrobial activity against a spectrum of bacteria and fungi.[5][6]
The antimicrobial mechanism of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group by microbial nitroreductases.[2] This process generates reactive nitrogen species, including nitroso and hydroxylamine radicals, which are highly cytotoxic. These reactive species can indiscriminately damage a variety of cellular components, including DNA, proteins, and lipids, leading to metabolic dysfunction and cell death.[2] This multi-targeted mode of action is advantageous as it may reduce the likelihood of resistance development.
C. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a multitude of diseases. Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[7] While the anti-inflammatory effects of this compound derivatives are less explored, their structural similarity to other anti-inflammatory nicotinic acid compounds suggests a similar potential.
The anti-inflammatory actions of nicotinic acid are, in part, mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including macrophages.[8] Activation of this receptor can lead to the suppression of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] The NF-κB signaling cascade is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes.[9] By inhibiting NF-κB activation, these compounds can potentially reduce the production of inflammatory mediators and ameliorate the inflammatory response.[10][11] The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation that could be modulated by these derivatives.[10][12]
II. Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.
A. MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
B. Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Multichannel pipette
-
Microplate reader (optional, for quantitative analysis)
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB.
-
Inoculation: Add a specific volume of the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
C. Griess Assay for Nitric Oxide Measurement
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO₂⁻). It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Materials:
-
Griess Reagent (typically a two-part solution: sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Microplate reader
Protocol:
-
Cell Culture and Stimulation: Seed macrophages in a 96-well plate and allow them to adhere. Treat the cells with the this compound derivatives for a specific pre-incubation period, followed by stimulation with an inflammatory agent like LPS to induce NO production.
-
Sample Collection: After the stimulation period, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition by the compounds can then be calculated relative to the LPS-stimulated control.
III. Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives from the scientific literature. This data provides a valuable resource for comparing the potency and spectrum of activity of different structural analogs.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nicotinic acid derivative 5c | HCT-15 (Colon) | 0.068 | [3] |
| Nicotinic acid derivative 5c | PC-3 (Prostate) | >100 | [3] |
| Note: | Data for specific this compound derivatives is limited in the provided search results. The data presented is for a related nicotinic acid derivative to illustrate the potential potency. |
Table 2: Antimicrobial Activity of this compound Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Nicotinic acid acylhydrazone 13 | Staphylococcus epidermidis | 1.95 | [13] |
| Nicotinic acid acylhydrazone 13 | Staphylococcus aureus | 3.91 | [13] |
| Nicotinic acid acylhydrazone 13 | Staphylococcus aureus (MRSA) | 7.81 | [13] |
| 1,3,4-oxadiazoline derivative 25 | Staphylococcus aureus (MRSA) | 15.62 | [13] |
| 1,3,4-oxadiazoline derivative 17 | Staphylococcus epidermidis | 7.81-15.62 | [13] |
| 3-Nitroisoxazole derivative IIIa | Gram-negative bacteria | Comparable to Nitrofurantoin | [14] |
| Note: | MIC values represent the Minimum Inhibitory Concentration. |
IV. Conclusion and Future Directions
This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The proposed mechanisms of action, particularly the bioreduction of the nitro group and the modulation of key signaling pathways, provide a rational basis for their further development.
Future research should focus on several key areas. A more in-depth elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives is crucial for understanding their mechanisms of action and for rational drug design. Structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these compounds while minimizing potential toxicity. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.
V. References
-
(ResearchGate)
-
(SciSpace)
-
(ResearchGate)
-
(NIH)
-
(PubMed)
-
(PubMed)
-
(PMC - PubMed Central)
-
(MDPI)
-
(PMC - NIH)
-
(ResearchGate)
-
(Semantic Scholar)
-
(ResearchGate)
-
(PubMed)
-
(PubMed)
-
(Revue Roumaine de Chimie)
-
(PMC - NIH)
-
(ResearchGate)
-
(Encyclopedia.pub)
-
(MDPI)
-
(MDPI)
-
(MDPI)
-
(MDPI)
-
(MDPI)
-
(NIH)
-
(MDPI)
-
(MDPI)
-
(PMC - NIH)
-
(RSC Publishing)
-
(ResearchGate)
-
(MDPI)
-
(Frontiers)
-
(Semantic Scholar)
-
(PubMed)
-
(ResearchGate)
-
(PubMed)
-
(PMC - NIH)
-
(MDPI)
Sources
- 1. Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Nitroisonicotinic Acid: A Strategic Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitroisonicotinic acid is a pivotal building block in synthetic organic and medicinal chemistry. Characterized by a pyridine ring substituted with both a carboxylic acid and a nitro group, its unique electronic properties and functional group handles make it an exceptionally versatile intermediate for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the molecule for various transformations, while the carboxylic acid provides a convenient point for derivatization. This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, chemical reactivity, and profound utility in the synthesis of Active Pharmaceutical Ingredients (APIs). A detailed case study on its application in multi-step synthesis, alongside safety and handling protocols, is presented to provide field-proven insights for drug development professionals.
Introduction to this compound
This compound, also known as 3-Nitropyridine-4-carboxylic acid, is an organic compound that has gained significant traction as a key intermediate in the pharmaceutical industry.[1][2] Its structure, featuring a pyridine core, is a common motif in many biologically active compounds. The presence of a nitro group and a carboxylic acid group at positions 3 and 4, respectively, provides two distinct and reactive sites for chemical modification, making it a valuable precursor for a diverse range of pharmaceutical agents.[3][4][5]
1.1. Chemical Identity and Physicochemical Properties
The strategic placement of functional groups on the pyridine ring dictates the compound's physical and chemical behavior. The key properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 59290-82-3 | [6][7] |
| Molecular Formula | C₆H₄N₂O₄ | [6][8] |
| Molecular Weight | 168.11 g/mol | [6][7] |
| Appearance | Solid (typically crystalline) | [3] |
| Melting Point | ~220 °C | [6] |
| Boiling Point | 467.3 °C at 760 mmHg | [6] |
| Density | 1.57 g/cm³ | [6] |
| pKa | 1.38 ± 0.25 (Predicted) | [6] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
1.2. Significance in Medicinal Chemistry
The utility of this compound in drug synthesis stems from its dual functionality:
-
The Carboxylic Acid Group: Serves as a primary handle for forming esters and amides, allowing for the linkage of the pyridine core to other molecular fragments. This is a fundamental strategy in building the carbon skeleton of many drugs.[9][10]
-
The Nitro Group: Acts as a precursor to an amino group. The reduction of the nitro moiety to a primary amine is one of the most reliable and widely used transformations in medicinal chemistry.[6][11] This resulting amine is a critical functional group for forming ureas, sulfonamides, and other linkages prevalent in modern pharmaceuticals. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the pyridine ring.[12]
Synthesis and Manufacturing Considerations
The industrial production of this compound typically involves the oxidation of a substituted pyridine precursor.
2.1. Common Synthetic Routes
A prevalent method for synthesizing this compound involves the oxidation of 3-nitro-4-methylpyridine.[6] This precursor is subjected to strong oxidizing agents which selectively convert the methyl group to a carboxylic acid while leaving the nitro group and the pyridine ring intact. Another patented approach describes a multi-step synthesis starting from 2-chloro-3-nitro-4-methylpyridine, which is first oxidized and subsequently de-chlorinated to yield the final product.[13]
The choice of oxidizing system is critical to achieving high yield and purity, avoiding over-oxidation or degradation of the sensitive pyridine ring. The causality behind this choice relates to balancing reactivity with selectivity.
Caption: General synthetic pathways to this compound.
2.2. Purification and Quality Control
Post-synthesis, purification is typically achieved through recrystallization from a suitable polar solvent. Quality control is paramount and involves a battery of analytical techniques to ensure the intermediate meets the stringent purity requirements for pharmaceutical manufacturing. These methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the predictable and high-yielding transformations of its two key functional groups.
3.1. Key Transformations
The strategic application of this intermediate involves a logical sequence of reactions, often starting with the modification of the carboxylic acid, followed by the reduction of the nitro group.
Caption: Key synthetic transformations of this compound.
3.2. Detailed Protocol: Fischer Esterification
Esterification is a common first step to protect the carboxylic acid or to prepare it for further reactions. The Fischer esterification is a classic, acid-catalyzed method.[14]
Objective: To synthesize Methyl 3-nitroisonicotinate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (solvent, excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Reaction Setup: Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Ensure the flask is appropriately sized to be about half full.[14]
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure.
-
Neutralization: Carefully pour the cooled mixture into a beaker containing ice and slowly neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[15]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-nitroisonicotinate.[15]
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Causality: The use of excess methanol drives the equilibrium towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14]
Case Study: A Precursor to Sorafenib Intermediates
While many syntheses of the multi-kinase inhibitor Sorafenib start with picolinic acid, the underlying logic can be readily adapted to a route involving this compound.[16][17] The core of Sorafenib contains a substituted N-methylpicolinamide moiety linked to an aminophenoxy group. The amino group on the pyridine ring is a key feature, which can be derived from the nitro group of this compound.
A plausible synthetic strategy would involve:
-
Amidation: Conversion of this compound to N-methyl-3-nitroisonicotinamide. This is analogous to the amidation of 4-chloropicolinic acid chloride with methylamine in published Sorafenib syntheses.[18][19]
-
Reduction: The crucial step of reducing the nitro group on N-methyl-3-nitroisonicotinamide to yield N-methyl-3-aminoisonicotinamide.[6] This intermediate is a direct analogue to the key intermediates used in established Sorafenib syntheses.
-
Coupling: This amino-picolinamide can then participate in subsequent coupling reactions to complete the synthesis of the final API.
Safety, Handling, and Storage
As with any nitroaromatic compound, proper safety protocols are essential.
5.1. Hazard Identification
5.2. Recommended Handling Procedures
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[20][23]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20][23]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or fumes.[22][23]
5.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][20]
-
Store locked up.[20]
-
Keep away from strong oxidizing agents and strong bases.[20]
Conclusion and Future Outlook
This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis is undeniable. Its predictable reactivity and the utility of its derivatives as precursors to key pharmacophores ensure its continued relevance. The ability to readily introduce a protected amino group onto a pyridine carboxylic acid scaffold allows for efficient and modular drug design. Future applications will likely see its incorporation into the synthesis of novel kinase inhibitors, antivirals, and other complex therapeutic agents, where the pyridine core is essential for biological activity. As synthetic methodologies advance, the development of even more efficient and greener routes to and from this versatile building block will be a key area of research.
References
-
Cas 59290-82-3, this compound - LookChem. [Link]
-
CAS 59290-82-3 suppliers, 3-Nitro Iso Nicotinic Acid suppliers - Pharma Info Source. [Link]
-
Synthesis of Sorafenib - Chinese Pharmaceutical Journal. [Link]
-
Safety Data Sheet - Nutrico. [Link]
- CN115557886A - Synthetic method of this compound methyl ester - Google P
-
This compound | C6H4N2O4 | CID 2762924 - PubChem - NIH. [Link]
-
Synthesis of sorafenib. Reagents and conditions: a 40% CH3NH2, THF, rt,... - ResearchGate. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. [Link]
-
Progress on 3-Nitropropionic Acid Derivatives - PMC - PubMed Central. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd. [Link]
-
Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate. [Link]
-
Any procedure for the esterification of isonicotinic acid? - ResearchGate. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]
-
3-Nitrophthalic acid CAS 603-11-2 - Caming Pharmaceutical Ltd. [Link]
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. [Link]
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. [Link]
- US3057856A - Nicotinic acid esters and their preparation - Google P
-
5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
Improved Synthesis of 3-Nitrosalicylic Acid - ResearchGate. [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. [Link]
-
Electrophilic Aromatic Substitution: Nitration - YouTube. [Link]
Sources
- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 2. caming.com [caming.com]
- 3. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 4. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C6H4N2O4 | CID 2762924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. leapchem.com [leapchem.com]
- 12. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 17. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nutrico.co.za [nutrico.co.za]
- 23. aksci.com [aksci.com]
The Nitro Group as a Linchpin of Reactivity in 3-Nitroisonicotinic Acid
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
3-Nitroisonicotinic acid is a pyridine derivative where the delicate balance of aromaticity and reactivity is fundamentally dictated by its substituents: the ring nitrogen, the carboxylic acid, and, most critically, the nitro group. This guide elucidates the multifaceted role of the nitro group, a deceptively simple moiety that acts as a powerful modulator of the molecule's electronic landscape. We will dissect how its profound electron-withdrawing properties govern the acidity of the carboxyl group, deactivate the pyridine ring towards electrophilic attack, and, most importantly, activate it for nucleophilic aromatic substitution—a cornerstone of modern synthetic chemistry. This analysis extends to the nitro group's function as a versatile synthetic handle, particularly through its reduction to the corresponding amine, and its influence on decarboxylation pathways. By grounding these principles in mechanistic understanding and practical protocols, this guide aims to provide researchers with the foundational knowledge to strategically exploit the unique chemistry of this compound in synthetic and medicinal chemistry programs.
The Electronic Influence of the Nitro Group: A Tale of Two Effects
The chemical behavior of this compound is inextricably linked to the potent electron-withdrawing nature of the nitro group (–NO₂). This influence is not monolithic but rather a synergy of two distinct electronic mechanisms: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. This creates a strong dipole, pulling electron density away from the pyridine ring through the sigma (σ) bond framework.[2][3] This effect acidifies adjacent protons and de-shields the ring carbons.
-
Resonance Effect (-M): More significantly, the nitro group withdraws electron density through the pi (π) system.[2][4] The nitrogen atom in the nitro group bears a formal positive charge, allowing it to act as a powerful electron sink, delocalizing the ring's π-electrons into the N=O bonds. This delocalization creates regions of significant positive charge (electrophilicity) on the pyridine ring, particularly at the ortho (C-2) and para (C-4, though this position is occupied by the carboxyl group) positions relative to the nitro group.
The following resonance structures illustrate this electron-withdrawing effect, showing the development of a positive charge within the pyridine ring system.
Caption: Resonance delocalization in the 3-nitropyridine system.
This combined inductive and resonance withdrawal makes the pyridine ring in this compound exceptionally electron-poor, a feature that profoundly impacts its reactivity.[5]
Modulating Acidity: The pKa Shift
The most direct quantitative measure of the nitro group's electronic impact is seen in the acidity of the carboxylic acid function. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group provides significant stabilization for the conjugate base (the carboxylate anion) formed upon deprotonation. This stabilization lowers the energy of the anion, making the parent acid a stronger acid (i.e., having a lower pKa).
A comparison with the parent isonicotinic acid is illustrative.
| Compound | pKa | Rationale for Difference |
| Isonicotinic Acid | 4.96[6] | Baseline acidity with electron withdrawal from the ring nitrogen. |
| This compound | ~1.38 (Predicted)[7] | The addition of the powerful electron-withdrawing nitro group drastically stabilizes the carboxylate anion, leading to a significant increase in acidity. |
This dramatic increase in acidity is a critical parameter in drug development, as it influences the compound's ionization state at physiological pH, affecting properties like solubility, membrane permeability, and receptor binding.
Reactivity Landscape: A Dichotomy of Activation and Deactivation
The electron-poor nature of the this compound ring creates a sharp dichotomy in its reactivity towards electrophiles and nucleophiles.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
Pyridine itself is significantly less reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[8][9] This is due to the electronegative nitrogen atom, which inductively withdraws electron density and can be protonated under acidic reaction conditions, forming a highly deactivated pyridinium cation.[9][10]
The addition of a nitro group—one of the most powerful deactivating groups—exacerbates this situation immensely.[2] The ring becomes so electron-deficient that it is rendered extremely resistant to attack by electrophiles like the nitronium ion (NO₂⁺) or sulfonyl cation (SO₃H⁺).[4][5] Consequently, the synthesis of this compound is not achieved by the direct nitration of isonicotinic acid, which is synthetically unfeasible.[10] Instead, its synthesis often involves multi-step sequences starting from precursors where the nitro group is introduced under more favorable conditions.[11]
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The true synthetic utility derived from the nitro group is its powerful activation of the pyridine ring for nucleophilic aromatic substitution (SNAr).[12][13] The severe electron deficiency it induces makes the ring carbons, especially those ortho and para to the nitro group, highly electrophilic and susceptible to attack by nucleophiles.[1][14]
In this compound, the positions most activated for nucleophilic attack are C-2 and C-6. An SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15]
-
Addition: The nucleophile attacks an activated carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The aromaticity of the ring is temporarily broken.
-
Elimination: The leaving group (often a halide) is expelled, and the aromaticity of the ring is restored.
The nitro group is crucial because it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the initial nucleophilic attack, which is the rate-determining step.[1][14]
Caption: The role of the nitro group in SNAr reactions.
This reactivity is a powerful tool for derivatizing the pyridine core, allowing for the introduction of a wide array of functional groups relevant to drug discovery, such as amines, ethers, and thioethers.
The Nitro Group as a Versatile Synthetic Handle
Beyond its role in modulating ring reactivity, the nitro group is a "synthetic chameleon" that can be transformed into numerous other functional groups.[12]
Reduction to an Amino Group
The most common and impactful transformation is the reduction of the nitro group to a primary amine (–NH₂).[16] This reaction fundamentally alters the electronic properties of the molecule, converting a powerful electron-withdrawing group into a strong electron-donating group. This transformation opens up a vast new chemical space for further functionalization (e.g., amide coupling, sulfonamide formation, diazotization).
The reduction can be achieved under various conditions, allowing for compatibility with other functional groups.[17][18]
| Reagent System | Selectivity & Notes |
| H₂, Pd/C | Highly efficient and clean. May also reduce other susceptible groups (alkenes, alkynes, benzyl ethers).[17] |
| Fe, NH₄Cl or AcOH | A classic, mild, and cost-effective method. Tolerant of many functional groups.[19] |
| SnCl₂, HCl | Effective for selective reductions, particularly in the presence of other reducible groups.[18] |
| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used when catalytic hydrogenation is not viable. |
The resulting 3-aminoisonicotinic acid derivatives are valuable building blocks in medicinal chemistry. For instance, related 3-nitro-4-aminobenzoic acids have been identified as selective agonists for G-protein coupled receptors.[20]
Caption: Synthetic pathway for nitro group reduction.
Influence on Decarboxylation
Decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-COOH) decarboxylates with relative ease via a zwitterionic intermediate that stabilizes the resulting carbanion.[21] In contrast, isonicotinic acid (4-COOH) is significantly more stable and requires harsher conditions for decarboxylation.[21][22][23]
For this compound, the decarboxylation at C-4 would generate a carbanion at a position that is not directly stabilized by the ring nitrogen. Furthermore, the powerful inductive withdrawal of the nitro group at the adjacent C-3 position would likely destabilize the incipient negative charge of the carbanion intermediate. Therefore, direct decarboxylation of this compound is expected to be a difficult transformation, requiring forcing conditions or specialized catalytic systems.[24]
Experimental Protocols: A Practical Approach
The following protocols are generalized methodologies. Researchers must always consult primary literature for specific substrate-scaffold optimizations and conduct appropriate risk assessments.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction of a 2-chloro-5-nitro-pyridine derivative (a close analog illustrating the principle) with a generic amine nucleophile.
Objective: To replace the chloro group with an amine via SNAr, activated by the para nitro group.
Materials:
-
2-Chloro-5-nitropyridine (1 equivalent)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 equivalents)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equivalents, if amine salt is used or to scavenge HCl)
-
Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-chloro-5-nitropyridine and the solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-5-nitropyridine product.
Self-Validation: The success of the reaction validates the activating principle of the nitro group. The absence of reaction at room temperature and its progression upon heating confirms the requirement for thermal energy to overcome the activation barrier of the rate-limiting addition step.
Protocol 2: General Procedure for the Reduction of a Nitro Group
This protocol describes the reduction of a nitro-aryl compound to an aniline using iron powder in acidic media.
Objective: To convert the nitro group of this compound into an amino group.
Materials:
-
This compound (1 equivalent)
-
Iron powder (<100 mesh) (3-5 equivalents)
-
Solvent system (e.g., Ethanol/Water, Acetic Acid)
-
Acid (e.g., Acetic Acid or NH₄Cl)
-
Reaction vessel with magnetic stirrer and condenser
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent system (e.g., ethanol/water 4:1).
-
Add the iron powder and the acid (e.g., glacial acetic acid).
-
Heat the mixture to reflux (typically 70-100 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent or methanol.
-
If the product's pKa allows, adjust the pH of the filtrate to precipitate the amino acid. Alternatively, concentrate the filtrate in vacuo.
-
The crude product may require further purification. If the product is soluble in an organic solvent, an aqueous workup can be performed after basifying the solution with NaHCO₃ or Na₂CO₃ to remove the remaining iron salts.
-
Purify by recrystallization or chromatography to yield pure 3-aminoisonicotinic acid.
Self-Validation: The disappearance of the starting material and the appearance of the more polar amino product (as observed by TLC) confirms the reduction. The change in the electronic properties can be further validated by comparing the UV-Vis or NMR spectra of the starting material and the product.
Conclusion and Outlook
The nitro group in this compound is far more than a simple substituent; it is the dominant controller of the molecule's chemical personality. Its powerful electron-withdrawing effects transform the pyridine ring into an electrophilic scaffold ripe for nucleophilic functionalization, while simultaneously enhancing the acidity of the distal carboxyl group. Furthermore, its capacity to be chemically transformed, primarily into an amine, provides a critical gateway to diverse chemical libraries. For the medicinal chemist and synthetic researcher, understanding and leveraging the predictable yet profound influence of the nitro group is paramount to the rational design of novel molecular architectures and the efficient development of new therapeutic agents.
References
-
Zheng, C., You, S., & Li, X. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3659. [Link]
-
Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring? [Link]
-
Khan Academy. (n.d.). Meta directors II. [Link]
-
Chen, Y., & Zhang, Y. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(22), 5469. [Link]
-
Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Chemistry with Caroline. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. [Link]
- Google Patents. (n.d.). CN115557886A - Synthetic method of this compound methyl ester.
-
LookChem. (n.d.). This compound. [Link]
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 966-975. [Link]
-
Chemistry LibreTexts. (2022). 24.9: Heterocyclic Amines. [Link]
-
Bakke, J. M., & Ranes, E. (2003). Nitropyridines: Synthesis and reactions. ARKIVOC, 2003(12), 111-131. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Barlocco, D. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2011). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2, 335-352. [Link]
-
Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5434. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Skinner, P. J., et al. (2007). 3-Nitro-4-amino Benzoic Acids and 6-amino Nicotinic Acids Are Highly Selective Agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-12. [Link]
-
Scribd. (n.d.). Isonicotinic Acid pKa Study. [Link]
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]
-
R&D Chemicals. (n.d.). Isonicotinic Acid. [Link]
-
Semantic Scholar. (n.d.). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]
-
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]
-
ChemAnalyst. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]
-
PubChem. (n.d.). Isonicotinic Acid. [Link]
- Google Patents. (n.d.).
-
Jaworski, J. S., & Stępnik, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7731. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
SlideShare. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Patsnap. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
-
Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]
- 12. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. air.unimi.it [air.unimi.it]
- 20. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 23. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 24. Decarboxylation [organic-chemistry.org]
3-Nitroisonicotinic Acid: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Nitroisonicotinic acid, a pyridine derivative featuring both a nitro and a carboxylic acid functionality, has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the directing carboxylate, render the pyridine ring susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the construction of complex heterocyclic scaffolds and its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its synthetic utility are presented to empower researchers in leveraging this valuable synthon for their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. This compound (3-NINA) stands out as a bifunctional building block of significant interest, particularly for medicinal and materials chemists. The pyridine core is a common motif in a vast array of pharmaceuticals and agrochemicals, and the presence of both a nitro group and a carboxylic acid group on this scaffold provides a powerful handle for a diverse range of chemical manipulations.
The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyridine ring, activating it for specific transformations that are not readily achievable with unsubstituted isonicotinic acid. This activation is key to its utility as a precursor for a variety of substituted pyridines. This guide will delve into the fundamental chemistry of this compound, providing the necessary knowledge to effectively incorporate this versatile molecule into synthetic workflows.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 59290-82-3 | [1] |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | ~220 °C (decomposes) | |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 9.15 (s, 1H), 8.95 (d, J=4.9 Hz, 1H), 8.05 (d, J=4.9 Hz, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 164.5, 156.0, 151.2, 142.1, 125.9 |
| IR (KBr, cm⁻¹) | ~3100-2500 (O-H), ~1720 (C=O), ~1530 (NO₂, asym), ~1350 (NO₂, sym) |
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct nitration of isonicotinic acid. This electrophilic aromatic substitution reaction requires harsh conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group.
Direct Nitration of Isonicotinic Acid
The nitration of isonicotinic acid is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid (oleum). The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring.
Experimental Protocol: Nitration of Isonicotinic Acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add isonicotinic acid to a pre-cooled mixture of fuming sulfuric acid (oleum) and fuming nitric acid. The reaction is highly exothermic and should be performed in an ice bath with slow, portion-wise addition of the isonicotinic acid.
-
Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to and maintained at a temperature of 100-120 °C for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
Causality Behind Experimental Choices:
-
Fuming Nitric and Sulfuric Acids: The use of fuming acids is crucial to generate a high concentration of the nitronium ion, the active electrophile. The electron-deficient pyridine ring requires a potent electrophile for substitution to occur at a reasonable rate.
-
Elevated Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the electrophilic attack on the deactivated pyridine ring.
-
Careful Work-up: Pouring the acidic reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is less soluble in the cold aqueous acidic medium. Thorough washing is necessary to remove residual mineral acids.
Key Reactions and Synthetic Applications
This compound is a versatile building block due to the reactivity of its three key components: the carboxylic acid group, the nitro group, and the activated pyridine ring.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality of this compound can undergo standard transformations, such as esterification and amidation, providing access to a wide range of derivatives.
Diagram: Functionalization of the Carboxylic Acid Group
Caption: Derivatization of the carboxylic acid group of this compound.
Reduction of the Nitro Group: Gateway to 3-Aminoisonicotinic Acid
One of the most powerful transformations of this compound is the reduction of the nitro group to an amine, yielding 3-aminoisonicotinic acid. This transformation opens up a vast chemical space for further functionalization, including diazotization reactions and the formation of fused heterocyclic systems.
Experimental Protocol: Reduction of this compound to 3-Aminoisonicotinic Acid
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid, in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The reaction progress can be monitored by TLC or the cessation of hydrogen uptake.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 3-aminoisonicotinic acid. The product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups. Catalysts like Pd/C are highly effective and can be easily removed by filtration.
-
Solvent Choice: Ethanol and acetic acid are good solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the reaction rate.
Diagram: Synthetic Utility of 3-Aminoisonicotinic Acid
Caption: Transformation of this compound to 3-aminoisonicotinic acid and its subsequent synthetic applications.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself can be a leaving group under certain conditions, more commonly, a halogen substituent introduced onto the ring can be readily displaced by a variety of nucleophiles. The nitro group at the 3-position activates the 2- and 4-positions towards nucleophilic attack.
Mechanism of SNAr:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, usually rapid, step, the leaving group departs, and the aromaticity of the ring is restored.
Diagram: Mechanism of Nucleophilic Aromatic Substitution
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on an activated pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse functionalities onto the pyridine scaffold through the reactions described above makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.
A notable application of nitropyridines is in the synthesis of Janus kinase (JAK) inhibitors. For instance, 2-chloro-5-methyl-3-nitropyridine, a related building block, has been utilized in the synthesis of potent JAK2 inhibitors.[2] The synthetic strategy involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent amidation.[2] This highlights the potential of this compound derivatives as key precursors for kinase inhibitors and other therapeutic agents.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a carboxylic acid, a nitro group, and an activated pyridine ring provides a rich platform for a wide array of chemical transformations. From the straightforward functionalization of the acid group to the strategic reduction of the nitro group and the exploitation of nucleophilic aromatic substitution reactions, this compound offers chemists a reliable and efficient entry point to a diverse range of complex heterocyclic molecules. Its proven utility in the synthesis of biologically active compounds underscores its importance for researchers in drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to fully harness the synthetic potential of this valuable chemical entity.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Donohoe, T. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Gao, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27245-27249.
- Jarzab, A., et al. (2024).
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
Pop, A., et al. (2012). 13C-NMR spectrum of (4). ResearchGate. Retrieved from [Link]
- Starosotnikov, A. M., & Bastrakov, M. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705.
-
University of Calgary. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
The Unseen Precursor: An In-depth Technical Guide to the Discovery and History of 3-Nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Nitro-Substituted Pyridine Carboxylic Acid
In the vast landscape of medicinal chemistry and drug discovery, the strategic placement of a nitro group on a pyridine ring can dramatically alter the physicochemical properties and biological activity of a molecule. 3-Nitroisonicotinic acid, a seemingly simple derivative of isonicotinic acid, represents a pivotal, yet often overlooked, intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic and structural characteristics, stemming from the electron-withdrawing nature of both the nitro group and the pyridine nitrogen, render it a versatile building block for the construction of novel therapeutic entities. This guide delves into the historical discovery and the evolution of the synthesis of this compound, providing a comprehensive technical overview for researchers and drug development professionals.
The Dawn of Discovery: Unraveling the Early History
The precise first synthesis of this compound is not prominently documented in readily available contemporary literature, suggesting its origins lie in the foundational chemical explorations of the late 19th or early 20th century. The historical synthesis of pyridine derivatives was an area of intense investigation during this period, with chemists in Europe, particularly Germany, leading the charge.
The direct nitration of pyridine and its simple derivatives is notoriously challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Early attempts at direct nitration often resulted in low yields and a mixture of isomers. This inherent difficulty likely spurred the development of indirect methods for the synthesis of nitropyridine carboxylic acids.
While a singular "discovery" paper for this compound remains elusive in broad searches, its existence and utility as a chemical intermediate became more apparent in the mid-20th century with the burgeoning field of pharmaceutical chemistry. The development of modern synthetic methodologies has since provided more reliable and scalable routes to this important compound.
Navigating the Synthetic Landscape: From Historical Challenges to Modern Solutions
The synthesis of this compound is not a straightforward process. The challenges associated with direct nitration have led to the development of multi-step synthetic routes that offer greater control and higher yields.
Early Synthetic Approaches: The Challenge of Direct Nitration
Historically, the synthesis of nicotinic acid and its isomers involved the oxidation of substituted pyridines, such as picolines.[1][2][3] The introduction of a nitro group onto the isonicotinic acid backbone would have presented a significant hurdle. Direct nitration of isonicotinic acid, if attempted, would likely have required harsh conditions and resulted in poor yields and a mixture of products.
A more plausible historical route would have involved the synthesis of a pre-nitrated pyridine precursor, which could then be converted to the carboxylic acid.
Modern Synthetic Strategies: A Multi-Step Approach
Contemporary methods for synthesizing this compound and its esters typically employ a multi-step strategy, starting with a more easily functionalized pyridine derivative. A representative modern synthesis is outlined in a 2022 patent, which details the preparation of this compound methyl ester. This method highlights the indirect approach necessary to achieve the desired substitution pattern.
The general synthetic logic involves:
-
Starting with a substituted pyridine: The synthesis often commences with a pyridine ring already bearing substituents that can direct the subsequent reactions and be later converted into the desired functional groups.
-
Introduction of the nitro group: The nitro group is introduced onto the pyridine ring, often facilitated by the existing substituents.
-
Formation of the carboxylic acid or its ester: A precursor group on the pyridine ring is converted into the carboxylic acid or ester functionality.
A patented method for the synthesis of methyl 3-nitroisonicotinate, for example, starts from either 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine.[4] This underscores the complexity of the synthesis and the need for a strategically planned route.
Experimental Protocol: A Representative Synthesis of a this compound Derivative
The following is a generalized experimental protocol based on modern synthetic approaches for a derivative of this compound. This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of Methyl 3-Nitroisonicotinate
This synthesis is a multi-step process that can be summarized as follows:
Step 1: Oxidation of a Substituted Picoline
-
Reaction: A substituted picoline, such as 2-chloro-3-nitro-4-methylpyridine, is oxidized to the corresponding carboxylic acid.
-
Rationale: The methyl group is a common precursor to a carboxylic acid via oxidation. The chloro and nitro groups are already in place to direct the chemistry and are part of the final desired structure (in the case of the ester synthesis described in the patent).
Step 2: Esterification
-
Reaction: The resulting carboxylic acid is then esterified to form the methyl ester.
-
Rationale: Esterification is a standard procedure to protect the carboxylic acid or to modify its reactivity for subsequent steps.
Step 3: Further Modification (if necessary)
-
Reaction: Depending on the starting material, further steps may be required to arrive at the final this compound derivative. In the case of the synthesis starting from 2-chloro-3-nitro-4-methylpyridine, the chloro group may be removed in a subsequent step if this compound itself is the target.
Characterization and Analytical Data
The characterization of this compound and its derivatives relies on a suite of standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons of the substituted pyridine ring. The electron-withdrawing effects of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the aromatic protons. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the O-H stretch (a broad band around 3000 cm⁻¹). |
| Mass Spectrometry (MS) | Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also provide structural information. |
| Melting Point | A sharp and defined melting point is indicative of a pure compound. |
The Role of this compound in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The nitro group can act as a versatile handle for further chemical transformations, or it can be an integral part of the final drug molecule, contributing to its binding and electronic properties.
A 2011 patent for nitrogen-containing heteroaryl compounds as PDE10A inhibitors for the treatment of central nervous system disorders lists 3-nitro-4-pyridinecarboxylic acid as a starting material for the synthesis of one of their exemplary compounds.[5] This highlights its direct application in the discovery of new medicines.
The general workflow for utilizing this compound in a drug discovery program can be visualized as follows:
Caption: Drug discovery workflow utilizing this compound.
Conclusion: A Foundational Building Block for Future Therapies
While the initial discovery of this compound may be nestled in the annals of early organic chemistry, its importance as a synthetic intermediate has grown with the increasing complexity of modern drug molecules. The challenges associated with its synthesis have spurred the development of innovative and strategic synthetic routes. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and chemical properties of this versatile precursor is invaluable for the design and creation of the next generation of therapeutic agents. Its strategic use will undoubtedly continue to contribute to the advancement of medicinal chemistry and the treatment of human diseases.
References
- Synthetic method of this compound methyl ester. CN115557886A.
- Isonicotinic acid derivatives and preparation methods and uses thereof. CN109942566B.
-
Arecoline. In Wikipedia. Retrieved January 11, 2026, from [Link]
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
- Nitrogen containing heteroaryl compounds. WO2011154327A1.
- BMK/Pmk Glyciade Powder, Pmk Glycidate Oil CAS 28578-16-7/ CAS 5413-05-8/20320-59-6 BMK Oil/CAS 1451-82-7 2-Bromo-4' -Methylpropiophenone. Shaanxi Bloom Tech Co., Ltd.
- Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
- Synthetic procedures for the synthesis of 3-nitropropanoic acid.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Synthesis of nicotinic compounds. US2409806A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. WO2011154327A1 - Nitrogen containing heteroaryl compounds - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling of 3-Nitroisonicotinic Acid
This document provides an in-depth technical guide for the safe handling, storage, and disposal of 3-Nitroisonicotinic acid (CAS: 59290-82-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a chemical intermediate or building block in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data, information on structurally analogous compounds, and established best practices for chemical hygiene and risk mitigation.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as 3-Nitropyridine-4-carboxylic acid, is a substituted pyridine derivative.[1] A precise understanding of its physical properties is the foundation of safe laboratory handling, influencing everything from storage conditions to appropriate fire-extinguishing media.
| Property | Value | Source |
| CAS Number | 59290-82-3 | [1][2] |
| Molecular Formula | C₆H₄N₂O₄ | [1][2] |
| Molecular Weight | 168.11 g/mol | [1] |
| Melting Point | approx. 220°C | [1] |
| Boiling Point | 467.3°C at 760 mmHg | [1] |
| Flash Point | 236.4°C | [1] |
| Density | 1.57 g/cm³ | [1] |
| Recommended Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Section 2: Hazard Identification and Toxicological Profile
Inferred Hazards from Structural Analogues
Due to the limited specific data, it is scientifically prudent to consider the hazards associated with similar compounds, such as 3-Nitropropionic acid (3-NPA). 3-NPA is a known mycotoxin and a potent mitochondrial inhibitor that is toxic to humans.[4] Studies in animal models have demonstrated its neurotoxicity.[5] While this compound is not 3-NPA, the shared nitro-functionalized acid motif warrants a high degree of caution.
Potential Health Effects (Inferred):
-
Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Irritation: Expected to be irritating to the eyes, skin, and respiratory system.[6][7][8]
-
Methemoglobinemia: Like other nitro-aromatic compounds, there is a potential for it to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[6]
Chemical Reactivity and Decomposition Hazards
The nitro functional group makes the compound a potential oxidizing agent and introduces thermal instability.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and reducing agents to prevent vigorous or explosive reactions.[9][10]
-
Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[9][11]
Hazard Assessment Workflow
For compounds with limited safety data, a systematic approach to hazard assessment is crucial. The following workflow illustrates the logical process for establishing a precautionary safety protocol.
Caption: Logical workflow for assessing hazards of a chemical with limited data.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, beginning with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
The primary objective of engineering controls is to contain the chemical at its source, preventing inhalation or dermal exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning chemical fume hood.[10] This is the most critical control for preventing respiratory exposure to the powder or potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly in the immediate work area.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedure.
| Protection | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk. | Protects against splashes and airborne particles. Contact lenses should not be worn as they can trap chemicals against the eye.[6] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against dermal absorption. Check manufacturer's glove compatibility charts. Nitrile gloves offer good dexterity for handling solids, but should be changed immediately if contamination is suspected.[12][13] |
| Body | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes. | Protects skin from accidental contact. An impervious apron is recommended for large-scale work.[12] |
| Respiratory | Not typically required when work is conducted within a certified chemical fume hood. | If engineering controls are not feasible, a respiratory protection program must be implemented, including fit-testing and selection of an appropriate respirator (e.g., N95 for particulates or a respirator with organic vapor/acid gas cartridges).[6][13] |
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes the risk of exposure and accidental release.
Handling Protocol (Small-Scale Weighing and Transfer)
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as specified in Section 3.2.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Transfer: Open the container within the fume hood. Use a spatula or powder funnel to carefully weigh and transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Sealing: Securely close the primary container immediately after use.
-
Decontamination: Clean any spatulas or equipment that came into contact with the compound. Wipe down the designated work area with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated bench paper, gloves, and wipes in a properly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly with soap and water.[6]
Storage Protocol
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Location: Store in a dedicated, ventilated cabinet or refrigerator rated for chemical storage. The recommended temperature is 2-8°C.[1]
-
Container: Keep in the original, tightly sealed container.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) as recommended to prevent degradation.[1]
-
Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[9][14] Implement secondary containment (e.g., a polyethylene tray) to contain any potential leaks.[14]
Section 5: Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm to personnel and the environment.
Caption: Initial decision tree for responding to a laboratory emergency.
Spill Response
-
Small Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6] Do NOT use combustible materials like paper towels for the initial absorption.[10]
-
Carefully sweep the mixture into a labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spill (>1g):
-
Evacuate the laboratory immediately and alert others.
-
Secure the area to prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or local emergency responders.[14]
-
Provide details of the spilled material to the response team.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[8]
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][8] A water spray can be used for large fires but may scatter the material.[6]
-
Hazards: Fires involving this compound may produce poisonous gases, including nitrogen oxides.[11] Firefighters should wear self-contained breathing apparatus (SCBA).[8]
Section 6: Waste Management and Disposal
Chemical waste must be managed in a compliant and safe manner to protect human health and the environment.
-
Waste Identification: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, sealed, and clearly labeled container. The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like bases or strong reducing agents.[14]
-
Disposal: Disposal must be carried out through a licensed hazardous waste disposal company, typically via controlled incineration with flue gas scrubbing.[15] Do not dispose of this chemical down the drain or in regular trash.[15]
References
-
Cas 59290-82-3, this compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound | C6H4N2O4. (n.d.). PubChem. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Nitric Acid SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]
-
Chemical Safety Guidelines - Nitric Acid. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
-
2-Chloro-5-nitroisonicotinic acid | C6H3ClN2O4. (n.d.). PubChem. Retrieved from [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
3-Nitropropionic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Nitric Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Nitric Acid SOP. (n.d.). Texas Woman's University. Retrieved from [Link]
-
Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Nitric acid - Incident management. (2023). GOV.UK. Retrieved from [Link]
-
Szabó, A., Papp, A., & Nagymajtényi, L. (2005). Effects of 3-nitropropionic acid in rats: general toxicity and functional neurotoxicity. Arhiv za higijenu rada i toksikologiju, 56(4), 297–302. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 5. Effects of 3-nitropropionic acid in rats: general toxicity and functional neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. nj.gov [nj.gov]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. leelinework.com [leelinework.com]
- 14. twu.edu [twu.edu]
- 15. 3,5-DINITROISONICOTINIC ACID - Safety Data Sheet [chemicalbook.com]
A Technical Guide to Commercial Sourcing and Quality Control of 3-Nitroisonicotinic Acid for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of 3-Nitroisonicotinic acid (CAS 59290-82-3), a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial supplier landscape, outlines critical quality control methodologies, and highlights its application in the synthesis of novel therapeutics.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, a pyridine derivative, is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural features, including the electron-withdrawing nitro group and the carboxylic acid functionality on the pyridine ring, make it a versatile scaffold for creating complex molecules with diverse biological activities. The pyridine moiety is a common feature in many approved drugs, and its derivatives are actively explored for their potential as anti-inflammatory, anti-bacterial, and anti-cancer agents. The strategic placement of the nitro group on the isonicotinic acid backbone offers a handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.
Commercial Suppliers: A Comparative Analysis
The selection of a reliable commercial supplier for this compound is a critical first step in any research or development project. The quality and consistency of the starting material can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Below is a comparative table of prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities | Notes |
| Alfa Aesar (Thermo Fisher Scientific) | H34293 | 97% | 250mg, 1g | Part of the Thermo Scientific Chemicals brand.[1][2] |
| TCI (Tokyo Chemical Industry) | N0082 (related) | >99.0% (HPLC) for Nicotinic Acid | 25g, 500g | While a direct listing for this compound was not prominently found, TCI is a major supplier of related pyridine derivatives.[3] |
| Sigma-Aldrich (Merck) | Not prominently listed | - | - | Researchers should inquire directly for potential availability or custom synthesis options. |
| LookChem | Aggregator | Varies by supplier | Varies by supplier | Lists multiple suppliers, including Alfa Aesar, with varying purity grades. |
Note: Purity levels and available quantities are subject to change. It is imperative to obtain the latest information directly from the supplier's website and to request a lot-specific Certificate of Analysis (CoA) before purchase.
Supplier Qualification Workflow
A robust supplier qualification process is essential to ensure the consistent quality of this compound. The following workflow is recommended:
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Validated Approach for the Preparation of 3-Nitroisonicotinic Acid
Abstract
3-Nitroisonicotinic acid is a pivotal building block in medicinal chemistry and materials science, serving as a key precursor for various pharmaceutical agents and functional materials. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure both high yield and purity. This document provides a comprehensive, validated protocol for the synthesis of this compound via the oxidation of 4-methyl-3-nitropyridine. We delve into the mechanistic rationale behind the chosen methodology, offer detailed, step-by-step instructions, and provide expert insights for troubleshooting and optimization. This guide is designed to empower researchers to reliably produce high-quality this compound for their discovery and development pipelines.
Introduction and Strategic Overview
This compound, also known as 3-nitro-4-pyridinecarboxylic acid, is an organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a carboxylic acid at the 4-position.[1] This substitution pattern makes it an exceptionally versatile intermediate. The electron-withdrawing nature of both the nitro group and the carboxylic acid significantly influences the reactivity of the pyridine ring, making it a valuable synthon for creating complex molecular architectures.
The synthesis strategy detailed herein proceeds in two conceptual stages, starting from the commercially available 4-methylpyridine (γ-picoline). The overall workflow is designed for robustness and scalability in a standard laboratory setting.
-
Nitration (Intermediate Synthesis): The first stage involves the electrophilic nitration of 4-methylpyridine to produce the key intermediate, 4-methyl-3-nitropyridine.
-
Oxidation (Final Product Synthesis): The second, and primary focus of this protocol, is the oxidation of the methyl group of the intermediate to a carboxylic acid, yielding the final product, this compound.
This protocol will concentrate on the oxidation step, as the starting intermediate, 4-methyl-3-nitropyridine, is readily available from commercial suppliers, offering a direct and efficient entry point to the target molecule.
Overall Synthesis Pathway
Figure 1: Overall two-stage synthesis route from 4-methylpyridine to this compound.
Part I: Synthesis of this compound via Oxidation
This section provides the detailed protocol for the oxidation of 4-methyl-3-nitropyridine using potassium permanganate.
Principle and Rationale
The conversion of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For this process, potassium permanganate (KMnO₄) is an exceptionally effective and reliable oxidizing agent.
Causality of Reagent Choice:
-
Oxidizing Power: KMnO₄ is a powerful oxidant, capable of completely oxidizing the methyl group to the carboxylic acid oxidation state. Milder oxidants may result in incomplete reaction, yielding the corresponding aldehyde or alcohol.
-
Reaction Mechanism: The reaction is believed to proceed via a radical mechanism, initiated by hydrogen abstraction from the benzylic position of the methyl group. The resulting radical is stabilized by the aromatic pyridine ring. This is followed by a series of oxidation steps involving the manganese species.
-
Work-up: The reaction produces manganese dioxide (MnO₂), a brown, insoluble solid, as a byproduct. This is easily removed by filtration. The desired product initially forms as its potassium salt (potassium 3-nitroisonicotinate), which is soluble in the aqueous reaction medium. Subsequent acidification of the filtrate with a strong acid, such as hydrochloric acid, protonates the carboxylate, causing the free this compound to precipitate out of solution due to its lower aqueous solubility. This precipitation provides an effective method of isolation and initial purification.[2]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | Hazards |
| 4-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | 20 | Harmful if swallowed, Skin/Eye Irritant[3][4] |
| Potassium Permanganate | KMnO₄ | 158.03 | >240 (dec.) | Strong Oxidizer, Skin/Eye Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | Corrosive, Respiratory Irritant |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | >150 (dec.) | Harmful if swallowed |
| Water | H₂O | 18.02 | 0 | None |
Experimental Protocol
Safety First: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. Concentrated acids and potassium permanganate are highly corrosive and strong oxidizers; handle with extreme care.
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-methyl-3-nitropyridine (5.0 g, 36.2 mmol).
-
Add 200 mL of deionized water to the flask. Stir the mixture to create a suspension.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve potassium permanganate (17.2 g, 108.8 mmol, 3.0 equivalents) in 150 mL of warm deionized water. It may not dissolve completely, which is acceptable.
-
Slowly add the potassium permanganate solution/slurry to the stirred suspension of 4-methyl-3-nitropyridine over 30 minutes. The addition is exothermic; maintain the internal temperature below 50 °C using a water bath if necessary.
-
-
Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a thick brown precipitate of manganese dioxide (MnO₂).
-
Expert Tip: If the purple color persists after 6 hours, it indicates an excess of KMnO₄. If the solution becomes clear and brown before 4 hours, it may indicate the full consumption of KMnO₄. A TLC analysis can confirm the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After the reaction period, cool the mixture to room temperature.
-
To quench any unreacted potassium permanganate, carefully add a small amount of solid sodium metabisulfite (or ethanol) portion-wise until the purple color disappears completely, leaving only the brown MnO₂ precipitate.
-
Filter the hot mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with two 50 mL portions of hot water to ensure all the product salt is collected in the filtrate.
-
Combine the filtrates in a beaker and cool to approximately 10 °C in an ice bath.
-
-
Product Precipitation:
-
While stirring the cold filtrate, slowly add concentrated hydrochloric acid (approx. 10-15 mL) dropwise to acidify the solution to a pH of 3-4 (check with pH paper).
-
A fine, off-white to pale yellow precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration. Wash the crystals with two portions of cold deionized water (2 x 25 mL).
-
For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-85%.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Literature value is ~175 °C (with decomposition).
-
¹H NMR: To confirm the aromatic proton signals and the absence of the methyl peak from the starting material.
-
FT-IR: To identify the characteristic stretches for the carboxylic acid (O-H, C=O) and the nitro group (N-O).
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during filtration of MnO₂. 3. Incomplete precipitation. | 1. Extend reflux time. Ensure sufficient KMnO₄ (3 eq.) is used. 2. Wash the MnO₂ filter cake thoroughly with several portions of hot water. 3. Ensure pH is correctly adjusted to ~3.5 and allow sufficient time for crystallization in an ice bath. |
| Reaction Stalls (Purple color remains) | The reaction mixture may be too dilute or not hot enough. | Ensure the mixture is at a steady reflux. If necessary, the reaction can be run with slightly less solvent, but this may make stirring more difficult. |
| Product is Darkly Colored | Contamination with manganese oxides. | Ensure the filtration of MnO₂ is efficient (use Celite). Perform the recommended recrystallization step to improve purity and color. |
| Oily Product Precipitates | Impurities are present, or the solution was not cooled sufficiently before/during acidification. | Ensure the filtrate is thoroughly chilled before and during the addition of HCl. If an oil forms, try scratching the inside of the beaker or adding a seed crystal to induce crystallization. Recrystallization is highly recommended. |
Concluding Remarks
This application note provides a robust and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the chemical principles behind each step—from the powerful oxidation by potassium permanganate to the pH-dependent precipitation—researchers can confidently execute this procedure. The detailed steps, combined with the troubleshooting guide, offer a framework for consistent success, enabling the advancement of research programs that rely on this critical chemical intermediate.
References
-
Guidechem. (2024). How to synthesize 4-METHYL-3-Nitropyridine. Link
-
Google Patents. (2022). CN115557886A - Synthetic method of this compound methyl ester. Link
-
Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Link
-
ChemicalBook. (2023). 3-Methyl-4-nitropyridine N-Oxide synthesis. Link
-
Guidechem. (2023). Isonicotinic acid 55-22-1 wiki. Link
-
Wikipedia. Isonicotinic acid. Link
-
Dakenchem. (2022). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Link
-
ResearchGate. (2018). Effect of temperature on the oxidation of 3-picoline. Link
-
ResearchGate. (2022). Oxidation of 3-picoline in the liquid phase. Link
-
CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Link
-
Google Patents. (2005). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Link
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. Link
-
PrepChem.com. Synthesis of 4-nitropyridine. Link
-
Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid. Link
-
Scientific.Net. (2015). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Link
-
Journal of the American Chemical Society. (1955). Preparation of 2-Nitroisonicotinic Acid Hydrazide and 2-Aminoisonicotinic Acid Hydrazide. Link
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Link
-
Organic Syntheses. Nicotinic acid. Link
-
PubChem. Isonicotinic Acid. Link
-
Google Patents. (2011). CN101985434B - Method for preparing nicotinic acid. Link
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Link
-
PubChem. 4-Methyl-3-nitropyridine. Link
-
ChemicalBook. Nicotinic acid synthesis. Link
-
National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Link
-
Stenutz. 4-methyl-3-nitropyridine. Link
-
YouTube. (2023). Making 3-Nitrophthalic Acid. Link
Sources
Application Note: High-Purity Recovery of 3-Nitroisonicotinic Acid via Optimized Recrystallization
Abstract
3-Nitroisonicotinic acid is a pivotal building block in medicinal chemistry and materials science. The purity of this reagent is paramount for achieving desired reaction outcomes and ensuring the integrity of downstream applications. This application note provides a comprehensive, field-proven guide for the purification of this compound using the fundamental technique of recrystallization. We delve into the theoretical principles, solvent selection rationale, a detailed step-by-step protocol, and methods for purity verification. This document is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for obtaining high-purity this compound.
The Foundational Principle: Recrystallization
Recrystallization is a purification technique for solid compounds that exploits differences in solubility.[1] The core principle is based on the observation that the solubility of most solids in a given solvent increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any impurities that are insoluble at high temperatures can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purified form. The soluble impurities, ideally, remain dissolved in the cold solvent, known as the mother liquor, and are separated during the final filtration step.[2][3] The slow and controlled formation of crystals is crucial, as it allows for the selective exclusion of impurities from the growing crystal lattice, leading to a significant increase in purity.[3]
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is essential for developing a successful purification strategy.
| Property | Value | Source |
| IUPAC Name | 3-Nitropyridine-4-carboxylic acid | [4] |
| CAS Number | 59290-82-3 | [4][5] |
| Molecular Formula | C₆H₄N₂O₄ | [4][5] |
| Molecular Weight | 168.11 g/mol | [4] |
| Melting Point | ~220 °C | [4] |
| Appearance | Crystalline solid | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |
Strategic Solvent Selection
The choice of solvent is the most critical factor in recrystallization.[2] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or ice-bath temperatures.[2] For this compound, its molecular structure, featuring a polar carboxylic acid group, a polar nitro group, and a pyridine ring, suggests high solubility in polar protic solvents.
Based on structural analogs like nicotinic acid and benzoic acid, which are effectively recrystallized from water, water stands out as a primary candidate.[3][7][8] Alcohols, such as ethanol, are also excellent candidates for nitroaromatic compounds.[9]
| Solvent System | Rationale & Considerations |
| Deionized Water | Pros: Excellent solvent for the parent compound, nicotinic acid.[7][8] Non-toxic, non-flammable, and inexpensive. The high polarity effectively dissolves the polar functional groups at elevated temperatures. Cons: High boiling point (100°C) can make drying the final product time-consuming. |
| Ethanol | Pros: Good solvent for many organic acids and nitroaromatic compounds.[9] Lower boiling point (78°C) than water allows for easier removal from the purified crystals. Cons: Higher cost and flammability compared to water. |
| Water/Ethanol Mixture | Pros: A binary solvent system allows for fine-tuning of polarity and solubility. Can be used to optimize recovery if the compound is too soluble in pure ethanol or not soluble enough in pure water. Cons: More complex to optimize the ideal ratio. The composition of the vapor phase may differ from the liquid, potentially changing the solvent composition during boiling. |
For this protocol, deionized water is selected as the primary solvent due to its proven efficacy with analogous structures, safety profile, and cost-effectiveness.
Mandatory Safety Precautions
Working with chemical reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]
-
Ventilation: Conduct the procedure in a well-ventilated fume hood, especially when heating solvents.[13]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12][14] this compound and related nitroaromatic compounds should be handled as potentially hazardous.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.[13]
Detailed Protocol for Recrystallization
This protocol outlines the purification of crude this compound using deionized water.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Activated carbon (decolorizing agent, optional)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar or boiling chips[15]
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask[15]
-
Vacuum source (e.g., water aspirator)
-
Ice bath
-
Spatula and watch glass
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place approximately 2.0 g of crude this compound into a 100 mL Erlenmeyer flask containing a magnetic stir bar or a few boiling chips.
-
Add an initial 20-25 mL of deionized water. Place the flask on a hot plate and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot deionized water (2-3 mL at a time) until all the solid has just dissolved.[2] Avoid adding an excess of solvent, as this will reduce the final yield. Note the total volume of water used.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove the flask from the heat source and allow it to cool slightly for a minute.
-
Add a very small amount (tip of a spatula) of activated carbon to the solution. Adding carbon to a boiling solution can cause it to boil over violently.
-
Return the flask to the hot plate and boil gently for 2-5 minutes. The activated carbon will adsorb colored impurities.[16]
-
-
Hot Filtration (If necessary):
-
This step is only required if there are insoluble impurities or if activated carbon was used.
-
Pre-heat a second Erlenmeyer flask and a stemless glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Working quickly to prevent premature crystallization, pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask containing the clear hot solution with a watch glass and remove it from the heat.
-
Allow the solution to cool slowly and undisturbed to room temperature on the benchtop.[3][15] Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.[3]
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.[16]
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals by pouring a small amount (5-10 mL) of ice-cold deionized water over them while the vacuum is on.[16] This removes any residual mother liquor containing dissolved impurities. Repeat once more if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass, spread them out, and allow them to air-dry completely. Drying can be expedited in a desiccator or a low-temperature drying oven (e.g., 50-60°C).
-
Verification of Purity
A self-validating protocol requires confirmation of the outcome. The most straightforward method to assess the purity of the recrystallized product is melting point analysis.
-
Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
-
Procedure: Measure the melting point of the dry, recrystallized this compound.
-
Expected Result: The measured melting point should be sharp and close to the literature value of approximately 220°C.[4] A significant improvement in the sharpness and value compared to the crude material indicates successful purification.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was added, resulting in an unsaturated solution. | Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow to cool again. If supersaturation is suspected, scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous batch.[3] |
| Product "Oils Out" | The solution was cooled too rapidly, or the melting point of the compound is lower than the boiling point of the solvent (not applicable for this compound in water). | Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Vigorous stirring as it cools can sometimes promote crystallization over oiling. |
| Very Low Recovery of Product | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were not completely transferred from the flask. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath to minimize solubility. Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the flask into the funnel. |
| Colored Crystals After Recrystallization | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring the use of an appropriate amount of activated carbon during the dissolution step. |
Conclusion
Recrystallization is a powerful, economical, and efficient technique for the purification of this compound. By carefully selecting a suitable solvent—in this case, deionized water—and controlling the rates of heating and cooling, researchers can significantly enhance the purity of the starting material. The protocol described herein, when coupled with proper safety measures and purity verification, provides a robust and reliable method for obtaining high-quality this compound suitable for the most demanding research and development applications.
References
- EAS Nitration Experiment & Recrystallization. (2020). YouTube.
- This compound. LookChem.
- Nicotinic acid. Organic Syntheses Procedure.
- Process for recovering 3-nitrobenzoic acid. Google Patents.
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- Purification of nicotinic acid. Google Patents.
- Safety Data Sheet: Nicotinic acid. Carl ROTH.
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 3-Nitro-isonicotinic acid. Santa Cruz Biotechnology.
- Recrystallization of Benzoic Acid. Alfa Chemistry.
- Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- 3-Nitropropionic Acid - Product Information. Cayman Chemical.
- Safety Data Sheet. Sigma-Aldrich.
- Recrystallization and Crystallization. University of California, Irvine.
- Recrystallization Handout. University of California, Irvine.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier.
- Safety Data Sheet: Isonicotinic acid. Carl ROTH.
- 5-Nitronicotinic acid. PubChem.
- 3-Nitropropionic Acid - Safety Data Sheet. Cayman Chemical.
- Safety Data Sheet. Fisher Scientific.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. youtube.com [youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Comprehensive ¹H and ¹³C NMR Analysis of 3-Nitroisonicotinic Acid: A Guide to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a detailed guide and protocol for the ¹H and ¹³C NMR analysis of 3-Nitroisonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, offering field-proven insights for researchers. The protocols herein are designed to be self-validating, ensuring accurate and reproducible results.
Introduction: The Significance of this compound
This compound is a derivative of pyridine, an isomer of nicotinic acid (Vitamin B3), featuring a carboxylic acid group at the 4-position and a potent electron-withdrawing nitro group at the 3-position.[3] This substitution pattern creates a unique electronic environment around the pyridine ring, making it a valuable synthon for developing novel pharmaceuticals and functional materials. Accurate characterization is paramount, and NMR spectroscopy provides the most detailed molecular fingerprint.[1][4] This guide will elucidate its structure by interpreting the chemical shifts, coupling constants, and multiplicities observed in its ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for unambiguous peak assignment. The structure of this compound is shown below, with protons and carbons labeled for discussion.
Caption: Molecular structure of this compound with IUPAC numbering.
Foundational Principles: Electronic Effects on the Pyridine Ring
The chemical shifts in the NMR spectrum of this compound are dictated by the electronic landscape of the molecule.[5] Two powerful electron-withdrawing groups (EWGs), the carboxylic acid (-COOH) and the nitro group (-NO₂), dominate this landscape.
-
Inductive and Resonance Effects: Both the nitrogen heteroatom and the two substituents deshield the ring protons and carbons, pulling electron density away. This effect causes their corresponding signals to appear at a higher chemical shift (downfield) compared to benzene.
-
Anisotropy: The aromatic ring current further deshields the attached protons, shifting them downfield.
-
Proton Environment:
-
H2: Positioned ortho to the ring nitrogen and meta to the -NO₂ group. It is significantly deshielded.
-
H6: Positioned ortho to the ring nitrogen and meta to the -COOH group. It is also strongly deshielded.
-
H5: Positioned meta to the ring nitrogen and ortho to the -COOH group and meta to the -NO₂ group.
-
-
Carboxylic Acid Proton: The -COOH proton is highly deshielded due to its acidic nature and participation in hydrogen bonding, causing it to appear very far downfield, often as a broad singlet.[6][7]
Experimental Protocol: From Sample Preparation to Data Acquisition
This section details a robust protocol for obtaining high-quality NMR spectra of this compound.
Caption: Standard workflow for NMR analysis of this compound.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound powder.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification: DMSO-d₆ is an excellent choice for several reasons. First, it readily dissolves polar organic acids.[8] Second, its high boiling point ensures sample stability. Most importantly, as a non-protic solvent, it minimizes the rate of exchange of the acidic carboxylic proton, allowing for its observation as a distinct, albeit often broad, signal.[9] The residual proton signal of DMSO-d₅ appears as a quintet at δ 2.50 ppm and its carbon signal appears as a septet at δ 39.52 ppm, which serve as convenient internal references.[8][10]
-
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample.
-
Homogenization: Vortex or briefly sonicate the sample to ensure complete dissolution. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Spectral Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound in DMSO-d₆.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Peak Assignments for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~14.0 - 14.5 | br s | - | 1H |
| H2 | ~9.25 | d | ³J(H2-H6) ≈ 1.5-2.0 Hz | 1H |
| H6 | ~9.05 | dd | ³J(H5-H6) ≈ 4.5-5.0 Hz | 1H |
| H5 | ~8.10 | d | ³J(H5-H6) ≈ 4.5-5.0 Hz | 1H |
Interpretation of the ¹H NMR Spectrum:
-
-COOH (δ ~14.0-14.5): The carboxylic acid proton appears as a very broad singlet in the far downfield region, characteristic of acidic protons.[7][11] Its chemical shift is highly dependent on concentration and residual water content. A D₂O shake experiment would confirm this assignment, as the proton would exchange with deuterium, causing the signal to disappear.[6][12]
-
H2 (δ ~9.25): This proton is the most deshielded of the aromatic protons. It is positioned ortho to the strongly electron-withdrawing ring nitrogen and meta to the nitro group. It appears as a doublet due to a small four-bond coupling (⁴J) to H6 across the nitrogen atom.
-
H6 (δ ~9.05): This proton is also significantly deshielded, being ortho to the ring nitrogen. It appears as a doublet of doublets due to coupling with both H5 (³J, typical ortho coupling) and H2 (⁴J, a smaller meta-like coupling across the heteroatom).
-
H5 (δ ~8.10): This proton is the most upfield of the ring protons. It is coupled only to H6, resulting in a clean doublet with a typical ortho coupling constant of ~4.5-5.0 Hz.[13]
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Peak Assignments for this compound in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (-COOH) | ~165.5 |
| C2 | ~154.0 |
| C6 | ~151.0 |
| C3 | ~148.0 |
| C4 | ~140.0 |
| C5 | ~122.5 |
Interpretation of the ¹³C NMR Spectrum:
-
C7 (-COOH) (δ ~165.5): The carboxyl carbon is the most downfield carbon, as is typical for this functional group, appearing in the 165-185 ppm range.[7][11]
-
C2, C6, C3: These carbons are all significantly deshielded due to their proximity to the electronegative nitrogen atom and/or the nitro group. C2 and C6 are adjacent to the nitrogen, while C3 is directly attached to the powerful nitro group, resulting in their downfield chemical shifts.
-
C4 (δ ~140.0): The carbon bearing the carboxylic acid group (ipso-carbon) is also shifted downfield.
-
C5 (δ ~122.5): This is the most upfield of the aromatic carbons, reflecting its relative distance from the strongly deshielding substituents.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of substituent effects and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This ensures accurate structural verification, which is a critical step in quality control and the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
JoVE. (2026). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wikipedia. (n.d.). Deuterated DMSO. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Hollas, M. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. ijirset.com [ijirset.com]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
FT-IR spectrum of 3-Nitroisonicotinic acid
An Application Note on the Structural Elucidation of 3-Nitroisonicotinic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of this compound. As a key intermediate in pharmaceutical synthesis and materials science, rapid and reliable identification of this compound is critical. FT-IR spectroscopy serves as an indispensable tool, offering a unique molecular fingerprint by identifying the vibrational modes of its constituent functional groups. This document details the theoretical basis for spectral interpretation, presents an in-depth analysis of the characteristic absorption bands of the carboxylic acid, nitro, and pyridine ring functionalities, and provides validated, step-by-step protocols for sample analysis using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative whose structural integrity is paramount for its function in drug development and chemical synthesis. The molecule incorporates three distinct chemical moieties on an aromatic scaffold: a carboxylic acid group, a nitro group, and a pyridine ring. This unique combination of functional groups dictates its chemical reactivity and physical properties.
FT-IR spectroscopy is an exceptionally powerful and non-destructive analytical technique for confirming the identity and purity of such compounds.[1] The principle relies on the absorption of infrared radiation at specific frequencies that correspond to the natural vibrational frequencies of the bonds within the molecule.[1] The resulting spectrum, a plot of infrared intensity versus wavenumber, provides a detailed structural profile, making it an ideal method for quality control and research applications.
Scientific Principles: Correlating Molecular Structure to the FT-IR Spectrum
The FT-IR spectrum of this compound is a superposition of the characteristic vibrations of its three core functional groups. Understanding the origin of these absorption bands is key to accurate spectral interpretation.
-
The Carboxylic Acid Group (-COOH): This group gives rise to some of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, the O-H stretching vibration appears as a very broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3][4] The carbonyl (C=O) stretch produces a sharp, strong peak, generally found between 1760 and 1680 cm⁻¹.[1][2] Its exact position can be influenced by conjugation with the aromatic ring.
-
The Nitro Group (-NO₂): The nitro group is readily identified by two distinct, strong absorption bands. These arise from the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found at a lower wavenumber, between 1360-1290 cm⁻¹.[4][5] The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are observed as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][6] In-ring C=C and C=N stretching vibrations produce a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[7][8] Additionally, C-H out-of-plane bending vibrations give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.
FT-IR Spectral Data Interpretation for this compound
The expected FT-IR absorption bands for this compound are summarized below. This table serves as a reference for the identification and assignment of key spectral features.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak to Medium, Sharp |
| 1760 - 1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1570 | C=C / C=N Stretch | Aromatic (Pyridine Ring) | Medium, Sharp |
| 1550 - 1490 | N-O Asymmetric Stretch | Nitro Group | Strong, Sharp |
| 1500 - 1400 | C=C / C=N Stretch | Aromatic (Pyridine Ring) | Medium, Sharp |
| 1360 - 1320 | N-O Symmetric Stretch | Nitro Group | Strong, Sharp |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |
| 950 - 910 | O-H Bend (Out-of-Plane) | Carboxylic Acid | Medium, Broad |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic (Pyridine Ring) | Medium |
Experimental Protocols for FT-IR Analysis
To ensure high-quality, reproducible data, meticulous sample preparation is essential. Two standard methods for the analysis of solid samples like this compound are presented below.
Protocol 1: KBr Pellet Transmission Method
This is the classic and most fundamental method for obtaining high-quality spectra of solid samples.[9] It involves dispersing the analyte in a dry, IR-transparent matrix of potassium bromide (KBr).
Causality: The principle is that finely ground KBr becomes plastic and forms an optically transparent disc under high pressure, allowing the IR beam to pass through the uniformly dispersed sample.[9] Rigorous exclusion of moisture is critical, as water absorbs strongly in the IR region and KBr is hygroscopic.[9][10]
Step-by-Step Methodology:
-
Equipment Preparation: Thoroughly clean an agate mortar and pestle, and the pellet die set with a suitable solvent (e.g., ethanol) and ensure they are completely dry. Gentle heating can help remove adsorbed moisture.[10][11]
-
Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the sample into a very fine, uniform powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).[10]
-
Mixing: Add ~100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[12] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Perform this step quickly to minimize moisture absorption.[9]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8,000 to 10,000 psi (55-69 MPa) for about 1-2 minutes.[11] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[13]
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent.[11]
-
Background Collection: Place an empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer. Acquire the FT-IR spectrum over the desired range (typically 4000 to 400 cm⁻¹).
Caption: KBr Pellet Method Workflow for FT-IR Analysis.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal to no sample preparation.[14] It is ideal for analyzing fine powders directly.
Causality: The principle involves pressing the sample against a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is directed through the crystal and undergoes total internal reflection at the crystal-sample interface.[15] An "evanescent wave" penetrates a few micrometers into the sample, where absorption can occur. This makes it a surface-sensitive technique.[14][15]
Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal surface is clean. With the pressure clamp empty and in position, perform a background scan to ratio against the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[16]
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample powder and the crystal surface. Optimal contact is crucial for a strong signal.[15]
-
Sample Analysis: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) on a soft cloth.
Conclusion
FT-IR spectroscopy is a definitive and efficient method for the structural verification of this compound. By following the detailed protocols and utilizing the provided spectral interpretation guide, researchers and drug development professionals can confidently identify the characteristic vibrational signatures of the carboxylic acid, nitro, and pyridine ring functional groups. This confirms the molecular identity and provides an assessment of the purity of the compound, ensuring its suitability for downstream applications.
References
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved from [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Journal Article. Retrieved from [Link]
-
The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (n.d.). RSC Publishing. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. (2012). Elixir International Journal. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Frequencies of enhanced vibrational modes for pyridine molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University Handout. Retrieved from [Link]
-
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. Retrieved from [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Publications. Retrieved from [Link]
-
Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University Handout. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitric acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
FTIR of (a) 2 and (b) isn. spectra of the... (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of Nicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. mt.com [mt.com]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Advanced LC-MS/MS Protocol for the Quantitative Analysis of 3-Nitroisonicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a robust and highly sensitive method for the analysis of 3-Nitroisonicotinic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in pharmacology, drug metabolism, and synthetic chemistry, this guide provides a complete workflow, from sample preparation to data acquisition and interpretation. We delve into the rationale behind key methodological choices, ensuring both technical accuracy and practical applicability. The protocol is optimized for quantitative analysis in complex matrices, featuring a streamlined protein precipitation step and a specific Multiple Reaction Monitoring (MRM) method for unambiguous detection.
Introduction and Scientific Context
This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. As a synthetic intermediate or a potential metabolite, its accurate quantification is crucial for pharmacokinetic studies, reaction monitoring, and quality control. The inherent polarity and structural characteristics of this compound make Liquid Chromatography-Mass Spectrometry (LC-MS/MS) the analytical technique of choice, offering unparalleled sensitivity and selectivity.
This document provides a field-proven protocol grounded in the principles of mass spectrometry. We will explore the ionization and fragmentation behavior of the molecule and establish a reliable method that can be readily implemented in a modern analytical laboratory.
Principles of Analysis: The Rationale for ESI-LC-MS/MS
The analysis of small polar molecules like this compound is ideally suited for Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the gentle transfer of ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[1] Given the presence of an acidic carboxylic acid group and a basic pyridine nitrogen, this compound can be ionized in either negative mode ([M-H]⁻) or positive mode ([M+H]⁺). This protocol will focus on the negative ionization mode, as the deprotonation of the carboxylic acid is highly efficient and often leads to greater sensitivity and less matrix interference for acidic compounds.[2]
-
Tandem Mass Spectrometry (MS/MS): By using a triple quadrupole instrument, we can achieve exceptional selectivity through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) selects the precursor ion (the deprotonated molecule), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise.
Comprehensive Experimental Methodology
This section outlines the complete workflow, from receiving a biological sample to the final instrumental analysis. Each step is accompanied by an explanation of its purpose to ensure a deep understanding of the process.
Workflow Overview
The entire analytical process can be visualized as a streamlined sequence of events designed to ensure reproducibility and accuracy.
Figure 1: General workflow for the analysis of this compound from plasma.
Protocol 1: Sample Preparation (from Human Plasma)
This protocol employs a simple and effective protein precipitation method, which is ideal for high-throughput analysis by efficiently removing the bulk of interfering macromolecules like proteins.[3][4]
Materials:
-
Human Plasma (or other biological matrix)
-
This compound Standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version or a structurally similar compound like Isonicotinic Acid-d4)
-
LC-MS Grade Acetonitrile, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample. The IS is critical for correcting variations in sample recovery and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully pipette approximately 250 µL of the clear supernatant and transfer it to a clean autosampler vial for analysis. Be careful not to disturb the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters have been optimized for the separation and detection of this compound.
Liquid Chromatography Parameters:
| Parameter | Recommended Value | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and peak shape for polar aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, improving peak shape and ionization efficiency.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Mass Spectrometry Parameters:
The instrument is operated in negative ESI mode to monitor the deprotonated molecule.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Highly efficient for acidic molecules, leading to the formation of [M-H]⁻ ions.[2] |
| Precursor Ion (Q1) | m/z 167.0 | Corresponds to the deprotonated molecular ion of this compound (C₆H₄N₂O₄, MW=168.11). |
| Product Ions (Q3) | m/z 123.0 (Quantitative) m/z 121.0 (Qualitative) | These ions correspond to characteristic fragments, ensuring specificity. See Section 4.1. |
| Collision Energy | Optimized experimentally (typically 15-25 eV) | The energy required to induce fragmentation; must be tuned for the specific instrument. |
| Capillary Voltage | 3.0 - 4.0 kV | Creates the electrospray; value is instrument-dependent. |
| Gas Temp. | 300 - 350 °C | Aids in the desolvation of droplets in the ESI source. |
Data Interpretation and Fragmentation Analysis
Proposed Fragmentation Pathway
Understanding the fragmentation of this compound is key to developing a specific and reliable MS/MS method. In the collision cell, the precursor ion ([M-H]⁻ at m/z 167.0) is accelerated, and upon collision with an inert gas (e.g., argon), it fragments in a predictable manner. The most common fragmentation pathway for aromatic carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[6] Another expected fragmentation for a nitroaromatic compound is the loss of the nitro group (NO₂, 46 Da).[2]
Figure 2: Proposed ESI⁻ fragmentation pathway for this compound.
The transition 167.0 → 123.0 is recommended for quantification due to the high stability and prevalence of the decarboxylation pathway. The transition 167.0 → 121.0 can be used as a secondary, qualifying transition to enhance confidence in peak identification.
Method Validation and Trustworthiness
To ensure the protocol generates reliable and reproducible data, a validation process according to regulatory guidelines (e.g., FDA or EMA) is essential. Key aspects to validate include:
-
Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and instrument response. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are close to the true values (accuracy) and that the measurements are repeatable (precision).
-
Selectivity: Analyze blank matrix samples to ensure no endogenous compounds interfere with the detection of the analyte or internal standard.
-
Matrix Effect: Assess whether components in the biological matrix suppress or enhance the ionization of the analyte, which can be evaluated by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[7]
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By leveraging a straightforward sample preparation technique and an optimized MRM method, this workflow delivers the high sensitivity, selectivity, and robustness required for demanding research and development applications. The detailed rationale behind each step empowers scientists to not only implement this method but also to adapt and troubleshoot it for their specific analytical challenges.
References
-
Ma, Y., & Yates, N. (2016). Prediction of Fragmentation Pathways. Journal of Mass Spectrometry, 51(8), 602–614. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Zhang, R., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Paśko, P., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 126-132. Available at: [Link]
-
Kasper, P. T., & Tureček, F. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. Available at: [Link]
-
NIST. (n.d.). 3-Aminoisonicotinic acid. In NIST Chemistry WebBook. Available at: [Link]
-
Gampe, N., et al. (2021). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis. Available at: [Link]
-
Riva, M., et al. (2020). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Measurement Techniques, 13(10), 5529–5544. Available at: [Link]
-
Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1641-1652. Available at: [Link]
-
Song, M., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 80-86. Available at: [Link]
-
Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(6), 1046–1061. Available at: [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Nitroisonicotinic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-nitroisonicotinic acid. As a key intermediate or potential impurity in pharmaceutical manufacturing, accurate analysis of this compound is critical for quality control. The described method utilizes a standard C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, offering excellent peak shape and resolution. The method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and regulated laboratory environments.
Introduction and Scientific Rationale
This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), a molecule structurally related to nicotinic acid (Vitamin B3).[1] Its presence in drug substances or products, often as a process-related impurity or degradation product, requires precise and accurate quantification for quality and safety assessment.
The selection of reversed-phase HPLC is predicated on the physicochemical properties of the analyte.[2][3] this compound is a polar aromatic carboxylic acid with a predicted pKa of approximately 1.38, indicating it is a strong acid.[4] To achieve consistent retention and symmetrical peak shapes on a non-polar C18 stationary phase, the ionization of the carboxylic acid group must be suppressed. By maintaining the mobile phase pH well below the analyte's pKa (e.g., pH 2.5-3.0), the molecule exists predominantly in its more hydrophobic, protonated form (-COOH). This state enhances its interaction with the stationary phase, leading to predictable and reproducible chromatographic behavior. This principle is commonly applied in the analysis of other nitroaromatic acids and related compounds.[5][6]
Materials and Methodology
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%)
-
This compound Reference Standard (≥98% purity)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD) is suitable for this method. The specific conditions are summarized in Table 1.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Causality Behind Choices:
-
Column: A C18 column is the industry standard for reversed-phase separations, providing excellent retention for moderately polar to non-polar compounds.[2][3]
-
Mobile Phase: A formic acid buffer at 0.1% provides a pH of approximately 2.7, ensuring the analyte is not ionized. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in separating aromatic compounds.
-
Detection Wavelength: The pyridine ring, conjugated with a carboxylic acid and a nitro group, is expected to have a strong UV absorbance. The UV spectrum of the related isonicotinic acid shows a maximum around 264 nm.[7] The addition of a nitro group often results in absorbance between 240-270 nm.[8] Therefore, 260 nm is selected as a robust wavelength for sensitive detection.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if necessary.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended application. The validation should be performed in accordance with ICH Q2(R1) guidelines.[9][10][11] The key parameters and their typical acceptance criteria are outlined in Table 2.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to detect the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (via DAD) should pass. Resolution between the analyte and adjacent peaks should be >2.0. |
| Linearity | Proportionality of the detector response to the analyte concentration over the specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | Closeness of the measured value to the true value, assessed by spike/recovery studies. | Mean recovery should be within 98.0% to 102.0% at three concentration levels (low, medium, high). |
| Precision | Repeatability (Intra-day): Agreement between multiple measurements of the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision: Agreement between results from the same sample analyzed on different days or by different analysts. | Overall RSD between two sets of data should be ≤ 3.0%. | |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10; RSD at this concentration should be ≤ 10%. |
| Robustness | The method's resilience to small, deliberate changes in parameters (e.g., ±0.2 pH unit, ±2°C column temp, ±5% organic modifier). | Peak area RSD should remain ≤ 5.0% and system suitability parameters should be met under all varied conditions. |
Experimental and Data Analysis Workflow
The overall process from sample preparation to final analysis follows a structured workflow to ensure data integrity and reproducibility.
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 5. [Quantitative determination of 3-nitropropionic acid by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 7. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols: The Strategic Use of 3-Nitroisonicotinic Acid in Medicinal Chemistry
Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, such as isonicotinic acid, have been instrumental in the development of therapeutics for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[2][3] This guide focuses on a particularly intriguing, yet underexplored, derivative: 3-nitroisonicotinic acid . The introduction of a nitro group onto the isonicotinic acid framework profoundly influences its electronic properties and reactivity, offering unique opportunities for drug design and development.[4] This document provides a comprehensive overview of the applications and synthetic protocols for this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular weight of 168.11 g/mol .[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [5] |
| Molecular Weight | 168.11 g/mol | [5] |
| Melting Point | ~220 °C | [4] |
| Boiling Point | 467.3 °C at 760 mmHg | [4] |
| Density | 1.57 g/cm³ | [4] |
| pKa | 1.38 ± 0.25 (Predicted) | [4] |
The strong electron-withdrawing nature of the nitro group at the 3-position significantly impacts the reactivity of both the carboxylic acid and the pyridine ring. This electronic perturbation can be strategically exploited in several ways:
-
Enhanced Acidity: The predicted pKa of this compound is substantially lower than that of unsubstituted isonicotinic acid, making the carboxyl group more acidic. This facilitates the formation of activated esters and amides, which are key intermediates in many drug synthesis campaigns.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring for nucleophilic aromatic substitution, providing a handle for further functionalization. This allows for the introduction of diverse substituents at the 3-position, which can be crucial for optimizing a compound's biological activity and pharmacokinetic profile.[6]
-
Modulation of Biological Activity: The nitro group itself can participate in key interactions with biological targets. It can act as a hydrogen bond acceptor and its electronic properties can influence the overall binding affinity of a molecule.[4] Furthermore, the nitro group can serve as a bioisostere for other functional groups, a common strategy in medicinal chemistry to fine-tune a drug's properties.[7][8]
Core Applications in Medicinal Chemistry
This compound is a versatile building block for the synthesis of a variety of bioactive molecules. Its application spans several therapeutic areas, primarily driven by the ability to readily form amide bonds and the unique electronic properties conferred by the nitro group.
The isonicotinic acid scaffold is present in numerous enzyme inhibitors.[1] By incorporating the 3-nitro substituent, medicinal chemists can explore new chemical space and potentially enhance inhibitory activity. For instance, derivatives of nicotinic acid have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.[9] The electron-withdrawing nature of the nitro group in this compound could be leveraged to modulate the electronic environment of the pyridine ring and influence its interaction with the enzyme's active site.
Isonicotinic acid derivatives have a long history in the development of antimicrobial and anti-inflammatory agents.[2][10] The synthesis of novel amides and hydrazides from this compound presents a promising avenue for the discovery of new therapeutic agents in this space. The nitro group can be a key pharmacophoric element, or it can be used as a synthetic handle for further derivatization to optimize activity and selectivity.
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug discovery programs.[11][12] this compound, with its relatively small size, defined vector for growth (the carboxylic acid), and potential for specific interactions through the nitro group and pyridine nitrogen, represents an attractive, albeit underutilized, fragment. Screening of a fragment library containing this compound against a biological target could reveal novel binding modes and provide a clear path for fragment evolution into potent lead compounds.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should always adhere to strict safety protocols when handling this and any other chemical reagent.
Protocol 1: General Procedure for Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for these reactions. The enhanced acidity of the carboxylic acid facilitates its activation.
Workflow for Amide Coupling of this compound:
Caption: A generalized workflow for the amide coupling of this compound.
Materials:
-
This compound
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the reaction mixture. Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expert Insights: The choice of coupling reagent and solvent can significantly impact the reaction yield and purity. For sterically hindered amines, stronger coupling reagents like HATU may be necessary. The electron-withdrawing nitro group can sometimes make the resulting amide more susceptible to hydrolysis, so a non-aqueous workup may be beneficial in certain cases.
Protocol 2: Reduction of the Nitro Group
The nitro group of 3-nitroisonicotinamides can be readily reduced to an amine, providing a valuable synthetic handle for further diversification.
Workflow for Nitro Group Reduction:
Caption: A generalized workflow for the reduction of the nitro group in a 3-nitroisonicotinamide.
Materials:
-
3-Nitroisonicotinamide derivative
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride (SnCl₂))
-
Solvent (e.g., methanol, ethanol, or ethyl acetate for catalytic hydrogenation; or concentrated HCl for SnCl₂ reduction)
-
Standard laboratory glassware and purification equipment
Procedure (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the 3-nitroisonicotinamide in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo. The resulting 3-aminoisonicotinamide is often pure enough for the next step, but can be further purified by crystallization or column chromatography if necessary.
Expert Insights: Catalytic hydrogenation is generally a clean and high-yielding method for nitro group reduction. However, it may not be compatible with other reducible functional groups in the molecule. In such cases, alternative reducing agents like tin(II) chloride in acidic media can be employed. The resulting 3-amino group is a versatile handle for further modifications, such as acylation, sulfonylation, or diazotization followed by substitution.
Characterization of this compound Derivatives
Thorough characterization of synthesized compounds is critical to ensure their identity, purity, and suitability for biological testing. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. ¹H and ¹³C NMR are essential. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (HRMS). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl of the amide and the nitro group. |
| Melting Point | A physical property that can be used as an indicator of purity. |
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13]
Future Perspectives
This compound represents a valuable, yet underutilized, building block in medicinal chemistry. The strategic incorporation of the 3-nitro group offers a powerful tool for modulating the physicochemical and pharmacological properties of isonicotinic acid-based scaffolds. Further exploration of this versatile reagent in the synthesis of novel enzyme inhibitors, anti-infective agents, and as a fragment in FBDD campaigns is warranted. The development of more diverse libraries of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
LookChem. Cas 59290-82-3, this compound. [Link]
-
ChemBK. 4-pyridinecarboxylic acid, 3-nitro-, methyl ester. [Link]
- Google Patents.
-
ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]
-
Tseng, C. C., et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, vol. 62, no. 10, 2019, pp. 5049-5062. [Link]
-
Khan, F. A., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, vol. 18, 2024, pp. 1339-1377. [Link]
-
Matrix Fine Chemicals. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3. [Link]
-
Sygnature Discovery. Fragment-based hit discovery for the epigenetic target, BRD3. [Link]
-
The Francis Crick Institute. Fragment-based covalent ligand screening enables rapid discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP. [Link]
-
Tseng, C. C., et al. "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators." Loughborough University Research Repository, 2019. [Link]
-
Torshin, I. Y., et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, vol. 27, no. 19, 2022, p. 6593. [Link]
-
Chen, I. H., et al. "Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives." Molecules, vol. 15, no. 1, 2010, pp. 251-64. [Link]
-
Yaqoob, S., et al. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules, vol. 26, no. 5, 2021, p. 1272. [Link]
-
Szychowska, K., et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules, vol. 27, no. 19, 2022, p. 6584. [Link]
-
Chen, I. H., et al. "Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives." PubMed, 2010. [Link]
-
Sola, I., et al. "Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis." Journal of Medicinal Chemistry, vol. 66, no. 15, 2023, pp. 10457-10474. [Link]
- Google Patents.
-
Meng, F., et al. "Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, vol. 141, 2017, pp. 33-46. [Link]
-
Huang, L. S., et al. "3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme." Journal of Biological Chemistry, vol. 281, no. 9, 2006, pp. 5965-72. [Link]
-
Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. [Link]
-
Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
-
Khan, F. A., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." PubMed, 2024. [Link]
-
Borges, F., et al. "Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 7, 2005, pp. 1943-8. [Link]
-
Pietzke, M., et al. "The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate." IUBMB Life, vol. 65, no. 10, 2013, pp. 843-51. [Link]
-
Huang, L. S., et al. "3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME." Journal of Biological Chemistry, vol. 281, no. 9, 2006, pp. 5965-72. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
Mahmoud, Z. A., et al. "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry, vol. 145, 2024, p. 107136. [Link]
-
ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
Słoczyńska, K., et al. "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica, vol. 69, no. 3, 2019, pp. 345-361. [Link]
-
Anderson, M. O., et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules, vol. 20, no. 1, 2015, pp. 1545-63. [Link]
-
Gatley, S. J., et al. "Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)." Journal of Medicinal Chemistry, vol. 42, no. 11, 1999, pp. 1981-90. [Link]
-
Kulkarni, S. K., et al. "Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide." Arzneimittelforschung, vol. 57, no. 9, 2007, pp. 589-94. [Link]
- Google Patents. US20100063063A1 - Substituted Heteroaryls.
-
Takami, A., et al. "Design and synthesis of rho kinase inhibitors (III)." Bioorganic & Medicinal Chemistry, vol. 15, no. 2, 2007, pp. 933-49. [Link]
-
Scott, J. S., et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, vol. 5, no. 10, 2014, pp. 1108-12. [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
Šebela, M., et al. "The structure-activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity." International Journal of Molecular Sciences, vol. 23, no. 18, 2022, p. 10563. [Link]
-
Matsubara, Y., et al. "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." Molecules, vol. 27, no. 19, 2022, p. 6593. [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3 [matrix-fine-chemicals.com]
- 6. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 7. 3-nitropyridine-4-carboxylic acid [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 11. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 12. Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitroisonicotinic acid in the synthesis of antitubercular agents
Application Notes & Protocols
Topic: 3-Nitroisonicotinic Acid in the Synthesis of Novel Antitubercular Agents
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of new therapeutic agents. Nitroaromatic compounds have emerged as a highly promising class of antituberculars, with several candidates progressing through clinical trials.[1][2] This guide provides a detailed exploration of this compound as a versatile scaffold for synthesizing novel antitubercular agents. We delve into the underlying mechanism of action, provide a detailed, field-proven synthetic protocol for creating amide derivatives, outline methods for biological evaluation, and discuss key structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the fight against tuberculosis.
The Scientific Rationale: Why Nitroaromatics?
Nitro-containing compounds represent a validated and potent strategy against Mtb. Their efficacy stems from a targeted bioactivation mechanism that is specific to mycobacteria.[3]
The Prodrug Activation Cascade
Most antitubercular nitroaromatics are prodrugs , meaning they are administered in an inactive form and require metabolic activation within the target pathogen to exert their therapeutic effect.[1] This activation is typically mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which is present in Mtb.[3][4]
This mycobacterial-specific activation pathway is a cornerstone of the drug's selectivity, minimizing off-target effects in the host, as mammalian cells generally lack the necessary enzymatic machinery for this specific bioactivation.[4]
Mechanism of Cytotoxicity
The activation of the nitro group by Ddn, using the cofactor F420, initiates a cascade that releases reactive nitrogen species (RNS), including nitric oxide (NO).[3][5] These radical species are highly cytotoxic and non-specific in their targets, leading to damage of various cellular components such as DNA, proteins, and lipids.[3] This multi-targeting mechanism is advantageous as it may reduce the likelihood of resistance development through single-point mutations. Some nitroaromatic compounds, particularly dinitrobenzamide derivatives, have also been shown to inhibit DprE1, a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[6]
Caption: Bioactivation pathway of nitroaromatic prodrugs in Mtb.
Synthesis Protocol: N-Benzyl-3-nitroisonicotinamide
This section provides a robust, step-by-step protocol for the synthesis of a representative antitubercular candidate starting from this compound. The core of this synthesis is the formation of an amide bond, a common and effective strategy for derivatization.
Workflow Overview
The synthesis is a two-step process:
-
Activation: The carboxylic acid group of this compound is converted to a more reactive acyl chloride intermediate.
-
Coupling: The acyl chloride is reacted with a primary amine (benzylamine) to form the final amide product.
Caption: Synthetic workflow for N-benzyl-3-nitroisonicotinamide.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step 1: Formation of 3-Nitroisonicotinoyl Chloride (Acyl Chloride Intermediate)
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 10 mL per gram of starting material).
-
Carefully add thionyl chloride (3.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction by observing the cessation of gas (HCl, SO₂) evolution.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-nitroisonicotinoyl chloride is a solid or oil and should be used immediately in the next step without further purification.
Scientist's Note (Expertise & Causality): Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles.[7] Using a threefold excess ensures the complete conversion of the starting material. The reaction is performed under reflux to provide the necessary activation energy. The intermediate is moisture-sensitive and is therefore prepared and used in situ.
Step 2: Amide Coupling to form N-Benzyl-3-nitroisonicotinamide
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (approx. 15 mL per gram of initial starting material) in a clean, dry flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the benzylamine/TEA solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Scientist's Note (Expertise & Causality): The reaction is performed at 0°C to control the exothermic reaction between the highly reactive acyl chloride and the amine. Triethylamine (TEA) is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
Step 3: Work-up and Purification
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product, N-benzyl-3-nitroisonicotinamide, as a solid.
Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, the following characterization is essential:
-
¹H NMR & ¹³C NMR: Confirms the chemical structure and assesses purity.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
Melting Point: A sharp melting point range indicates high purity.
Biological Evaluation & Data
Once synthesized, the novel compounds must be evaluated for their antitubercular activity. The standard method is to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, reliable colorimetric assay to determine the MIC of compounds against Mtb.
-
Prepare a serial dilution of the test compound (e.g., from 100 µg/mL to 0.09 µg/mL) in a 96-well microplate.
-
Inoculate each well with a standardized culture of M. tuberculosis H37Rv.
-
Include positive (drug-free medium with bacteria) and negative (medium only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation: Structure-Activity Relationship (SAR)
The true power of synthesis lies in creating a library of related compounds to understand which structural features are critical for activity. Below is a representative table of data for a hypothetical series of N-substituted 3-nitroisonicotinamides.
| Compound ID | R-Group (Substituent on Amide Nitrogen) | LogP (Calculated) | MIC (µg/mL) vs. Mtb H37Rv |
| REF-INH | Isoniazid (Control) | -0.7 | 0.1 |
| REF-RIF | Rifampicin (Control) | 3.4 | 0.2 |
| EX-01 | Benzyl | 2.1 | 3.12 |
| EX-02 | 4-Fluorobenzyl | 2.3 | 1.56 |
| EX-03 | 4-(Trifluoromethyl)benzyl | 3.0 | 0.78 |
| EX-04 | 3,4-Dichlorobenzyl | 3.5 | 0.39 |
| EX-05 | Cyclohexylmethyl | 3.2 | 6.25 |
Analysis of SAR:
-
Lipophilicity is Key: A clear trend emerges where increasing the lipophilicity (higher LogP) of the R-group by adding halogen substituents to the benzyl ring leads to enhanced antitubercular activity (lower MIC).[8] This suggests that improved penetration of the waxy mycobacterial cell wall is a critical factor for efficacy.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -F, -CF₃, -Cl) on the aromatic ring significantly improves potency (compare EX-02, EX-03, EX-04 to EX-01). This may influence the electronic properties of the entire molecule, potentially affecting its interaction with the Ddn enzyme.
-
Steric Factors: Replacing the aromatic benzyl group with a non-planar aliphatic group like cyclohexylmethyl (EX-05) results in a significant loss of activity, indicating that a planar aromatic system in this position may be important for binding to the active site of the activating enzyme.
Conclusion and Future Directions
This compound serves as an outstanding starting point for the development of novel antitubercular agents. Its derivatives leverage the validated nitroaromatic prodrug strategy, offering a pathway to potent and selective compounds. The synthetic protocols are straightforward and amenable to the creation of large libraries for extensive SAR studies. Future work should focus on optimizing the lipophilic tail to maximize cell wall penetration while maintaining favorable pharmacokinetic properties, ultimately aiming to develop candidates that can shorten and simplify current TB treatment regimens.
References
- Albesa-Jové, D., & Guerin, M. E. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. PMC - NIH.
- Hartkoorn, R. C., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947.
- Sleno, L., & Vuckovic, D. (2011). Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver. British Journal of Pharmacology.
- Singh, R., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Microbiology Spectrum.
- Santos, J. I., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
- Santos, J. I., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis.
- Hartkoorn, R. C., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC - NIH.
- Onajobi, I. B., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC.
- Abdel-Moez, M. R., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules.
-
Anderson, R. J., et al. (2012). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry.
- Hartkoorn, R. C., et al. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944-7.
- Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1327.
- Slideshare. (n.d.). Synthetic anti tubercular agents, unit iii, chapter 1.
- Ferreira, M. L., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Semantic Scholar.
- Santos, J. I., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.
- Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. International Journal of Infectious Diseases and Research.
- Der Pharma Chemica. (2014). Synthesis and antitubercular activity of some new 2, 3-disubstituted quinazolinones.
Sources
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]
- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Nitroisonicotinoyl Chloride from 3-Nitroisonicotinic Acid
<_ _>
Abstract
This document provides a comprehensive guide for the synthesis of 3-nitroisonicotinoyl chloride, a critical building block in pharmaceutical and agrochemical research, through the reaction of 3-nitroisonicotinic acid with thionyl chloride (SOCl₂). We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and address crucial safety considerations. Furthermore, this guide includes troubleshooting advice and data interpretation to assist researchers in achieving high-yield, high-purity synthesis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this important chemical transformation.
Introduction: The Significance of Acyl Chloride Synthesis
The conversion of carboxylic acids to acyl chlorides is a fundamental and enabling transformation in organic synthesis. Acyl chlorides, such as 3-nitroisonicotinoyl chloride, are highly reactive intermediates that serve as versatile precursors for the synthesis of a wide array of functional groups, including esters, amides, and ketones.[1][2] The enhanced electrophilicity of the carbonyl carbon in an acyl chloride, compared to the parent carboxylic acid, allows for facile nucleophilic acyl substitution reactions.
This compound derivatives are of significant interest in medicinal chemistry due to their prevalence in various biologically active compounds. The corresponding acyl chloride, 3-nitroisonicotinoyl chloride, is therefore a key intermediate for the construction of novel pharmaceutical candidates. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, offering the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3][4]
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:[1][5][6]
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][7]
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.[6]
-
Proton Transfer and Loss of Leaving Group: A proton is transferred, and the intermediate collapses, eliminating a chloride ion and forming a resonance-stabilized intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbonyl carbon.[1][6]
-
Formation of Products: The tetrahedral intermediate then collapses, resulting in the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][4]
The overall reaction is driven to completion by the irreversible loss of the gaseous byproducts.[4]
Caption: Reaction mechanism of carboxylic acid with thionyl chloride.
Experimental Protocol: Synthesis of 3-Nitroisonicotinoyl Chloride
This protocol details the synthesis of 3-nitroisonicotinoyl chloride from this compound. All operations should be performed in a well-ventilated fume hood due to the hazardous nature of thionyl chloride.[8][9][10][11]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Round-bottom flask (100 mL) | Two-neck | VWR |
| Reflux condenser | - | Kimble |
| Magnetic stirrer and stir bar | - | IKA |
| Heating mantle | - | Glas-Col |
| Gas trap (for HCl and SO₂) | - | Custom/Lab Glassware |
| Rotary evaporator | - | Büchi |
| Schlenk line or vacuum pump | - | Edwards |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of thionyl chloride.[2]
-
Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 29.7 mmol).
-
Addition of Thionyl Chloride: In the fume hood, carefully add an excess of thionyl chloride (e.g., 30 mL) to the flask.[12] The reaction is often performed with thionyl chloride serving as both the reagent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) using a heating mantle.[13] Allow the reaction to proceed for 3 hours.[12] The dissolution of the solid this compound is an indicator of reaction progress.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by removal of the remaining traces under reduced pressure using a rotary evaporator.[12][13] This step should be performed with extreme care in a well-ventilated fume hood.
-
Product Isolation: The resulting crude 3-nitroisonicotinoyl chloride is typically an oil or a low-melting solid.[12] For many applications, the crude product is of sufficient purity to be used directly in the next step.
-
Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.[14][15] However, care must be taken as acyl chlorides can be thermally labile. Recrystallization from a non-polar, anhydrous solvent like hexane or toluene can also be an option for solid acyl chlorides.[16]
Caption: Experimental workflow for the synthesis of 3-nitroisonicotinoyl chloride.
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive and toxic substance that requires careful handling.[8][9][10][11]
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), safety goggles, a face shield, and a lab coat.[8][9][10]
-
Inhalation Hazard: Thionyl chloride is toxic if inhaled, and its vapors are highly irritating.[9] All manipulations must be conducted in a certified chemical fume hood.[10]
-
Reactivity with Water: It reacts violently with water and moisture to produce toxic gases (SO₂ and HCl).[10] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9] An emergency shower and eyewash station should be readily accessible.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not go to completion (starting material remains) | Insufficient reaction time or temperature. | Increase reflux time or ensure the reaction temperature is maintained. |
| Inactive thionyl chloride (hydrolyzed). | Use a fresh bottle of thionyl chloride or distill it before use. | |
| Low yield of acyl chloride | Hydrolysis of the product during workup. | Ensure all glassware is dry and workup is performed under anhydrous conditions. |
| Incomplete removal of excess thionyl chloride. | Ensure complete removal of thionyl chloride under vacuum. | |
| Product is dark in color | Side reactions or impurities in the starting material. | Purify the starting material before use. Consider purification of the product by distillation or recrystallization. |
Conclusion
The synthesis of 3-nitroisonicotinoyl chloride from this compound using thionyl chloride is a robust and efficient method for accessing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed protocol, and prioritizing safety, researchers can reliably produce this key building block for further synthetic endeavors in drug discovery and materials science.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Abdelhamid "Bioman" Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]
-
Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... Retrieved from [Link]
-
YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitroisonicotinoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). CN103641710A - Synthesis method for trimesoyl chloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemtube3d.com [chemtube3d.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. lanxess.com [lanxess.com]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. echemi.com [echemi.com]
- 15. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
Mechanistic Considerations: The Challenge of a Deactivated System
An In-Depth Guide to the Esterification of 3-Nitroisonicotinic Acid: Protocols and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the synthesis of specific molecular scaffolds is a foundational task. Among these, esters of heteroaromatic carboxylic acids are of paramount importance, frequently serving as key intermediates or as bioactive molecules themselves. This compound presents a unique case for esterification due to the electronic influence of both the pyridine ring and the strongly electron-withdrawing nitro group. This guide provides a detailed exploration of various methods for its esterification, elucidating the underlying chemical principles and offering robust, step-by-step protocols.
The esterification of this compound is not always straightforward. The reactivity of the carboxylic acid is significantly influenced by two key structural features:
-
The Pyridine Nitrogen: Under the acidic conditions typical of a Fischer esterification, the pyridine nitrogen is readily protonated. This creates a pyridinium cation, which dramatically increases the electron-withdrawing nature of the ring, thereby deactivating the carbonyl carbon towards nucleophilic attack by an alcohol.
-
The Nitro Group: As a powerful electron-withdrawing group, the nitro substituent further reduces the electron density at the carbonyl carbon, making it less electrophilic.
These combined effects mean that standard acid-catalyzed methods may require harsh conditions, potentially leading to lower yields or degradation. Consequently, alternative strategies that enhance the reactivity of either the carboxylic acid or the alcohol are often preferred.
Comparative Overview of Esterification Methodologies
The choice of an esterification method depends critically on the properties of the alcohol substrate, the desired scale of the reaction, and the required purity of the final product. Below is a summary of common strategies applicable to this compound.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages/Limitations |
| Fischer-Speier Esterification | Alcohol (excess), Strong Acid (H₂SO₄, TsOH) | Reflux, 1-10 hours | Simple, inexpensive reagents, suitable for simple primary/secondary alcohols.[1] | Requires harsh conditions; equilibrium-driven; not suitable for acid-sensitive substrates.[2] |
| Acyl Chloride Formation | SOCl₂, Oxalyl Chloride; then Alcohol, Base (e.g., Et₃N) | Two steps: Reflux then 0°C to RT | Creates a highly reactive intermediate, good yields, wide alcohol scope.[3] | Harsh reagents (SOCl₂); produces stoichiometric waste. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Aprotic solvent (DCM, THF), Room Temp | Very mild conditions, high yields, suitable for acid-labile substrates.[4][5] | DCC is an allergen; urea byproduct can complicate purification.[6] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Anhydrous THF, 0°C to RT | Extremely mild; enables inversion of stereochemistry at chiral centers.[7] | Stoichiometric phosphine oxide and hydrazine byproducts; requires acidic nucleophile (pKa < 13).[8] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Methyl 3-nitroisonicotinate)
This method is best suited for simple, unhindered, and acid-stable alcohols like methanol or ethanol. The use of excess alcohol helps to drive the equilibrium towards the product.[1][9]
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as both reactant and solvent).
-
Cool the stirred suspension in an ice bath (0°C).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Carefully dilute the residue with ice water and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by flash column chromatography or vacuum distillation.
Protocol 2: Acyl Chloride Intermediate Method
This is a robust method that circumvents the low reactivity of the carboxylic acid by converting it to a highly reactive acyl chloride.[3]
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser (with a gas outlet to a trap) and heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction and remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitroisonicotinoyl chloride hydrochloride as a solid.[3] This intermediate is often used directly in the next step.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and add the desired alcohol (1.1 eq), followed by the slow, dropwise addition of a base like triethylamine (2.2-3.0 eq) to neutralize both the HCl byproduct and the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to provide the crude ester for purification.
Protocol 3: Steglich Esterification
This protocol is ideal for temperature-sensitive or sterically hindered alcohols, proceeding under exceptionally mild, neutral conditions.[4][6][10]
Mechanism Diagram: Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash with dilute HCl (to remove residual DMAP) and then with saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography.
Concluding Remarks for the Practicing Scientist
The successful esterification of this compound is readily achievable with a proper understanding of its electronic properties. While classical Fischer esterification is viable for simple alcohols, methods involving activation of the carboxylic acid—either through an acyl chloride intermediate or via coupling agents like DCC/DMAP—provide greater versatility, milder conditions, and often superior yields. For stereochemically sensitive applications, the Mitsunobu reaction remains an unparalleled choice. The protocols provided herein serve as a robust starting point for synthesis, and researchers are encouraged to optimize conditions based on the specific alcohol and scale of their reaction.
References
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
-
Wikipedia. (2023, December 12). Mitsunobu reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of this compound methyl ester.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Boas, U., & Christensen, J. B. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 954-959.
- Neises, B., & Steglich, W. (1990).
- Roy, K., & Jana, A. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Letters in Organic Chemistry, 17(10), 758-765.
- Li, Y., et al. (2024). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Organic & Biomolecular Chemistry.
-
Wikipedia. (2023, April 2). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Khan, K. M., et al. (2023).
- Fischer, C., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
-
Chem LibreTexts. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Bentham Science. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). How to synthesize esters of nitro compounds? Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Scilit. (n.d.). A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Strategic Amidation of 3-Nitroisonicotinic Acid
Introduction: The Strategic Importance of 3-Nitroisonicotinic Acid Amides
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, serving as the cornerstone for constructing a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Within this landscape, derivatives of this compound are of particular interest. The pyridine core is a privileged scaffold in drug discovery, and the nitro group, a potent electron-withdrawing substituent, significantly modulates the electronic properties of the molecule. Furthermore, the nitro group can serve as a synthetic handle for further transformations, such as reduction to an amine, opening avenues for diverse molecular architectures.[3][4][5]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the amidation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step methodology using common laboratory reagents, and discuss troubleshooting and optimization strategies to ensure reliable and high-yielding synthesis.
The Core Principle: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures, often exceeding 160-200 °C, which is incompatible with most functionalized molecules.[6] The fundamental challenge lies in the initial acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.
To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[7] This activation process transforms the carboxyl carbon into a highly electrophilic center, primed for nucleophilic attack by the amine. Modern organic synthesis relies on a suite of "coupling reagents" to perform this activation in situ, ensuring mild conditions and broad functional group tolerance.[8][9]
General Mechanism of Amide Coupling
The most common pathway involves a two-step, one-pot process:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[1]
-
Aminolysis: The amine, acting as a nucleophile, attacks the activated carbonyl, forming a tetrahedral intermediate which then collapses to yield the desired amide and a non-interfering byproduct.
To minimize side reactions, such as the racemization of chiral carboxylic acids or the formation of stable byproducts, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included.[10] These additives act as "traps" for the activated intermediate, converting it into a more stable but still highly reactive active ester, which then cleanly reacts with the amine.
Caption: General mechanism for amide bond formation using coupling reagents.
Primary Protocol: EDC/Oxyma-Mediated Amidation of this compound
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Ethyl cyanohydroxyiminoacetate (OxymaPure) as the additive. EDC is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct can be easily removed with an aqueous wash.[11] Oxyma is a modern, highly effective, and non-explosive alternative to the classic HOBt additive.[9]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry (eq.) | Key Properties |
| This compound | 168.11 | Starting Material | 1.0 | Solid, starting carboxylic acid.[3][4] |
| Amine (R-NH₂) | Varies | Nucleophile | 1.1 | Use a slight excess to ensure full conversion. |
| EDC·HCl | 191.70 | Coupling Agent | 1.2 | Water-soluble carbodiimide activator. |
| OxymaPure | 142.11 | Additive | 1.2 | Suppresses side reactions and racemization. |
| DIPEA | 129.24 | Non-nucleophilic Base | 2.5 - 3.0 | Scavenges HCl, maintains basicity. |
| Dichloromethane (DCM) | 84.93 | Solvent | - | Anhydrous, aprotic solvent. |
| Saturated NaHCO₃ (aq) | - | Workup | - | Neutralizes acids. |
| Brine | - | Workup | - | Removes residual water. |
| Anhydrous MgSO₄/Na₂SO₄ | - | Drying Agent | - | Removes water from organic phase. |
Step-by-Step Experimental Procedure
Caption: Standard workflow for the amidation of this compound.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), OxymaPure (1.2 eq.), and the desired amine (1.1 eq.).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting acid. Stir the mixture until all solids are dissolved.
-
Expert Insight: An inert atmosphere is crucial to prevent atmospheric moisture from hydrolyzing the activated intermediates, which would lower the yield. DCM is an excellent choice as it is aprotic and dissolves most organic reagents without participating in the reaction.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the stirred solution.
-
In a single portion, add EDC·HCl (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 15-20 minutes, then remove the ice bath and let it warm to room temperature.
-
Rationale: The initial cooling to 0 °C helps to control the initial exotherm from the acid-base neutralization and the activation step, minimizing potential side reactions. DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl salt of EDC without competing with the primary amine nucleophile.[12]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Self-Validation: A complete reaction is indicated by the consumption of the limiting reagent (typically the this compound).
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Expert Insight: The NaHCO₃ wash is critical for removing any unreacted starting acid and the acidic Oxyma additive. The EDC and its urea byproduct are water-soluble and will be removed into the aqueous layers.
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Guide to Reagent Selection: Alternative Coupling Strategies
While the EDC/Oxyma system is robust, certain substrates or synthetic goals may benefit from alternative reagents. The choice of coupling reagent can significantly impact reaction time, yield, and side product profile.[1][13]
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms O-acylisourea intermediate.[14] | Cost-effective, widely available. EDC byproducts are water-soluble. | Can cause racemization without additives. DCC byproduct (DCU) is insoluble and requires filtration. |
| Phosphonium Salts | PyBOP, BOP | Forms an activated phosphonium ester. | High reactivity, low racemization.[10] | Generates carcinogenic HMPA (for BOP). PyBOP is a safer alternative. More expensive. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Forms an activated aminium/uronium ester. | Extremely fast and efficient, even for hindered substrates.[9][12][13] | Highest cost. Can react with the amine nucleophile if addition order is not controlled. |
Authoritative Recommendation: For routine syntheses, EDC/Oxyma offers the best balance of cost, efficiency, and safety. For particularly difficult or sterically hindered couplings, or when dealing with extremely precious substrates where reaction speed and yield are paramount, an aminium salt like HATU is the preferred choice.[9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (hydrolyzed EDC or acid).2. Insufficient base.3. Wet solvent or glassware. | 1. Use fresh, high-purity reagents.2. Ensure adequate DIPEA (2.5-3.0 eq.) is used.3. Flame-dry glassware and use anhydrous solvents. |
| Starting Acid Remains | 1. Insufficient coupling reagent.2. Poorly soluble starting acid. | 1. Increase equivalents of EDC and Oxyma to 1.5 eq.2. Switch to a more solubilizing solvent like DMF, or gently warm the reaction. |
| Formation of N-acylurea | The O-acylisourea intermediate rearranges before reacting with the amine. | This is a classic side reaction with carbodiimides. Ensure the additive (Oxyma/HOBt) is present to trap the intermediate as a more stable active ester. |
| Multiple Spots on TLC | 1. Decomposition of product or starting material.2. Side reactions with functional groups on the amine. | 1. Run the reaction at a lower temperature (0 °C to RT).2. If the amine has other nucleophilic sites (e.g., -OH, -SH), they may need to be protected prior to coupling. |
References
-
Title: Amide coupling reaction in medicinal chemistry Source: HepatoChem URL: [Link]
-
Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL: [Link]
-
Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]
-
Title: EDC Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Catalytic and non-catalytic amidation of carboxylic acid substrates Source: ResearchGate URL: [Link]
-
Title: One-pot activation and amidation of carboxylic acids with acetylene Source: ResearchGate URL: [Link]
-
Title: What Is DCC Coupling In Amide Bond Formation? Source: YouTube URL: [Link]
-
Title: this compound Source: LookChem URL: [Link]
- Title: Amidation process - Google Patents Source: Google Patents URL
-
Title: Direct Amidation of Carboxylic Acids with Nitroarenes Source: ResearchGate URL: [Link]
-
Title: Direct amidation of esters with nitroarenes Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Synthesis of some Amide derivatives and their Biological activity Source: ResearchGate URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
-
Title: Amide bond formation with nitriles and peroxides mediated by BF3 etherate Source: ResearchGate URL: [Link]
-
Title: Synthesis of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Reductive amide coupling of nitroarenes and carboxylic acids Source: University of Johannesburg URL: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 4. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nitroisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Nitroisonicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-based solutions grounded in solid scientific principles to help you improve your yield and purity.
I. Overview of the Synthetic Pathway
The most common and practical synthetic route to this compound starts from 3-methylpyridine (3-picoline). The synthesis is typically a two-step process:
-
Nitration: The regioselective nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine. To enhance reactivity and control regioselectivity, this is often preceded by the N-oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide.
-
Oxidation: The subsequent oxidation of the methyl group of 3-methyl-4-nitropyridine (or its N-oxide) to a carboxylic acid, yielding the final product, this compound.
This guide will address potential issues in both of these critical stages.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and why?
A1: The most common starting material is 3-methylpyridine, also known as 3-picoline.[1][2] It is readily available and relatively inexpensive. The methyl group at the 3-position and the nitrogen in the pyridine ring direct the incoming nitro group to the 4-position during electrophilic nitration, leading to the desired isomer.[2]
Q2: Why is the N-oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide often performed before nitration?
A2: The N-oxidation step is crucial for two main reasons. Firstly, the pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution like nitration. The N-oxide group is an activating group that increases the electron density in the ring, facilitating the nitration reaction. Secondly, the N-oxide group directs the nitration specifically to the 4-position, enhancing the regioselectivity and yield of the desired 3-methyl-4-nitropyridine-1-oxide intermediate.[3]
Q3: My overall yield is consistently low. What are the most likely causes?
A3: Low overall yield can stem from several factors throughout the synthesis. The most common culprits are:
-
Inefficient Nitration: Poor regioselectivity leading to a mixture of isomers, or incomplete reaction.
-
Suboptimal Oxidation: Incomplete conversion of the methyl group or over-oxidation and ring cleavage.
-
Product Loss During Work-up and Purification: Significant losses can occur during extraction, filtration, and recrystallization steps.
This guide will provide detailed troubleshooting for each of these issues.
Q4: What are the primary safety concerns I should be aware of during this synthesis?
A4: The nitration step is the most hazardous part of this synthesis. You will be working with a mixture of concentrated sulfuric acid and nitric acid, which is a powerful and highly corrosive nitrating agent.[4][5][6][7][8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic nitrogen oxide fumes that are evolved during the reaction.
-
Temperature Control: The nitration reaction is highly exothermic. Strict temperature control using an ice bath is essential to prevent a runaway reaction.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice to dissipate the heat.
III. Troubleshooting Guide: The Nitration Step
The successful synthesis of this compound is highly dependent on the efficient and selective nitration of the 3-methylpyridine precursor.
Problem 1: Low Yield of 3-Methyl-4-nitropyridine-1-Oxide
-
Possible Cause 1: Incomplete N-Oxidation of 3-Methylpyridine
-
Why it happens: If the initial oxidation of 3-methylpyridine to its N-oxide is not complete, the subsequent nitration will be inefficient as the unreacted 3-methylpyridine is much less reactive towards nitration.
-
How to solve it:
-
Monitor the N-oxidation reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Ensure adequate reaction time and temperature: A common protocol involves heating 3-methylpyridine with 30% hydrogen peroxide in glacial acetic acid at 70-75°C for 24 hours.[3]
-
Purify the N-oxide: It is highly recommended to isolate and purify the 3-methylpyridine-1-oxide before proceeding to the nitration step. This can be achieved by vacuum distillation.[3]
-
-
-
Possible Cause 2: Suboptimal Nitrating Conditions
-
Why it happens: The temperature and the ratio of nitric acid to sulfuric acid are critical for efficient nitration. Deviations can lead to incomplete reactions or the formation of byproducts.
-
How to solve it:
-
Strict Temperature Control: The addition of the 3-methylpyridine-1-oxide to the nitrating mixture should be done slowly at a low temperature (typically below 10°C) to control the exotherm.
-
Optimized Reagent Ratio: A well-established procedure uses a mixture of concentrated sulfuric acid and fuming nitric acid.[3]
-
Reaction Time and Temperature: After the initial addition, the reaction mixture is typically heated to around 90-100°C for several hours to drive the reaction to completion.[9]
-
-
Problem 2: Formation of Isomeric Byproducts
-
Possible Cause: Incorrect Nitration Regioselectivity
-
Why it happens: While the N-oxide directs nitration to the 4-position, small amounts of other isomers, such as 3-methyl-2-nitropyridine-1-oxide and 3-methyl-6-nitropyridine-1-oxide, can form. Direct nitration of 3-methylpyridine without prior N-oxidation is less selective and can lead to a mixture of isomers.[10]
-
How to solve it:
-
Prioritize the N-Oxidation Route: The synthesis via the N-oxide intermediate is the most reliable way to ensure high regioselectivity for the 4-nitro isomer.
-
Purification of the Nitrated Intermediate: The desired 3-methyl-4-nitropyridine-1-oxide can be purified by recrystallization from acetone.[3] This is a critical step to remove isomeric impurities before proceeding to the oxidation.
-
-
IV. Troubleshooting Guide: The Oxidation Step
The oxidation of the methyl group of 3-methyl-4-nitropyridine (or its N-oxide) to a carboxylic acid is the final and often challenging step in the synthesis. Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this transformation.
Problem 1: Incomplete Oxidation of the Methyl Group
-
Possible Cause 1: Insufficient Amount of Oxidizing Agent
-
Why it happens: The stoichiometry of the reaction is crucial. An insufficient amount of KMnO₄ will lead to incomplete conversion of the starting material. The oxidation of a methyl group to a carboxylic acid is a multi-electron process, requiring a sufficient molar excess of the oxidant.
-
How to solve it:
-
Calculate the Stoichiometry Carefully: The balanced chemical equation for the oxidation should be used to determine the correct molar ratio of KMnO₄ to the substrate. Typically, a molar excess of KMnO₄ is used.
-
Monitor the Reaction: The disappearance of the purple color of the permanganate ion can be an indicator of its consumption. However, the formation of brown manganese dioxide (MnO₂) precipitate can obscure this. TLC analysis is a more reliable method to monitor the disappearance of the starting material.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions (pH and Temperature)
-
Why it happens: The oxidizing power of KMnO₄ is highly dependent on the pH of the reaction medium. In acidic or neutral conditions, it is a very strong oxidizing agent. The reaction is also temperature-dependent; higher temperatures generally increase the reaction rate but can also lead to side reactions.
-
How to solve it:
-
Control the pH: The oxidation is often carried out in a neutral or slightly alkaline aqueous solution. The reaction can also be performed in acidic conditions, but this may increase the risk of over-oxidation.[11]
-
Optimize the Temperature: The reaction is typically heated to reflux to ensure complete conversion. The optimal temperature should be determined experimentally, balancing the reaction rate with the potential for byproduct formation.
-
-
Problem 2: Low Yield Due to Over-oxidation and Ring Cleavage
-
Possible Cause: Harsh Reaction Conditions
-
Why it happens: Potassium permanganate is a very strong oxidizing agent and can, under harsh conditions (high temperature, high concentration of oxidant, or strongly acidic medium), lead to the degradation of the pyridine ring, resulting in a low yield of the desired carboxylic acid.
-
How to solve it:
-
Gradual Addition of Oxidant: Add the KMnO₄ solution portion-wise to the reaction mixture to maintain better control over the reaction temperature and the concentration of the oxidant.
-
Careful Temperature Management: Avoid excessive heating. Maintain a steady reflux temperature without vigorous boiling.
-
Optimize Reaction Time: Prolonged reaction times after the starting material has been consumed can increase the likelihood of over-oxidation. Monitor the reaction progress and stop the reaction once the starting material is no longer detected.
-
-
Problem 3: Difficulty in Isolating the Product from Manganese Dioxide
-
Possible Cause: Inefficient Work-up Procedure
-
Why it happens: The reduction of KMnO₄ produces a large amount of manganese dioxide (MnO₂), a fine brown precipitate that can be difficult to filter and can trap the product, leading to significant yield loss.
-
How to solve it:
-
Quench Excess Permanganate: After the reaction is complete, any remaining purple KMnO₄ should be quenched by adding a reducing agent like sodium bisulfite or ethanol until the purple color disappears.
-
Efficient Filtration: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth to remove the fine MnO₂ precipitate. Washing the filter cake thoroughly with hot water is crucial to recover the adsorbed product.
-
Acidification and Crystallization: After filtration, the filtrate is acidified with an acid like HCl to a pH of around 3-4 to precipitate the this compound. Cooling the solution will promote crystallization.
-
-
V. Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-Oxide
This protocol is adapted from a procedure in Organic Syntheses.[3]
-
N-Oxidation of 3-Methylpyridine:
-
In a 2-L round-bottomed flask, add 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove excess acetic acid and water under reduced pressure.
-
The crude 3-methylpyridine-1-oxide can be purified by vacuum distillation (b.p. 84–85°/0.3 mm). The expected yield is 73–77%.
-
-
Nitration of 3-Methylpyridine-1-Oxide:
-
In a 3-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1 L of concentrated sulfuric acid.
-
Cool the sulfuric acid to 5°C in an ice-salt bath and add 164 g (1.50 moles) of 3-methylpyridine-1-oxide, ensuring the temperature does not exceed 10°C.
-
Add a mixture of 135 mL of fuming nitric acid (sp. gr. 1.50) and 200 mL of concentrated sulfuric acid dropwise over 2-3 hours, maintaining the temperature at 5-10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath at 90°C for 3 hours.
-
Cool the reaction mixture and pour it onto 4 kg of crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until it is alkaline to litmus paper.
-
The precipitated yellow solid is collected by suction filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from acetone to yield 3-methyl-4-nitropyridine-1-oxide. The expected yield is 70-73%.[3]
-
Protocol 2: Oxidation of 3-Methyl-4-nitropyridine to this compound
-
Reaction Setup:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 50 g (0.32 moles) of 3-methyl-4-nitropyridine in 500 mL of water.
-
Heat the suspension to reflux.
-
-
Oxidation:
-
In a separate beaker, dissolve 100 g (0.63 moles) of potassium permanganate in 1 L of warm water.
-
Add the potassium permanganate solution dropwise to the refluxing suspension of 3-methyl-4-nitropyridine over 2-3 hours.
-
Continue to heat at reflux for an additional 2-3 hours after the addition is complete, or until the purple color of the permanganate has disappeared.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture through a bed of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with several portions of hot water.
-
Combine the filtrate and washings and cool to room temperature.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
Cool the acidified solution in an ice bath to induce crystallization of the this compound.
-
Collect the crystals by suction filtration, wash with a small amount of cold water, and dry.
-
The product can be further purified by recrystallization from water or an ethanol-water mixture.
-
VI. Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1a. N-Oxidation | 3-Methylpyridine | 3-Methylpyridine-1-Oxide | H₂O₂/CH₃COOH | 73-77% | [3] |
| 1b. Nitration | 3-Methylpyridine-1-Oxide | 3-Methyl-4-nitropyridine-1-Oxide | HNO₃/H₂SO₄ | 70-73% | [3] |
| 2. Oxidation | 3-Methyl-4-nitropyridine | This compound | KMnO₄ | ~60-70% (estimated) | General procedure |
Note: The yield for the oxidation step is an estimate based on typical permanganate oxidations of alkylpyridines and may vary depending on the specific reaction conditions.
VII. Alternative Synthetic Route
An alternative route to this compound involves the hydrolysis of 3-cyano-4-nitropyridine. This method can be advantageous if the cyano-substituted precursor is readily available. The hydrolysis can be achieved under acidic or basic conditions. Enzymatic hydrolysis using nitrilases has also been explored as a greener alternative.[12][13]
VIII. Characterization of this compound
To confirm the identity and purity of your final product, the following analytical data can be used for comparison:
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point: The reported melting point can vary, but it is typically in the range of 165-170°C.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the pyridine ring protons. The ¹³C NMR will show signals for the carbon atoms of the pyridine ring, the carboxylic acid, and the carbon attached to the nitro group.
This technical support guide is intended to provide a comprehensive resource for optimizing the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls of each step, researchers can effectively troubleshoot their experiments and achieve higher yields and purity.
IX. References
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 53.
-
Columbus Chemical Industries. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet.
-
CN115557886A - Synthetic method of this compound methyl ester. Google Patents.
-
AWS. Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet.
-
CAMEO Chemicals. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541.
-
Nowak, K., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 14(16), 4589.
-
Sunder, S., et al. (2020). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Biotechnology Letters, 42, 1487–1494.
-
DAIICHI SANKYO COMPANY, LIMITED, et al. WO2012/160464, 2012, A1.
-
Delepine, M. (1927). Oxidation of alpha-picoline. Comptes rendus, 184, 206-8.
-
3-Methylpyridine. In Wikipedia. Retrieved from [Link]
-
Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). (2019, January 28). Chemistry Stack Exchange.
-
Methylpyridine: Isomers, synthesis, applications, side effects and storage. Chempanda.
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
-
Recrystallization. Chemistry LibreTexts.
-
CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Google Patents.
-
US2409806A - Synthesis of nicotinic compounds. Google Patents.
-
The Control of Isomer Distributions in Nitration Reactions. (1980, March 30). DTIC.
-
3‐Methylpyridine: Synthesis and Applications. ResearchGate.
-
Potassium Permanganate Oxidation. (2021, April 21). YouTube.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). MDPI.
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate.
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
-
Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Semantic Scholar.
-
Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032.
-
Oxidation by permanganate: synthetic and mechanistic aspects. (2008, October 21). NIT Rourkela.
-
Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023, July 17). CoLab.
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Practical Work N°3 Redox Titrations. Potassium Permanganate. PraxiLabs.
-
CN101985434B - Method for preparing nicotinic acid. Google Patents.
-
KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Chemistry Portal.
-
Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid. Benchchem.
-
Standardization of Potassium Permanganate In 7 Steps. (2025, October 26). PraxiLabs.
-
Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium. (2017, January 9). YouTube.
-
Nicotinic acid. Organic Syntheses.
-
Structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate.
-
Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages.
-
US4447615A - Process for the purification of nicotinic acid amide I. Google Patents.
-
US3037987A - Purification of nicotinic acid. Google Patents.
Sources
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 10. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 12. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-Nitroisonicotinic Acid
This guide provides in-depth troubleshooting and frequently asked questions concerning the synthesis of 3-Nitroisonicotinic acid. As a critical building block in pharmaceutical and agrochemical research, achieving high purity is paramount. This document addresses common challenges, particularly the formation of side products, by explaining the underlying chemical principles and offering proven solutions.
Troubleshooting Guide: Common Side Products & Issues
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of this compound, which typically proceeds via the oxidation of a precursor like 3-methyl-4-nitropyridine.
Issue 1: Significant Contamination with Starting Material (3-methyl-4-nitropyridine)
Q: My final product analysis (e.g., by NMR or HPLC) shows a significant peak corresponding to the starting material, 3-methyl-4-nitropyridine. What causes this incomplete conversion, and how can I drive the reaction to completion?
A: This is a classic case of an incomplete reaction. The oxidation of the methyl group on the pyridine ring to a carboxylic acid requires carefully controlled, potent conditions. Several factors can lead to residual starting material:
-
Insufficient Oxidant: The stoichiometry of your oxidizing agent (e.g., Potassium Permanganate (KMnO₄), Nitric Acid) to the substrate is critical. An insufficient amount will naturally leave some starting material unreacted.
-
Low Reaction Temperature: Oxidation reactions have a significant activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Short Reaction Time: Even with sufficient temperature and oxidant, the reaction may not have been allowed to proceed long enough for full conversion.
-
Poor Solubility/Mixing: In heterogeneous reactions (e.g., with solid KMnO₄), inefficient stirring can limit the interaction between the oxidant and the substrate, effectively slowing down the reaction.
Troubleshooting & Optimization Protocol:
-
Verify Stoichiometry: Recalculate the molar equivalents of your oxidizing agent. For robust oxidation, a slight excess of the oxidant is often used.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction rate and side product formation.[1]
-
Extend Reaction Time: Before altering other parameters, consider extending the reaction time. Continuous monitoring will indicate when the consumption of starting material has plateaued.
-
Improve Mass Transfer: For heterogeneous mixtures, ensure vigorous stirring to maximize the surface area contact between reactants.
Issue 2: Presence of 3-Nitropyridine as a Major Impurity
Q: I am observing a significant amount of 3-nitropyridine in my product, suggesting the loss of the carboxyl group. What is causing this decarboxylation?
A: The presence of 3-nitropyridine is a clear indicator of decarboxylation. This side reaction is primarily driven by excessive heat.[2][3] The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, can stabilize the carbanion intermediate formed upon the loss of CO₂, making decarboxylation a competing pathway, especially under harsh thermal conditions.
Preventative Measures:
-
Strict Temperature Control: Avoid excessive temperatures during both the reaction and the work-up. Localized overheating can be a major culprit. Use an oil bath for uniform heating.
-
pH Management During Work-up: While the stability of nicotinic acids to decarboxylation varies, extreme pH combined with high temperatures during work-up or purification should be avoided.[4]
-
Vacuum Distillation/Evaporation: When removing solvents, use a rotary evaporator under reduced pressure to keep the temperature low. Avoid concentrating the product to dryness at high temperatures.
Issue 3: Low Yields and Formation of Dark, Tarry Byproducts
Q: My reaction mixture turns very dark, and the final yield of this compound is extremely low. What leads to this product degradation?
A: The formation of dark, often polymeric or tarry, materials suggests over-oxidation or other degradative side reactions. The pyridine ring, while aromatic, is not indestructible. Excessively harsh oxidizing conditions can lead to ring-opening or other complex decomposition pathways.
Strategies to Minimize Degradation:
-
Choice of Oxidant: Some oxidants are more aggressive than others. While strong agents like KMnO₄ are common, their reactivity must be tempered. Methods using nitric acid are also employed but require careful temperature control to prevent runaway reactions.[5][6]
-
Controlled Addition of Reagents: Add the oxidizing agent portion-wise or as a solution via an addition funnel. This helps to manage the reaction exotherm and prevent temperature spikes that can accelerate decomposition.
-
Avoid Excessive Oxidant: While a small excess of oxidant can ensure complete conversion, a large excess will promote over-oxidation and degradation of the desired product.
-
Quenching the Reaction: Once the reaction is complete (as determined by monitoring), promptly quench any remaining oxidant. For KMnO₄, this can be done by adding a reducing agent like sodium bisulfite or ethanol.
Issue 4: Contamination with Isomeric Nitro-acids or Precursors
Q: I suspect my product is contaminated with other isomers, such as 5-nitro-nicotinic acid or residual 3-methyl-4-nitropyridine N-oxide. How do these form and how can they be removed?
A: These impurities arise from earlier stages of the synthesis, specifically the preparation of the 3-methyl-4-nitropyridine precursor.
-
3-Methyl-4-nitropyridine N-oxide: This compound is a common intermediate in the synthesis, formed by the nitration of 3-methylpyridine-1-oxide.[7][8][9] If the subsequent step (often a deoxygenation) is incomplete, it can carry through. More commonly, the N-oxide itself is the direct precursor to this compound via oxidation, and its presence indicates an incomplete reaction.
-
Isomeric Impurities: While the nitration of 3-methylpyridine-1-oxide is highly regioselective for the 4-position due to the directing effects of the N-oxide and methyl groups, trace amounts of other isomers can form under certain conditions.[10]
Mitigation and Purification:
-
Purify the Intermediate: Ensure the purity of your 3-methyl-4-nitropyridine or its N-oxide before proceeding to the final oxidation step. Recrystallization is often effective.
-
Optimize Precursor Synthesis: Follow established protocols for the nitration of 3-methylpyridine-1-oxide, paying close attention to temperature and the nitrating agent mixture (e.g., sulfuric and nitric acid) to maximize regioselectivity.[8]
-
Purification of Final Product: this compound is a crystalline solid.[11][12] Purification is typically achieved through recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Water is a common and effective solvent for the recrystallization of nicotinic acid derivatives.[6]
-
Dissolution: In a suitable flask, add the crude this compound to a minimal amount of boiling water to fully dissolve the solid. If color impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Reaction Pathway and Side Reactions
The following diagrams illustrate the primary synthetic route and the points where common side products can emerge.
Caption: Primary synthetic pathway to this compound.
Caption: Common side reactions in the final oxidation step.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents used for the conversion of 3-methyl-4-nitropyridine to this compound? A: The most frequently cited oxidizing agents for this transformation are potassium permanganate (KMnO₄) and concentrated nitric acid.[5] The choice depends on the desired scale, reaction conditions, and safety considerations. Vanadium-oxide based catalysts have also been explored for gas-phase oxidation.[13]
Q2: How can I effectively monitor the progress of the oxidation reaction? A: Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitative monitoring. A suitable solvent system (e.g., ethyl acetate/hexanes) can typically resolve the more polar carboxylic acid product from the less polar starting material. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What analytical techniques are recommended for final product characterization and impurity identification? A: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the main product and identify major impurities.
-
HPLC: To determine the purity of the final product and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and help identify unknown impurities.
-
Melting Point: To compare with the literature value as an indicator of purity. The melting point for this compound is approximately 220°C.[11]
Q4: Are there any significant safety precautions to consider during this synthesis? A: Yes, absolutely.
-
Nitration: The nitration of pyridine N-oxides using concentrated sulfuric and nitric acids is highly exothermic and can react vigorously.[8] This step must be performed with extreme caution, using an ice bath for cooling and slow, controlled addition of reagents.
-
Oxidation: Reactions with strong oxidizers like KMnO₄ or nitric acid can also be highly exothermic. Proper temperature control is essential to prevent runaway reactions.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
-
Synthesis of 4-nitropyridine. PrepChem.com. [Link]
- CN115557886A - Synthetic method of this compound methyl ester.
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]
-
Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Scientific Research Publishing. [Link]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]
-
An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC - NIH. [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
nicotinic acid. Organic Syntheses Procedure. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 59290-82-3 [chemicalbook.com]
- 12. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Nitroisonicotinic Acid
Welcome to the technical support center for the purification of 3-Nitroisonicotinic Acid (CAS 59290-82-3). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a key intermediate in various synthetic pathways. Here, we address common issues through detailed troubleshooting guides, frequently asked questions, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The primary impurities depend on the synthetic route but typically include regioisomers formed during the nitration of isonicotinic acid or its precursors. The most challenging of these are 2-nitroisonicotinic acid and 4-nitroisonicotinic acid. Other potential impurities include unreacted starting materials, residual solvents, and by-products from side reactions, such as dinitrated species.
Q2: Why is the separation of nitroisonicotinic acid isomers so difficult?
The isomers of nitroisonicotinic acid, such as the 3-nitro and 4-nitro variants, possess very similar physicochemical properties.[1][2] They have nearly identical molecular weights, polarities, and pKa values, which makes separation by standard techniques like recrystallization or simple chromatography challenging. Their similar solubility profiles in common solvents often lead to co-crystallization, reducing the efficiency of purification.[1][2][3]
Q3: What is a reliable solvent system for the recrystallization of this compound?
A mixed solvent system of ethanol and water is often effective. The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures but sparingly soluble at lower temperatures.[4][5] this compound dissolves well in hot aqueous ethanol, while many impurities may have different solubility characteristics. The precise ratio of ethanol to water must be optimized empirically to maximize yield and purity.
Q4: Can I use an acid-base extraction to purify this compound?
Yes, an acid-base extraction is an excellent method for removing neutral or basic impurities. By dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound will form a water-soluble salt. Neutral organic impurities can then be washed away with an immiscible organic solvent. Re-acidification of the aqueous layer will precipitate the purified product. This technique is particularly useful for removing non-acidic starting materials or by-products.[6]
Purification Troubleshooting Guide
Navigating the purification of this compound can present several obstacles. The table below outlines common problems, their probable causes, and actionable solutions based on established chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent used: The solution was not saturated at high temperature.[4][7] 2. Cooling was too rapid: This leads to the formation of fine, impure crystals and traps impurities. 3. Product is significantly soluble in cold solvent: The chosen solvent system is not ideal. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Do not disturb the flask during crystal formation.[7] 3. Perform solubility tests to find a more suitable solvent or solvent pair.[4] Consider adding an anti-solvent to the solution to induce precipitation.[5] |
| Product Fails to Crystallize (Oils Out) | 1. Presence of impurities: Impurities can depress the melting point and inhibit crystal lattice formation. 2. Supersaturation: The solution is highly concentrated, preventing nucleation. | 1. Attempt to purify via another method first (e.g., acid-base extraction) to remove gross impurities. 2. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. Dilute the solution slightly with the solvent. |
| Persistent Yellow/Brown Color in Final Product | 1. Colored impurities: Often highly conjugated organic molecules or residual nitrating agents. 2. Degradation: The compound may be sensitive to heat or pH extremes during purification. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration before cooling.[7] 2. Minimize the time the compound is heated. Ensure that pH adjustments during extraction are performed at low temperatures. |
| Isomeric Impurities Detected by HPLC/NMR | 1. Ineffective recrystallization: Isomers have similar solubilities and co-crystallize.[8] 2. Lack of resolution in standard methods: The physicochemical properties of the isomers are too similar for simple separation. | 1. Perform multiple, careful recrystallizations. 2. Consider derivatization to alter the physical properties of the isomers, allowing for easier separation.[9] 3. For analytical-scale separation, specialized chromatography such as mixed-mode HPLC may be required.[10] For preparative scale, fractional crystallization based on pH-controlled precipitation of salts can be explored.[1] |
Experimental Protocols & Workflows
Logical Workflow for Purification
The following diagram illustrates a general decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Optimized Recrystallization
This protocol is designed for general purification when isomeric impurities are not the primary concern.
-
Solvent Selection: Begin with a 1:1 mixture of ethanol and deionized water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of the hot ethanol/water solvent mixture required to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, add a small amount (1-2% w/w) of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Validation: Determine the melting point and assess purity via HPLC or NMR. The melting point should be sharp, around 220 °C.[11]
Troubleshooting Purity Issues: A Diagnostic Flowchart
When standard methods fail, a more systematic approach is needed to identify and remove persistent impurities.
Caption: Diagnostic flowchart for addressing purity issues.
References
-
This compound, LookChem. Available at: [Link]
-
Recrystallization, University of Toronto. Available at: [Link]
-
Recrystallization - Single Solvent, University of Calgary. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo. Available at: [Link]
-
Solvents for Recrystallization, University of Rochester Department of Chemistry. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib, ACS Omega. Available at: [Link]
- Process for the separation of nicotinic and isonicotinic acid, Google Patents.
- Synthesis of nicotinic compounds, Google Patents.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals, Organic Process Research & Development. Available at: [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid, ResearchGate. Available at: [Link]
- Process for separating mixtures of 3- and 4-nitrophthalic acid, Google Patents.
- Process for separating mixtures of 3- and 4- nitrophthalic acid, Google Patents.
-
Isonicotinic acid, Wikipedia. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins, Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization, Der Pharma Chemica. Available at: [Link]
- Process for the separation of nitrotoluic acid isomers, Google Patents.
-
HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids, SIELC Technologies. Available at: [Link]
-
An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139, AMB Express. Available at: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins, Biotechnology Advances. Available at: [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution, TSI Journals. Available at: [Link]
-
Progress, applications, challenges and prospects of protein purification technology, Journal of Translational Medicine. Available at: [Link]
Sources
- 1. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 2. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
- 3. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 11. Cas 59290-82-3,this compound | lookchem [lookchem.com]
Technical Support Center: Purification of Crude 3-Nitroisonicotinic Acid
Welcome to the technical support center for the purification of 3-Nitroisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Impurities, even in small amounts, can significantly impact downstream applications, including reaction outcomes, biological assays, and the quality of active pharmaceutical ingredients (APIs).
This document provides a structured approach to identifying and removing common impurities from crude this compound, moving from general principles to specific troubleshooting scenarios. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile of your crude material is intrinsically linked to its synthetic route. Common synthesis pathways involve the nitration of isonicotinic acid or the oxidation of a precursor like 3-nitro-4-methylpyridine.[1] Therefore, the most common impurities include:
-
Unreacted Starting Materials: Residual isonicotinic acid or 3-nitro-4-methylpyridine.
-
Positional Isomers: Nitration of the pyridine ring can sometimes yield small quantities of other nitro-isomers.
-
Over-Nitrated Byproducts: Species such as dinitropyridine derivatives can form under harsh nitrating conditions.[2]
-
Inorganic Salts: Nitrates (from nitric acid)[3] and sulfates (if sulfuric acid is used as a catalyst)[4] may be present after workup.
-
Colored Impurities: Nitration reactions are notorious for producing highly colored, often polymeric, byproducts that can stain the final product yellow or brown.
Q2: What is the most effective general-purpose method for purifying this compound?
A: For a crystalline solid like this compound, recrystallization is the most powerful and widely applicable purification technique.[5] This method leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. A well-executed recrystallization can simultaneously remove most starting materials, byproducts, and inorganic salts, leading to a dramatic increase in purity.
Q3: How do I select the ideal solvent for recrystallization?
A: The "perfect" recrystallization solvent follows a specific solubility profile:
-
High Solubility at High Temperature: The solvent should completely dissolve your crude this compound at or near the solvent's boiling point.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop sharply, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5]
-
Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
For this compound, which is a polar molecule, polar solvents are a good starting point.[6] Water, ethanol, or mixtures thereof are often effective.[7][8]
Q4: My purified product is still yellow/brown. How can I remove the color?
A: Persistent color is typically due to trace amounts of highly conjugated byproducts. These can be effectively removed by treating the hot solution with activated charcoal (carbon) prior to crystallization.[8] The porous structure of activated charcoal provides a large surface area that adsorbs these large, colored molecules. A detailed protocol is provided in Section 3.
Q5: What are the recommended storage conditions for purified this compound?
A: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] Keeping it in a tightly sealed container away from light and moisture will ensure its long-term stability.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Issue: Low Recovery After Recrystallization
Q: I'm losing a significant amount of product during recrystallization. What are the common causes and how can I improve my yield?
A: This is one of the most common challenges. The cause is almost always related to the principles of solubility. Here’s a breakdown of the likely culprits and their solutions:
-
Causality 1: Using an Excessive Volume of Solvent. The single biggest cause of low yield is dissolving the crude product in too much hot solvent. Remember, even at low temperatures, your product has some finite solubility. More solvent means more product remains dissolved in the cold mother liquor.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until the last bit dissolves.[5]
-
-
Causality 2: Premature Crystallization During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter funnel, leading to significant loss.
-
Solution: Heat your glassware (funnel, receiving flask) before filtering. Use a fluted filter paper to increase the filtration speed. It is also wise to add a small excess of solvent (~5-10%) before filtration to keep the compound in solution. This excess can be boiled off before cooling to crystallize.
-
-
Causality 3: Cooling the Solution Too Rapidly. Crash-cooling a hot, saturated solution in an ice bath leads to the formation of very small, often impure, crystals and can trap impurities. It can also result in lower apparent yields if fine crystals pass through the filter paper.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature first. This promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize crystallization.[5]
-
Troubleshooting Logic: Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
Issue: Persistent Impurities Detected by Analysis
Q: My analytical data (NMR/HPLC) shows that unreacted isonicotinic acid is still present after recrystallization. How can I remove it?
A: This occurs when the impurity has solubility characteristics very similar to your target compound. While repeated recrystallization might work, it is inefficient. A more robust method is to use an acid-base extraction/purification workflow .
-
Mechanism: Both this compound and the isonicotinic acid impurity are carboxylic acids. However, the electron-withdrawing nitro group makes this compound significantly more acidic (lower pKa) than isonicotinic acid. You can exploit this pKa difference. By carefully adjusting the pH with a weak base (e.g., sodium bicarbonate), you can selectively deprotonate and dissolve the more acidic this compound into an aqueous layer, leaving the less acidic isonicotinic acid in an organic layer or as a solid. Subsequent re-acidification of the aqueous layer will precipitate your purified product.
Issue: Product "Oiling Out" During Recrystallization
Q: My compound separates as an oil instead of forming crystals upon cooling. Why is this happening and how do I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated.
-
Cause 1: High Concentration of Impurities. Impurities can cause a significant melting point depression, leading to the product separating as a liquid.
-
Cause 2: Solution is Too Saturated. If the concentration of the solute is extremely high, it may not have a chance to form an ordered crystal lattice and will separate as a disordered oil.
-
Solution Strategy:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (5-10% more volume) to slightly reduce the saturation.
-
Induce crystallization by "scratching" the inside wall of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Alternatively, "seed" the solution by adding a tiny crystal of pure this compound.
-
Ensure very slow cooling.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines the fundamental steps for purifying the crude product.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., deionized water).
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of the solvent (e.g., 20 mL) and bring the mixture to a boil on a hotplate with stirring.
-
Achieve Saturation: Continue adding small portions of the boiling solvent until the solid has just completely dissolved. Note the total volume of solvent used.
-
(Optional) Hot Filtration: If insoluble impurities are present, add ~10% more hot solvent, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C), until a constant weight is achieved.
Protocol 2: Decolorization Using Activated Charcoal
This procedure should be integrated into the recrystallization protocol if the product is colored.
-
Follow steps 1 and 2 of the Standard Recrystallization Protocol.
-
Once the crude solid is dissolved in the hot solvent, remove the flask from the heat source temporarily.
-
Add Charcoal: Add a very small amount of activated charcoal to the solution (typically 1-2% of the solute's weight). Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Heating and Mixing: Return the flask to the hotplate and heat with stirring for 5-10 minutes to allow for adsorption of impurities.
-
Remove Charcoal: Perform a hot filtration (Protocol 1, Step 4) to remove the activated charcoal. The charcoal will be trapped by the filter paper, and the now-decolorized solution will pass through.
-
Proceed with the cooling and crystallization steps (Protocol 1, Steps 5-9).
Purification Workflow Overview
Caption: General experimental workflow for the purification of this compound.
Section 4: Data Summary
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Solubility of 3-NIA (Hot) | Solubility of 3-NIA (Cold) | Key Considerations |
| Water | 100 | Good | Poor | Excellent "green" solvent. Crystals may dry slowly. |
| Ethanol | 78 | Very Good | Moderate | Good general-purpose solvent. More volatile than water. |
| Ethanol/Water Mix | 78-100 | Variable (Tunable) | Variable (Tunable) | Allows for fine-tuning of solubility by adjusting the solvent ratio. |
| Acetic Acid | 118 | Good | Moderate | Can be effective but is corrosive and harder to remove completely. |
Section 5: References
-
Cayman Chemical. (2022). 3-Nitropropionic Acid Product Information.
-
CymitQuimica. (n.d.). CAS 59290-82-3: this compound.
-
LookChem. (n.d.). Cas 59290-82-3, this compound.
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
-
Cayman Chemical. (2023). Nicotinic Acid Product Information.
-
Shanxi Yongjin Group Co Ltd. (2023). Synthetic method of this compound methyl ester. Google Patents.
-
Organic Syntheses. (n.d.). Nicotinic acid.
-
Quora. (2022). What are some common impurities found in crude oil and how can they be removed?
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
-
ResearchGate. (n.d.). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
-
Santa Cruz Biotechnology. (n.d.). 3-Nitro-isonicotinic acid.
-
Gładkowski, W., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
-
American Cyanamid Co. (1962). Purification of nicotinic acid. Google Patents.
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
-
Quora. (2018). What are the main impurities in crude oil? What are its common refining methods?
-
CN104974044A. (2015). Purification method of 3-Nitrophthalic acid. Google Patents.
-
U.S. Patent 4447615A. (1984). Process for the purification of nicotinic acid amide I. Google Patents.
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization.
-
Simson Pharma Limited. (n.d.). Nicotinic Acid Impurity 3.
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
-
PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid.
-
CN102584688A. (2012). Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Preventing byproduct formation during nitration of isonicotinic acid
Welcome to the Technical Support Center for the nitration of isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize the yield of your desired nitro-isonicotinic acid product.
Introduction: The Challenge of Nitrating Isonicotinic Acid
The nitration of isonicotinic acid (pyridine-4-carboxylic acid) is a challenging yet crucial transformation for the synthesis of various pharmaceutical intermediates. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, which further deactivates the ring.
Both the protonated pyridine nitrogen and the carboxylic acid group are meta-directing and deactivating groups.[1][2] In isonicotinic acid, these groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions, which are ortho to the carboxyl group and meta to the nitrogen atom. The primary goal is typically the synthesis of 3-nitroisonicotinic acid. However, several side reactions can occur, leading to a complex product mixture and reduced yields. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the direct nitration of isonicotinic acid?
A1: The major product expected from the direct nitration of isonicotinic acid using a standard mixed acid (concentrated nitric acid and sulfuric acid) is This compound . Both the carboxylic acid group at the 4-position and the protonated pyridine nitrogen atom are electron-withdrawing, deactivating the ring and directing the electrophilic attack to the positions meta to the nitrogen, which are the 3- and 5-positions. Due to symmetry, these positions are equivalent.
Q2: Why is my overall yield so low, even when I see the product forming?
A2: Low yields in the nitration of isonicotinic acid can stem from several factors beyond an incomplete reaction. The harsh, strongly oxidizing conditions can lead to degradation of the starting material or the product. Additionally, significant product loss can occur during workup and purification, especially if multiple recrystallization steps are required to remove colored impurities and byproducts.
Q3: I am observing significant gas evolution and a darkening of the reaction mixture. What is happening?
A3: Vigorous gas evolution (often brown fumes of nitrogen oxides) and darkening of the reaction mixture are indicative of oxidative side reactions. The nitrating mixture is a powerful oxidizing agent, and at elevated temperatures, it can cause decomposition of the organic material. It is crucial to maintain strict temperature control to minimize these degradation pathways.
Q4: Can isonicotinic acid undergo decarboxylation during nitration?
A4: Yes, decarboxylative nitration is a known potential side reaction for aromatic carboxylic acids, particularly under harsh conditions.[3][4] This ipso-substitution would result in the formation of 4-nitropyridine, where the carboxylic acid group is replaced by a nitro group. To minimize this, it is essential to use the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times) that still afford a reasonable conversion rate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of isonicotinic acid and provides actionable solutions based on chemical principles.
Issue 1: Formation of Unwanted Byproducts
| Observed Problem | Potential Cause | Recommended Solution |
| Significant amounts of 4-nitropyridine detected. | Decarboxylative Nitration: This ipso-substitution is favored by high temperatures and prolonged reaction times. | Maintain strict temperature control, ideally at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. |
| Presence of dinitrated products. | Reaction conditions are too harsh: Excessive temperature or a highly concentrated nitrating mixture can lead to a second nitration event. | Reduce the reaction temperature and/or use a less concentrated nitrating mixture. Once the first nitro group is on the ring, it is strongly deactivating, so the second nitration requires more forcing conditions. |
| Formation of colored, tarry substances. | Oxidative Degradation: The strong oxidizing nature of the mixed acid can lead to the decomposition of the aromatic ring. | Ensure the reaction temperature is strictly controlled. The addition of the nitrating agent should be done slowly and with efficient cooling. |
Issue 2: Poor Regioselectivity or No Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | Insufficiently activated nitrating agent or excessive water: The pyridine ring is highly deactivated. The presence of water in the reaction mixture will quench the nitronium ion. | Ensure you are using concentrated (or fuming) nitric and sulfuric acids to generate a high concentration of the nitronium ion (NO₂⁺). The use of oleum (fuming sulfuric acid) can also be considered to consume any water present. |
| Difficulty in obtaining this compound cleanly. | Inherent reactivity of the substrate: Direct nitration of the highly deactivated isonicotinic acid ring can be low-yielding and produce byproducts. | Consider an alternative synthetic route via the N-oxide . This is a common strategy for functionalizing electron-deficient pyridines. |
Alternative Strategy: Nitration of Isonicotinic Acid N-Oxide
A highly effective strategy to overcome the low reactivity and potential side reactions of direct nitration is to first convert isonicotinic acid to its N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the 2- and 6-positions. Subsequent reduction of the N-oxide group will yield the desired 2-nitroisonicotinic acid.
Workflow for the N-Oxide Strategy
Caption: Workflow for the synthesis of 2-nitroisonicotinic acid via the N-oxide intermediate.
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-oxide (Model for Isonicotinic Acid N-Oxide)
This protocol is adapted from a procedure for the nitration of pyridine-N-oxide and serves as a robust starting point for the nitration of isonicotinic acid N-oxide.[5]
1. Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.
-
Allow the mixture to come to room temperature (20 °C) before use.
2. Reaction Setup:
-
In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add the isonicotinic acid N-oxide (100 mmol).
-
Heat the flask to 60°C.
3. Nitration:
-
Transfer the prepared nitrating mixture to the addition funnel.
-
Add the nitrating mixture dropwise to the stirred isonicotinic acid N-oxide over 30 minutes. The internal temperature will likely drop to around 40°C.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 150 g of crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The product, 2-nitroisonicotinic acid N-oxide, may precipitate. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.
Analytical Methods for Reaction Monitoring and Product Analysis
Proper analytical techniques are crucial for monitoring the reaction progress, identifying byproducts, and confirming the structure of the final product.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., sulfuric acid or formic acid) is a good starting point for method development.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives or after esterification of the carboxylic acid group, GC-MS can be used for separation and identification of components in the reaction mixture.[7]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will clearly show the substitution pattern. For this compound, you would expect to see three distinct signals in the aromatic region. The proton ortho to the nitro group will be significantly downfield.[8][9]
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons of this compound, confirming the loss of symmetry from the starting material. The carbon bearing the nitro group will be shifted downfield.[9][10]
-
Troubleshooting Workflow for Byproduct Identification
Caption: A logical workflow for identifying unknown byproducts using mass spectrometry.
References
-
Rokade, B. V., & Prabhu, K. R. (2017). Copper-Catalyzed Decarboxylative Nitration of Cinnamic Acids. Organic Letters, 19(15), 4082–4085. Available at: [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Ipso-Nitration of Arylboronic Acids. Angewandte Chemie International Edition, 49(9), 1699–1702. Available at: [Link]
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. Available at: [Link]
-
El-Ghorab, A. H., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6297. Available at: [Link]
-
Cas 59290-82-3, this compound. LookChem. Available at: [Link]
-
McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. Available at: [Link]
-
HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. Available at: [Link]
-
Li, J., et al. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1641, 461971. Available at: [Link]
-
NIcotinic Acid N-oxide Preparation. Scribd. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. Available at: [Link]
- Dagade, S. P. (2000). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
-
Hummel, M., et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 40(22), 3353-3357. Available at: [Link]
-
Monika, et al. (2023). Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. ResearchGate. Available at: [Link]
-
Asnani, A. J., & Mahapatra, D. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. Available at: [Link]
-
NITRATION OF METHYL BENZOATE. University of Colorado Boulder. Available at: [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]
-
Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available at: [Link]
-
Gledhill, J. A., & Patterson, D. G. (1997). Peroxynitrite-mediated nitration of peptides: characterization of the products by electrospray and combined gas chromatography-mass spectrometry. Journal of mass spectrometry, 32(12), 1305-1312. Available at: [Link]
-
NITRATION A little practical guide for students. (2015). ResearchGate. Available at: [Link]
-
Pyka, A., & Kepczynska, E. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]
-
Pyka, A., & Kepczynska, E. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]
-
Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621) [np-mrd.org]
- 4. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Regi-selectivity of Nitration for Isonicotinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of nitration for isonicotinic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the nitration of isonicotinic acid.
Q1: Why is the nitration of isonicotinic acid so challenging?
The nitration of isonicotinic acid, and pyridine derivatives in general, presents significant challenges due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1][2] This deactivation is further exacerbated under the strongly acidic conditions required for nitration, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion which is even more deactivated.[3][4]
Furthermore, the carboxylic acid group of isonicotinic acid is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.[5]
Q2: I am getting a mixture of isomers. How can I improve the selectivity for 3-nitroisonicotinic acid?
Obtaining a mixture of isomers is a common problem. The pyridine ring is inherently deactivated towards electrophilic aromatic substitution, and substitution, when it does occur, is directed to the 3-position (meta to the nitrogen).[6][7] This is because the intermediates formed from attack at the 2- or 4-positions have a resonance structure that places a positive charge on the electronegative nitrogen, which is highly unfavorable.[8][9]
However, achieving high regioselectivity can still be difficult. To favor the formation of this compound, consider the following:
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and the use of fuming sulfuric acid (oleum), are often necessary to overcome the deactivated nature of the ring.[10]
-
Alternative Strategies: If direct nitration proves unsatisfactory, alternative synthetic routes may be more effective. A common and highly effective strategy is to first convert the pyridine to a pyridine N-oxide.[3][8]
Q3: What is the role of sulfuric acid in the nitration of isonicotinic acid?
Concentrated sulfuric acid serves two crucial roles in this reaction:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[11][12][13][14]
-
Reaction Medium: It provides a strongly acidic medium that can protonate the pyridine nitrogen, although this deactivates the ring, it is a necessary condition for the generation of the nitronium ion.
Q4: Is there a way to avoid the harsh conditions of traditional nitration?
Yes, several alternative methods have been developed to achieve nitration under milder conditions. One of the most successful approaches is the pyridine N-oxide strategy , which is discussed in detail in the troubleshooting section. More recent research has also explored methods like dearomatization-rearomatization strategies to achieve meta-nitration of pyridines under milder, catalyst-free conditions.[10][15][16]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of Nitrated Product
Symptoms:
-
The reaction produces a very small amount of the desired this compound.
-
A significant amount of starting material remains unreacted.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Severity | The pyridine ring in isonicotinic acid is strongly deactivated. The reaction may not have enough energy to overcome the activation barrier.[3] | 1. Increase Temperature: Gradually increase the reaction temperature. Nitration of deactivated rings often requires elevated temperatures, sometimes in the range of 100-130°C or even higher.[17][18] Monitor the reaction carefully for decomposition. 2. Use Stronger Nitrating Agents: Consider using fuming nitric acid and/or fuming sulfuric acid (oleum) to generate a higher concentration of the nitronium ion.[10] |
| Incomplete Generation of Nitronium Ion | The ratio of sulfuric acid to nitric acid may not be optimal for generating the nitronium ion. | Ensure a sufficient excess of concentrated sulfuric acid is used to fully protonate the nitric acid.[11][14] |
| Precipitation of Starting Material | Isonicotinic acid may not be fully soluble in the reaction mixture, limiting its availability for reaction. | Ensure the isonicotinic acid is completely dissolved in the sulfuric acid before the addition of nitric acid. Gentle warming may be necessary. |
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
Symptoms:
-
Analysis of the product mixture (e.g., by NMR or LC-MS) shows the presence of multiple nitro-substituted isonicotinic acid isomers.
Potential Causes & Solutions:
The most effective way to overcome poor regioselectivity in the nitration of pyridine derivatives is often to employ the Pyridine N-Oxide Strategy .
The Pyridine N-Oxide Strategy
This strategy involves a three-step process that significantly improves both the reactivity and the regioselectivity of the nitration reaction.
Workflow Diagram:
Caption: Workflow for the N-oxide nitration strategy.
Step-by-Step Protocol:
Part A: Synthesis of Isonicotinic Acid N-oxide
-
Dissolve: In a suitable flask, dissolve isonicotinic acid in a solvent such as glacial acetic acid.
-
Oxidize: Add an oxidizing agent, such as hydrogen peroxide (30%) or peracetic acid, dropwise while maintaining the temperature (e.g., 70-80°C).[3]
-
Monitor: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolate: Cool the reaction mixture and isolate the isonicotinic acid N-oxide product, which may precipitate. Recrystallization may be necessary for purification.
Part B: Nitration of Isonicotinic Acid N-oxide
The N-oxide is significantly more reactive than the parent pyridine and directs nitration to the 4-position.[17][19]
-
Prepare Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool in an ice bath.[18]
-
Add N-oxide: Slowly add the isonicotinic acid N-oxide to the nitrating mixture, controlling the temperature.
-
Heat: Heat the reaction mixture to the appropriate temperature (e.g., 100-130°C) for several hours.[17]
-
Work-up: After cooling, pour the reaction mixture onto ice and carefully neutralize with a base (e.g., sodium carbonate) to precipitate the 4-nitroisonicotinic acid N-oxide.[18]
-
Purify: Filter and purify the product, for example, by recrystallization from acetone.[18]
Part C: Deoxygenation to 4-Nitroisonicotinic Acid
-
Reduce: The final step is to remove the N-oxide group. This can be achieved using various reducing agents.
-
Phosphorus Trichloride (PCl₃): Refluxing the N-oxide with PCl₃ in a solvent like chloroform is a common method.[20]
-
Catalytic Hydrogenation: Hydrogenation using a catalyst such as Palladium on carbon (Pd/C) can also be effective.
-
-
Isolate: After the reaction is complete, isolate and purify the final 4-nitroisonicotinic acid product.
Problem 3: Alternative Strategies for this compound Synthesis
While the N-oxide strategy is excellent for producing the 4-nitro isomer, obtaining the 3-nitro isomer often requires different approaches if direct nitration is not providing the desired selectivity.
Decision-Making Diagram for Synthesis Strategy:
Caption: Decision tree for synthesizing this compound.
-
Dearomatization-Rearomatization: Recent advances have shown that pyridines can be temporarily converted into more reactive, non-aromatic intermediates. These intermediates can then undergo regioselective functionalization, followed by rearomatization to yield the desired substituted pyridine. This approach can provide access to the meta-nitrated product under milder conditions.[10][15][16][21]
-
Ipso-Nitration: This strategy involves the nitration of a precursor where another functional group (like a boronic acid or a halogen) is already present at the 3-position. The nitro group then displaces this existing group. This can be a powerful method for achieving high regioselectivity.[22][23][24]
-
Synthesis from a Pre-functionalized Ring: It may be more efficient to start with a commercially available pyridine derivative that already has a substituent at the 3-position which can be converted into a nitro group, or a directing group that favors nitration at the desired position.
References
Sources
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. quora.com [quora.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aklectures.com [aklectures.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. byjus.com [byjus.com]
- 23. Nitration - Wikipedia [en.wikipedia.org]
- 24. orgchemres.org [orgchemres.org]
Technical Support Center: Scaling Up the Synthesis of 3-Nitroisonicotinic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroisonicotinic acid. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the challenges encountered when scaling up from bench-top to larger-scale production.
Overview of the Core Synthesis Pathway
The most robust and commonly cited laboratory-scale synthesis of this compound begins with 3-methylpyridine (3-picoline). The strategy involves a multi-step process to ensure correct regioselectivity and efficient conversion. The electron-deficient nature of the pyridine ring makes direct nitration challenging and prone to low yields and isomer formation.[1][2] The accepted pathway circumvents this by first activating the ring through N-oxidation, directing the nitration to the 4-position, followed by oxidation of the methyl group.
The overall workflow is summarized below.
Frequently Asked Questions (FAQs)
Q: Why is N-oxidation of 3-methylpyridine the necessary first step? A: The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution reactions like nitration. Converting the pyridine to its N-oxide introduces electron density into the ring system, activating it towards electrophilic attack. Furthermore, the N-oxide group directs the incoming nitro group primarily to the 4-position (para), which is crucial for obtaining the desired isomer. The synthesis of 3-Methyl-4-nitropyridine-1-oxide via this method is a well-established procedure.[3]
Q: What are the primary safety concerns when scaling up this synthesis? A: The nitration step (Step 2) is the most hazardous. Nitration reactions using mixed acids (concentrated sulfuric and fuming nitric acid) are highly exothermic and can lead to runaway reactions if not strictly controlled.[4] Key safety measures include:
-
Precise Temperature Control: Perform the addition of nitrating agents at low temperatures (e.g., 0-10 °C) using an ice bath.
-
Slow, Controlled Addition: Add reagents dropwise with vigorous stirring to ensure even heat distribution.
-
Adequate Cooling Capacity: Ensure your reactor setup can handle the heat load generated, especially at a larger scale.
-
Proper Quenching: The reaction mixture must be quenched by pouring it slowly onto a large amount of crushed ice with stirring to dissipate heat safely.
Q: What are the most common impurities I should expect? A: Impurities can arise from several sources throughout the synthesis. Common impurities include:
-
Isomeric Products: Small amounts of other nitro-isomers may form during the nitration step.
-
Unreacted Starting Material: Incomplete conversion at any stage will leave residual starting materials.
-
Over-oxidation Products: During the final oxidation step, side reactions can lead to ring-opened byproducts or other undesired species.
-
Residual Solvents and Reagents: Improper workup and purification can leave traces of acids or solvents.
Q: Can I use a different oxidizing agent for the final step? A: Yes, while strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are common, other methods have been explored for the oxidation of methylpyridines to their corresponding carboxylic acids.[5][6] The choice of oxidant depends on scale, cost, safety, and waste disposal considerations. For example, catalytic vapor-phase oxidation is used industrially but is less practical for typical laboratory scale-up.[7] When selecting an alternative, it is critical to perform small-scale optimization experiments to determine yield and purity before proceeding to a larger scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Category: Low Yield
Q: My yield for the nitration of 3-methylpyridine-1-oxide is significantly lower than expected. What went wrong? A: Low yield in this critical step is a common problem. The cause can often be diagnosed by analyzing the reaction mixture and byproducts.
-
Cause 1: Incomplete Reaction. If you observe a significant amount of unreacted 3-methylpyridine-1-oxide (via TLC or HPLC), the nitrating conditions may have been too mild.
-
Solution: Ensure the fuming nitric acid and concentrated sulfuric acid are of high quality and correct concentration. Consider slightly extending the reaction time at the recommended temperature, but avoid increasing the temperature, as this will favor side reactions.[3]
-
-
Cause 2: Temperature Control Issues. If the temperature was allowed to rise significantly during the addition of the nitrating mixture, side reactions and decomposition of the product can occur, leading to a complex mixture and lower yield.
-
Solution: Improve the efficiency of your cooling bath and slow down the rate of addition. For larger scales, a mechanically stirred reactor with a cooling jacket is essential.
-
-
Cause 3: Improper Work-up. The product is precipitated by quenching the acidic reaction mixture in ice water and then neutralizing. If the pH is not carefully controlled during neutralization (typically with sodium carbonate), some of the product may remain dissolved or decompose.[3]
-
Solution: Add the neutralizing agent slowly in portions while monitoring the pH. Ensure the mixture is well-stirred and cooled throughout the neutralization process.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fcad.com [fcad.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Nitroisonicotinic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of nitroisonicotinic acid isomers. As positional isomers, these compounds present a unique and often complex separation challenge in High-Performance Liquid Chromatography (HPLC). Their subtle differences in physicochemical properties demand a meticulously optimized method to achieve baseline resolution and accurate quantification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the researcher, with both the practical steps and the underlying scientific principles to overcome common obstacles encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor resolution or complete co-elution of my nitroisonicotinic acid isomers?
A1: The Challenge of Isomer Separation
Positional isomers, such as 4-nitroisonicotinic acid and 2-nitroisonicotinic acid, often have very similar polarities and hydrophobicities, making them difficult to resolve with standard reversed-phase methods.[1][2] Achieving separation requires exploiting subtle differences in their structure and interaction with the stationary and mobile phases.
Troubleshooting Steps for Poor Resolution:
-
Mobile Phase pH Optimization: The ionization state of your acidic analytes is the most critical factor influencing retention and selectivity in reversed-phase HPLC.[3][4] The nitroisonicotinic acids have acidic protons, and their retention will change dramatically as the mobile phase pH approaches their pKa.[5][6]
-
Causality: To maximize retention of an acidic compound and promote separation, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa.[7] This ensures the acids are in their neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.[4][8] Conversely, operating at a pH above the pKa will result in ionized, more polar forms that elute earlier.[3]
-
Actionable Protocol: See the detailed "Protocol for Mobile Phase pH Optimization" below.
-
-
Stationary Phase Selectivity: If pH optimization is insufficient, your standard C18 column may not be providing the right selectivity.
-
Causality: The separation of aromatic isomers can be enhanced by using stationary phases that offer alternative interaction mechanisms beyond simple hydrophobicity.[1][9]
-
Recommended Action: Switch to a Phenyl-Hexyl column . This type of column provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your nitroisonicotinic acid isomers.[1][9] These interactions are sensitive to the position of the nitro group, which alters the electron density of the aromatic ring, often providing the necessary selectivity for separation.[9]
-
-
Organic Modifier Selection: The choice of organic solvent can alter selectivity.
-
Causality: Acetonitrile and methanol have different properties and can influence interactions with the stationary phase differently. Methanol, for instance, can enhance π-π interactions with phenyl-based columns, potentially improving the resolution of aromatic isomers.[1]
-
Recommended Action: If using acetonitrile, try substituting it with methanol. You can also evaluate different ratios in your gradient or isocratic method.[10][11]
-
-
Temperature and Flow Rate: These parameters influence efficiency and can fine-tune a separation.
-
Causality: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.[12] Adjusting temperature can also alter selectivity, but its effect is generally less pronounced than mobile phase composition.[13]
-
Recommended Action: Systematically reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.
-
Q2: My isomer peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Understanding and Mitigating Peak Tailing
Peak tailing for acidic compounds like nitroisonicotinic acids is a common problem in reversed-phase HPLC.[14][15] It is often caused by secondary interactions between the analyte and the stationary phase.[5][16]
Primary Causes and Solutions:
-
Silanol Interactions (Chemical Cause):
-
Mechanism: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[15] These silanols are weakly acidic and can become deprotonated (Si-O⁻) at mid-range pH values (typically > pH 3).[5][16] Your acidic analytes can then engage in strong, undesirable ionic interactions with these sites, leading to a portion of the molecules being held back longer and causing the peak to tail.[14][15]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like phosphoric acid or formic acid will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8][16]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanols and are specifically designed to reduce peak tailing for acidic and basic compounds.[7][16]
-
Solution 3: Buffer the Mobile Phase: Using a buffer (e.g., phosphate or formate buffer) helps maintain a constant and controlled pH across the entire chromatographic run, preventing fluctuations that can lead to inconsistent interactions and peak shapes.[4][10]
-
-
Column Overload (Physical Cause):
-
Extra-Column Volume (Physical Cause):
-
Mechanism: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][15] This is especially critical in UHPLC systems.
-
Solution: Ensure you are using tubing with the smallest appropriate internal diameter and keep the length to a minimum. Check all fittings for dead volume.
-
Q3: My retention times are drifting between injections. How can I improve the reproducibility of my method?
A3: Achieving Method Robustness
Inconsistent retention times are typically a sign of an unstable HPLC system or improperly prepared mobile phase.[17][18]
Troubleshooting Checklist:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection and between gradient runs. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation:
-
Degassing: Always degas your mobile phase to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.[17][19]
-
Composition: If you are mixing solvents manually, be precise. For gradient methods, ensure the pump's proportioning valves are functioning correctly.[18]
-
Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile organic solvent, which will change the mobile phase composition over time.[17]
-
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect mobile phase viscosity and retention times.[12][13]
-
Mobile Phase pH Stability: If you are operating near the pKa of your analytes, even small shifts in mobile phase pH can cause significant changes in retention.[3] Using a buffer is essential for controlling pH and ensuring reproducibility.[4]
Data Presentation & Experimental Protocols
Table 1: Mobile Phase Optimization Strategy
| Parameter | Initial Condition (Example) | Optimization Goal | Rationale |
| Mobile Phase A | Water w/ 0.1% Formic Acid | Adjust pH with different additives | Suppress analyte/silanol ionization |
| Mobile Phase B | Acetonitrile | Test Methanol as an alternative | Alter separation selectivity |
| pH | ~2.7 (with 0.1% Formic Acid) | Test pH 2.5, 3.0, 3.5 | Find optimal selectivity and peak shape |
| Gradient | 5-95% B over 15 min | Adjust slope and duration | Improve resolution of closely eluting peaks |
| Column | C18, 150 x 4.6 mm, 3 µm | Test Phenyl-Hexyl phase | Introduce alternative separation mechanism (π-π) |
Protocol for Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating nitroisonicotinic acid isomers.
Objective: To achieve baseline resolution (Rs > 1.5) by controlling the ionization state of the analytes.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffers/Acids: Formic acid, Phosphoric acid, Potassium phosphate monobasic
-
Calibrated pH meter
-
Nitroisonicotinic acid isomer standards
Procedure:
-
Prepare Stock Solutions: Prepare individual and mixed standard solutions of the nitroisonicotinic acid isomers in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare Mobile Phase A (Aqueous):
-
Condition 1 (Low pH): Prepare an aqueous mobile phase containing 20 mM potassium phosphate. Adjust the pH to 2.5 using phosphoric acid.[20]
-
Condition 2 (Mid pH): Prepare a second aqueous mobile phase of 20 mM potassium phosphate, adjusted to pH 3.5.
-
Condition 3 (Higher pH): Prepare a third aqueous mobile phase of 20 mM potassium phosphate, adjusted to pH 4.5 (approaching the likely pKa).
-
-
Set HPLC Conditions:
-
Column: Start with a standard C18 column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A generic scouting gradient (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, set to an appropriate wavelength (e.g., 200-220 nm).[21]
-
-
Execute Runs:
-
Equilibrate the column thoroughly with the initial conditions using the pH 2.5 mobile phase.
-
Inject the mixed standard and record the chromatogram.
-
Repeat the equilibration and injection for the pH 3.5 and pH 4.5 mobile phases.
-
-
Analyze Results:
-
Compare the retention times and resolution of the isomers at each pH.
-
Expected Outcome: Retention times should be longest at the lowest pH (2.5) and decrease as the pH increases.[3][4] The selectivity (spacing between the peaks) will likely change with pH.
-
Identify the pH that provides the best resolution and peak shape. This pH can then be used for further method optimization (e.g., gradient refinement).
-
Visualizations
Troubleshooting Workflow for Poor Isomer Resolution
Caption: A decision-tree workflow for systematically troubleshooting poor resolution of isomers.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
- HPLC Peak Tailing - Axion Labs.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- How can I prevent peak tailing in HPLC?
- Peak Tailing in HPLC - Element Lab Solutions.
- HPLC Method Development and Valid
- Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
- HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Strategies for Method Development and Optimiz
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
- For HPLC, what different mobile phases are best to start with for methods development?
- Practical Aspects on HPLC Method Development and LC Troubleshooting - YouTube.
- HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
- Troubleshooting and Performance Improvement for HPLC - Aurigene Pharmaceutical Services.
- HPLC Separation of Common Organic Acids in Foods and Beverages.
- What are the Reasons for Resolution Failure in HPLC?
- Back to Basics: The Role of pH in Retention and Selectivity - LCGC Intern
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- How does an acid pH affect reversed-phase chromatography separ
- separation of two isomers - Chrom
- Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry - LCGC Intern
- Control pH During Method Development for Better Chrom
- HILIC Stationary Phases - Thermo Fisher Scientific - US.
- Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ioniz
- Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chrom
- Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed.
- Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPOR
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - Sigma-Aldrich.
- Applic
- Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column - SIELC Technologies.
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed.
Sources
- 1. agilent.com [agilent.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 21. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
Overcoming poor solubility of 3-Nitroisonicotinic acid in reactions
Welcome to the technical support center for 3-Nitroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this reagent in their synthetic workflows. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you overcome these common hurdles and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound, which are essential for understanding its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, featuring a pyridine ring, a carboxylic acid group, and a strongly electron-withdrawing nitro group, dictates its behavior in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Formula | C₆H₄N₂O₄ | Indicates a small, relatively polar molecule. |
| Molecular Weight | 168.11 g/mol | --- |
| Melting Point | ~220 °C | High melting point suggests strong intermolecular forces in the solid state (e.g., hydrogen bonding, crystal packing), which must be overcome for dissolution.[1] |
| pKa (Predicted) | 1.38 ± 0.25 | This very low pKa indicates it is a strong organic acid.[1] The carboxylic acid is readily deprotonated, a key characteristic that can be exploited to enhance solubility. |
| Appearance | Crystalline solid | The crystalline nature means energy is required to break the crystal lattice before solvation can occur.[2] |
Q2: Why is this compound often poorly soluble in common organic reaction solvents?
A2: The poor solubility arises from a combination of factors related to its molecular structure:
-
High Polarity and Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds, leading to strong self-association and the formation of stable dimers or aggregates in the solid state. These strong intermolecular forces make it difficult for many organic solvents to effectively solvate the individual molecules.
-
Zwitterionic Character: Like related compounds such as nicotinic acid, it can exist in a zwitterionic form in certain environments, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated.[3] While the neutral form is more prevalent in pure organic solvents, this underlying characteristic contributes to its complex solubility profile.[3]
-
Solvent Mismatch: While soluble in highly polar protic solvents like water and alcohols, it often exhibits poor solubility in moderately polar aprotic solvents commonly used in organic synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.[2][4] These solvents are less effective at disrupting the strong hydrogen-bonding network of the acid.
Q3: In which solvents is this compound most likely to be soluble?
A3: Based on the principle of "like dissolves like," solubility is highest in polar solvents capable of hydrogen bonding.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Good | Solvents can effectively hydrogen bond with the carboxylic acid group.[2] |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to Good | High polarity and ability to accept hydrogen bonds aid in disrupting the solute's intermolecular forces. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Poor to Very Low | Lower polarity and inability to donate hydrogen bonds make them poor solvents for this molecule. |
| Halogenated | DCM, Chloroform | Very Low | Insufficient polarity to overcome the strong intermolecular forces of the acid. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Non-polar nature is incompatible with the highly polar solute. |
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This guide provides a systematic, question-and-answer approach to resolving solubility challenges during your experiments. We begin with simple adjustments and progress to more advanced techniques.
Initial Steps
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I try first?
A1: Before resorting to more complex methods, always start with the simplest physical interventions.
-
Particle Size Reduction: Grinding the crystalline solid into a fine powder significantly increases the surface area available for solvation, which can enhance the rate of dissolution.[5]
-
Heating: Gently warming the mixture (if your reaction conditions permit) increases the kinetic energy of the system, helping to overcome the activation energy required to break the crystal lattice and promoting dissolution. Monitor the stability of your reagents at higher temperatures.
-
Solvent Screening: If your reaction chemistry is flexible, consider switching to a more suitable solvent. If your current solvent is THF, for example, trying the reaction in DMF or DMSO might solve the problem directly.
Chemical Modification Strategies
Q2: Heating and grinding didn't work. How can I chemically modify the system to improve solubility?
A2: This is the most powerful and common strategy. Given the compound's low pKa, converting it into a salt in situ dramatically increases its polarity and, consequently, its solubility in polar organic solvents.
-
The Principle: An acid-base reaction converts the neutral, poorly soluble carboxylic acid into an ionic carboxylate salt. This ionic salt is significantly more polar and often much more soluble in polar aprotic solvents like DMF, DMSO, and even THF to some extent.
Caption: In Situ Salt Formation for Solubility.
Protocol 1: Solubility Enhancement by In Situ Salt Formation
-
Select a Base: Choose a suitable base that will not interfere with your downstream reaction.
-
Organic Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are excellent choices for many reactions (e.g., amide couplings). Use 1.0-1.2 equivalents.
-
Inorganic Bases: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) are effective and can be easily filtered off later. Use 1.5-2.0 equivalents.
-
-
Procedure: a. Suspend the this compound in your chosen reaction solvent (e.g., DMF, THF). b. Add the selected base to the suspension at room temperature. c. Stir the mixture vigorously for 15-30 minutes. You should observe the solid dissolving as the carboxylate salt is formed. d. Once the solution becomes homogeneous (or nearly so), proceed with the addition of your other reagents.
Solvent System Optimization
Q3: I cannot form a salt due to my reaction conditions. Are there other ways to improve my solvent system?
A3: Yes. Using a co-solvent or adding a small amount of water can be very effective.
-
Co-solvents: A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary reaction solvent to improve the solubility of a reactant.[5] This works by altering the overall polarity of the solvent mixture to better match the solute.
Protocol 2: Using a Co-solvent System
-
Select a Co-solvent: Choose a highly polar, aprotic, and miscible co-solvent. Common choices include DMF, DMSO, or NMP.
-
Procedure: a. Suspend the this compound in your primary reaction solvent (e.g., THF, Acetonitrile). b. Add the co-solvent (e.g., DMSO) dropwise while stirring. c. Continue adding the co-solvent until the solid dissolves. Often, only 5-10% (v/v) is needed. d. Proceed with your reaction, ensuring the co-solvent does not negatively impact the chemistry.
-
Water-Enhanced Solubility: For some organic solvents, the presence of a small amount of water can paradoxically increase the solubility of carboxylic acids.[6][7][8] This is because water can bridge the hydrogen-bonding interactions between the carboxylic acid and the organic solvent. This technique is highly system-dependent but can be trialed by adding water dropwise to the suspension.
Physical and Advanced Methods
Q4: My compound still has limited solubility. Are there any physical or advanced techniques I should consider?
A4: Yes, sonication is a readily accessible physical method, while mechanochemistry offers a powerful solvent-free alternative for particularly stubborn cases.
-
Sonication: The application of high-frequency sound waves can physically break apart solid aggregates, accelerating the dissolution process through a phenomenon known as acoustic cavitation.[5]
Protocol 3: Aiding Dissolution with Sonication
-
Setup: Suspend the this compound in the reaction solvent within a flask.
-
Application: Place the flask in an ultrasonic bath.
-
Operation: Turn on the sonicator and apply ultrasonic energy for 10-20 minutes.
-
Observation: Visually monitor for dissolution. This method is often used in conjunction with gentle heating to maximize its effect.
-
Mechanochemistry (Ball-Milling): For truly insoluble systems, mechanochemistry provides a solvent-free solution.[9] Reactants are combined in a specialized milling vessel with grinding balls. The mechanical energy from milling initiates the chemical reaction in the solid state, completely bypassing solubility issues.[10] This is an advanced technique but is becoming increasingly common for overcoming challenges in organic synthesis.[9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the poor solubility of this compound.
Caption: Decision workflow for troubleshooting solubility.
Summary of Techniques
Table 3: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Best For | Considerations |
| Heating/Grinding | Physical | Initial, simple attempts | Reagent stability at high temperatures. |
| In Situ Salt Formation | Chemical (Acid-Base) | Most common and effective method for carboxylic acids | Base must be compatible with other reagents. |
| Co-solvent Use | Physical/Chemical | When salt formation is not possible | Co-solvent must be inert to reaction conditions. |
| Sonication | Physical | Accelerating slow dissolution | May not be sufficient for highly insoluble materials. |
| Mechanochemistry | Physical | Extremely poor solubility; "impossible" reactions | Requires specialized equipment (ball mill). |
References
-
LookChem. Cas 59290-82-3, this compound. Available from: [Link]
-
Labcompare. Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. (2021). Available from: [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021). Available from: [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991). Available from: [Link]
-
YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). Available from: [Link]
-
ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available from: [Link]
-
R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). Available from: [Link]
-
ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available from: [Link]
-
ResearchGate. Tackling solubility issues in organic synthesis: conventional solution.... Available from: [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2008). Available from: [Link]
-
PubChem. Isonicotinic Acid. National Institutes of Health. Available from: [Link]
Sources
- 1. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 2. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
Managing reaction temperature in 3-Nitroisonicotinic acid synthesis
Technical Support Center: 3-Nitroisonicotinic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of this compound, with a core focus on the critical parameter of reaction temperature. Understanding and controlling temperature is paramount to achieving high yield, purity, and, most importantly, ensuring the safety of the procedure.
I. The Critical Role of Temperature in Nitration
The synthesis of this compound is typically achieved via the electrophilic nitration of a pyridine derivative. This class of reaction is notoriously exothermic and highly sensitive to temperature fluctuations.[1][2] Precise temperature control is not merely a suggestion but a mandatory parameter for success and safety.
-
Kinetics vs. Selectivity: Higher temperatures increase the reaction rate but can dramatically decrease selectivity, leading to the formation of undesired isomers and over-nitrated byproducts.[3]
-
Exothermic Nature: Nitration reactions release a significant amount of heat.[2] Without adequate cooling and controlled reagent addition, this can lead to a thermal runaway—a dangerous situation where the reaction rate increases uncontrollably, potentially causing pressure buildup, boiling of reagents, and vessel failure.[1]
-
Impurity Profile: Temperature directly influences the impurity profile. Even minor deviations can favor side reactions, complicating purification and reducing the final yield of the desired 3-nitro-isomer.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected, and I've isolated multiple nitro-isomers. What's the likely temperature-related cause?
Probable Cause: The reaction temperature was likely too high. The nitration of the pyridine ring is a delicate electrophilic aromatic substitution. Elevated temperatures provide the activation energy for the nitronium ion (NO₂⁺) to attack less-favored positions on the ring, leading to a mixture of isomers.[3] Furthermore, high temperatures can promote decomposition of the starting material or product.
Solution:
-
Strict Temperature Adherence: Maintain the reaction temperature within the recommended range, typically between 0°C and 5°C, for the addition of the nitrating agent.[4]
-
Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a consistent low temperature. A simple ice bath may not be sufficient to counteract the exotherm.
-
Slow, Controlled Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids, often called "mixed acid") dropwise using an addition funnel.[5] This allows the cooling system to dissipate the heat generated from the reaction as it forms.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized "hot spots" where the temperature can spike upon reagent addition.
Q2: The reaction is proceeding very slowly or appears to be incomplete, even after the recommended reaction time. Should I increase the temperature?
Probable Cause: The reaction temperature may be too low, causing the rate of reaction to decrease significantly. While crucial for control, excessively cold conditions can hinder the formation of the nitronium ion electrophile and its subsequent reaction with the pyridine ring.[6][7]
Solution:
-
Verify Thermometer Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not touching the flask walls.
-
Incremental Temperature Increase: After the initial controlled addition of the nitrating agent at low temperature is complete, you may need to allow the reaction to slowly warm to room temperature or slightly above to ensure completion. Monitor this warming phase carefully.
-
Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material. Do not rely solely on time.
-
Reagent Purity: Ensure the nitric and sulfuric acids are of high purity and concentration. The presence of excess water can impede the formation of the highly reactive nitronium ion.[5][6]
Q3: I observed a sudden, rapid increase in temperature (a strong exotherm) during the addition of the nitrating agent. What should I do, and how can I prevent this?
Probable Cause: This indicates a potential runaway reaction, which is extremely hazardous.[1] It is typically caused by adding the nitrating agent too quickly or having an inadequate cooling system.
Immediate Action (Safety First):
-
Stop Reagent Addition Immediately.
-
If safe to do so, add a small amount of crushed ice directly to the reaction flask to quench the reaction and absorb heat.
-
Alert personnel in the vicinity and be prepared to evacuate if the reaction cannot be brought under control.
Prevention:
-
Pre-cool all Reagents: Ensure both the substrate solution and the nitrating agent are cooled to the target temperature before beginning the addition.
-
Slow Initial Addition: Add the first ~10% of the nitrating agent extremely slowly to gauge the reaction's exotherm before proceeding with the remainder at a controlled rate.
-
Adequate Headspace: Use a reaction flask that is no more than half full to accommodate potential splashing or gas evolution.
-
Robust Cooling: Ensure your cooling bath has sufficient capacity to handle the total heat output of the reaction. For larger scale reactions, mechanical cooling systems are preferable to ice baths.
III. Experimental Protocol and Data
Recommended General Protocol for Nitration
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding. [1]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or acetone-dry ice).
-
Substrate Preparation: Charge the flask with isonicotinic acid and slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 10°C. Cool the resulting solution to 0°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the mixed acid by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Controlled Addition: Transfer the cold mixed acid to the dropping funnel. Add the mixed acid to the solution of isonicotinic acid dropwise, ensuring the internal reaction temperature does not exceed 5°C. This is the most critical phase for temperature management.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time (e.g., 2-4 hours), monitoring by TLC.
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Isolation: The this compound will precipitate. Isolate the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Table 1: Temperature Parameters and Expected Outcomes
| Parameter | Recommended Range | Consequence of Deviation (Too High) | Consequence of Deviation (Too Low) |
| Reagent Addition Temp. | 0°C to 5°C | Poor regioselectivity, increased byproduct formation, risk of runaway reaction.[3] | Excessively slow reaction rate, potential for incomplete reaction. |
| Reaction Stirring Temp. | 0°C to 10°C | Increased impurity profile. | Incomplete conversion of starting material. |
| Workup/Quenching Temp. | < 10°C (Ice Bath) | Potential for localized boiling and splashing of corrosive acid. | N/A |
IV. Visual Workflow and Decision Making
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common issues related to temperature control during the synthesis.
Caption: Troubleshooting decision tree for temperature-related issues.
V. References
-
Watson International Limited. (n.d.). The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. Retrieved from
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from
-
Wikipedia. (n.d.). Nitration. Retrieved from
-
YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved from
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from
-
vpscience.org. (n.d.). NITRATION. Retrieved from
-
Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from
Sources
- 1. fcad.com [fcad.com]
- 2. byjus.com [byjus.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vpscience.org [vpscience.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for 3-Nitroisonicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Nitroisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on catalyst selection for the critical oxidation step. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, primarily focusing on the strategic choice of catalysts.
Q1: What is the most common synthetic route for this compound, and at what stage is the catalyst crucial?
A1: The most prevalent and logical synthetic pathway involves a two-step process:
-
Nitration: The regioselective nitration of a 4-methylpyridine derivative to introduce the nitro group at the 3-position. A common starting material is 3-methylpyridine, which is first converted to its N-oxide to direct the nitration to the 4-position.[1][2]
-
Oxidation: The oxidation of the methyl group of the resulting 3-methyl-4-nitropyridine derivative to a carboxylic acid. This is the most critical catalytic step, where the choice of catalyst and reaction conditions directly impacts yield and purity.
Q2: What are the primary classes of catalysts used for the oxidation of the methyl group in this synthesis?
A2: The two main classes of "catalysts" or oxidizing agents used for the oxidation of methylpyridines are:
-
Heterogeneous Catalysts: Primarily vanadium-based oxides (e.g., V₂O₅) often supported on titanium dioxide (TiO₂) are used for vapor-phase oxidation.[3] These are advantageous for industrial-scale production due to their reusability and the "green" nature of the process.[3]
-
Homogeneous Oxidizing Agents: Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this transformation in a laboratory setting.[4][5] It is typically used in aqueous solutions under neutral or alkaline conditions.
Q3: How does the presence of the nitro group affect catalyst selection and reaction conditions?
A3: The electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring, making the methyl group less susceptible to oxidation. This has several implications:
-
Harsher Conditions: The oxidation of a nitrated picoline generally requires more forcing conditions (higher temperatures, longer reaction times, or stronger oxidants) compared to its non-nitrated counterpart.
-
Catalyst Inhibition: In heterogeneous catalysis, the nitro group can potentially interact with the catalyst surface, potentially leading to deactivation.
-
Side Reactions: The stronger conditions required can increase the likelihood of side reactions, such as decarboxylation of the desired product.[6][7]
Q4: Are there any "green" or biocatalytic alternatives for this synthesis?
A4: While biocatalytic methods, such as using nitrilase enzymes, have shown great promise for the synthesis of nicotinic acid from 3-cyanopyridine, their application to this compound is not well-established.[8] The presence of the nitro group could potentially inhibit enzyme activity. Research in this area is ongoing, but currently, traditional chemical oxidation methods are more common.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the synthesis of this compound.
Low Yield in the Oxidation Step
Q: My oxidation of 3-nitro-4-picoline is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in this step are a common challenge. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The deactivating effect of the nitro group can make the oxidation sluggish.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side reactions.
-
Increase Oxidant Stoichiometry: If using a stoichiometric oxidant like KMnO₄, ensure a sufficient excess is used. A molar ratio of 2:1 to 3:1 (KMnO₄:substrate) is a good starting point.
-
-
-
Over-oxidation and Degradation:
-
Cause: While the methyl group is deactivated, the pyridine ring itself can be susceptible to oxidative cleavage under harsh conditions, leading to the formation of smaller, undesired byproducts.
-
Solution:
-
Control Temperature: Avoid excessively high temperatures. A controlled, steady heating profile is crucial.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period of time to maintain a controlled reaction rate and prevent localized overheating.
-
-
-
Product Loss During Work-up and Purification:
-
Cause: this compound has some solubility in acidic aqueous solutions, which can lead to losses during extraction and isolation.
-
Solution:
-
pH Adjustment: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound (typically around pH 3-4) to maximize its precipitation.
-
Extraction: If the product is not readily precipitating, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
-
Recrystallization: Use a minimal amount of a suitable solvent for recrystallization to avoid significant product loss in the mother liquor.
-
-
Formation of Impurities
Q: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?
A: The nature of impurities will depend on the synthetic route and reaction conditions. Here are some common ones:
-
Unreacted Starting Material (3-nitro-4-picoline):
-
Cause: Incomplete reaction.
-
Solution: Refer to the troubleshooting guide for low yield. A well-monitored reaction is key.
-
-
Isomeric Nitro-picolines:
-
Cause: Lack of regioselectivity during the initial nitration step.
-
Solution:
-
-
Decarboxylation Product (3-nitropyridine):
-
Cause: The presence of both a nitro group and a carboxylic acid on the pyridine ring can make the product susceptible to decarboxylation, especially at elevated temperatures.[6][7]
-
Solution:
-
Avoid excessive heating during the oxidation and work-up.
-
If possible, perform the oxidation at the lowest effective temperature.
-
-
-
Over-oxidation Products:
-
Cause: Harsh oxidation conditions leading to ring cleavage.
-
Solution: Maintain strict control over reaction temperature and the rate of oxidant addition.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 3-methyl-4-nitropyridine-N-oxide (Intermediate)
This protocol is adapted from established procedures for the nitration of picoline-N-oxides.[1][2]
Materials:
-
3-methylpyridine (3-picoline)
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Sodium carbonate
-
Chloroform
-
Acetone
-
Anhydrous sodium sulfate
Procedure:
-
N-Oxide Formation:
-
In a round-bottomed flask, dissolve 3-methylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to 70-80 °C and maintain for 24 hours.
-
Remove the excess acetic acid and water under reduced pressure.
-
-
Nitration:
-
Carefully add the crude 3-methylpyridine-N-oxide to cold, concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add a mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 90-100 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with sodium carbonate until a yellow precipitate forms.
-
Filter the solid and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from acetone or by extraction with chloroform followed by solvent evaporation and recrystallization.
-
Protocol 2: Oxidation of 3-methyl-4-nitropyridine-N-oxide to this compound using Potassium Permanganate
This protocol is a generalized procedure based on the known oxidation of methylpyridines.[4][5] Optimization of temperature and reaction time may be necessary.
Materials:
-
3-methyl-4-nitropyridine-N-oxide
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite
-
Concentrated hydrochloric acid
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitropyridine-N-oxide in water.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
-
Oxidation:
-
Heat the solution of the starting material to reflux.
-
Slowly add the potassium permanganate solution portion-wise over 1-2 hours. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
-
Isolation and Purification:
-
Cool the filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture.
-
Section 4: Data Presentation
Table 1: Comparison of Common Catalytic Systems for Methylpyridine Oxidation
| Catalyst/Oxidant | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous solution, reflux | High reactivity, readily available, well-established for lab-scale. | Stoichiometric reagent, formation of MnO₂ waste, potential for over-oxidation.[4][5] |
| Vanadium Pentoxide (V₂O₅) on Titania (TiO₂) | Vapor phase, 250-400 °C | Catalytic, suitable for continuous processes, "greener" alternative.[3] | Requires specialized equipment for vapor-phase reactions, potential for catalyst deactivation. |
| Nitric Acid (HNO₃) | Concentrated, elevated temperatures | Strong oxidizing agent. | Highly corrosive, generates NOx gases, can lead to unwanted nitration byproducts.[9] |
Section 5: Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the oxidation step.
Catalytic Cycle for Vanadium-Catalyzed Oxidation (Simplified)
Caption: A simplified representation of the Mars-van Krevelen mechanism for vanadium-catalyzed oxidation.
References
-
Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]
-
American Chemical Society. Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. (1972). Available at: [Link]
-
ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2025-08-07). Available at: [Link]
-
PubMed Central. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Available at: [Link]
-
PubMed. Mechanism of alcohol oxidation by dipicolinate vanadium(V): unexpected role of pyridine. (2010-12-22). Available at: [Link]
-
PrepChem.com. Synthesis of 4-nitropyridine. Available at: [Link]
-
Los Alamos National Laboratory. Aerobic oxidation of pinacol by vanadium(V) dipicolinate complexes: evidence for reduction to vanadium(III). Available at: [Link]
-
PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025-08-06). Available at: [Link]
- Google Patents. Preparation process of 3 amino-4 methyl pyridine.
-
Organic Syntheses Procedure. nicotinic acid. Available at: [Link]
-
Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020-02-15). Available at: [Link]
- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Green Chemistry (RSC Publishing). Robust and electron deficient oxidovanadium(iv) porphyrin catalysts for selective epoxidation and oxidative bromination reactions in aqueous media. Available at: [Link]
-
Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. (2023-01-22). Available at: [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]
-
Wikipedia. 4-Methylpyridine. Available at: [Link]
- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
-
PubChem. 4-Methylpyridine. Available at: [Link]
-
ResearchGate. (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (2025-08-05). Available at: [Link]
- Google Patents. Process of producing isonicotinic acid.
-
Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. Available at: [Link]
- Google Patents. Oxidation of mixed tar bases.
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available at: [Link]
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023-09-04). Available at: [Link]
-
Pharmaffiliates. Nicotinic Acid-impurities. Available at: [Link]
-
Organic Syntheses Procedure. 3-hydroxyquinoline. Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedure for 3-Nitroisonicotinic Acid Synthesis
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitroisonicotinic acid. It offers detailed troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental work-up and purification stages. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture is a complex slurry after oxidation. What is the best initial step for work-up?
The initial work-up aims to separate the desired product from the strong acid catalyst (typically sulfuric acid) and unreacted starting materials or byproducts. A common and effective first step is to carefully pour the cooled reaction mixture onto crushed ice. This accomplishes two critical objectives:
-
Dilution of the strong acid: This mitigates the exothermic nature of the subsequent neutralization step, preventing potential hazards and product degradation.
-
Precipitation of the crude product: this compound has limited solubility in cold, acidic aqueous solutions, leading to its precipitation.
Following this, the precipitated solid can be collected by filtration.
FAQ 2: I'm observing a low yield of my final product. What are the common causes and how can I address them?
Low yields can stem from several factors throughout the synthesis and work-up process. Here are some common culprits and their solutions:
-
Incomplete Reaction: The oxidation may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]
-
Side Reactions: The formation of byproducts is a significant cause of reduced yields. Over-oxidation can lead to ring-opened products, while incomplete oxidation will leave unreacted starting material. Careful control of reaction temperature and the stoichiometry of the oxidizing agent is critical.
-
Purification Losses: Significant material loss can occur during recrystallization and other purification steps.[1] Optimizing the solvent system and minimizing the number of purification steps can help improve the overall yield.
FAQ 3: The isolated product is highly colored (yellow to brown). How can I decolorize it?
The presence of color often indicates impurities, which can include nitrated byproducts or residual starting materials. Several methods can be employed for decolorization:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by hot filtration.
-
Recrystallization: This is a fundamental purification technique. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key. For this compound, water or ethanol-water mixtures are often effective.
-
Salification-Acidification: This two-step process can be highly effective for purification.[2] The crude acid is first dissolved in a basic solution (e.g., sodium hydroxide) to form the sodium salt. The solution can be filtered to remove insoluble impurities. Subsequent acidification with a strong acid (e.g., sulfuric acid) will precipitate the purified this compound.[2]
FAQ 4: What are the expected side products in the synthesis of this compound and how can they be removed?
The nature of side products largely depends on the synthetic route. A common method involves the oxidation of a substituted pyridine, such as 3-methyl-5-nitropyridine. In this case, potential side products include:
-
Unreacted Starting Material: Can be removed by careful recrystallization.
-
Over-oxidized Products: These may be more soluble in the aqueous acidic work-up solution and can be separated during the initial filtration.
-
Isomeric Nitro-acids: Depending on the starting material and reaction conditions, other isomers may form. Separation can be challenging and may require chromatographic techniques.
Another route involves the hydrolysis of 3-cyano-5-nitropyridine. A common side product here is the corresponding amide (3-nitroisonicotinamide), which arises from incomplete hydrolysis.[3] The rate of hydrolysis is heavily influenced by pH.[1]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of this compound and provides actionable solutions.
Problem 1: The product does not precipitate upon pouring the reaction mixture onto ice.
Possible Causes:
-
Insufficient Product Formation: The reaction may not have worked as expected, resulting in a very low concentration of the desired product.
-
High Solubility: The product may be more soluble in the acidic solution than anticipated, possibly due to the presence of co-solvents or impurities that increase its solubility.
Solutions:
-
Confirm Product Presence: Before proceeding with a large-scale work-up, take a small aliquot of the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or HPLC to confirm the presence of the product.
-
pH Adjustment: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to the isoelectric point of this compound. This will minimize its solubility and promote precipitation. Be cautious, as neutralization is exothermic.
-
Extraction: If precipitation is not feasible, the product can be extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate. Multiple extractions will be necessary to ensure a good recovery.
Problem 2: The filtered product is oily or tarry.
Possible Causes:
-
Presence of Impurities: Oily products are often a sign of significant impurities that depress the melting point of the solid.
-
Incomplete Removal of Acid: Residual strong acid can lead to a syrupy consistency.
Solutions:
-
Thorough Washing: Wash the filtered crude product with cold water to remove any remaining acid and water-soluble impurities.
-
Trituration: Vigorously stir the oily product with a small amount of a solvent in which the product is sparingly soluble but the impurities are soluble. This can often induce crystallization.
-
Chromatography: If other methods fail, column chromatography may be necessary to purify the product.
Problem 3: Difficulty in filtering the precipitated product.
Possible Causes:
-
Very Fine Particles: The product may have precipitated as very fine particles that clog the filter paper.
-
Gelatinous Precipitate: The presence of certain impurities can lead to the formation of a gelatinous precipitate that is difficult to filter.
Solutions:
-
Use of a Filter Aid: Adding a filter aid such as Celite® to the slurry before filtration can help to create a more porous filter cake, improving the filtration rate.
-
Centrifugation: As an alternative to filtration, the solid can be separated by centrifugation, followed by decantation of the supernatant.
-
Digestion: Heating the slurry gently (a process known as digestion) can sometimes lead to the formation of larger, more easily filterable crystals.
III. Experimental Protocols & Data
General Work-up and Purification Protocol
This protocol outlines a typical procedure for the isolation and purification of this compound following its synthesis via oxidation.
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.
-
Filtration: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are no longer acidic.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Recrystallization:
-
Dissolve the crude, dry product in a minimum amount of a suitable hot solvent (e.g., water or an ethanol-water mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data
| Parameter | Typical Value | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purification efficiency. |
| Melting Point | 215-218 °C | A sharp melting point is indicative of high purity.[4] |
| Solubility | Sparingly soluble in cold water; soluble in hot water and ethanol. | --- |
IV. Visualizing the Workflow
The following diagram illustrates the general work-up and purification procedure for this compound.
Caption: General workflow for the work-up and purification of this compound.
V. References
-
CN115557886A - Synthetic method of this compound methyl ester - Google Patents. (n.d.). Retrieved from
-
Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (n.d.). Retrieved from
-
nicotinic acid - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water - ResearchGate. (n.d.). Retrieved from
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.). Retrieved from
-
US2748137A - Process for preparing isonicotinic acid - Google Patents. (n.d.). Retrieved from
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022, January 20). Retrieved from
-
3-nitrophthalic acid - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (2022, August 27). Retrieved from
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. (n.d.). Retrieved from
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide - ResearchGate. (n.d.). Retrieved from
-
troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. (n.d.). Retrieved from
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved from
-
managing side product formation in 3-acetylpyridine synthesis - Benchchem. (n.d.). Retrieved from
-
CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents. (n.d.). Retrieved from
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. - ResearchGate. (n.d.). Retrieved from
-
An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC - NIH. (2022, September 30). Retrieved from
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Retrieved from
-
In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case - ACS Publications. (n.d.). Retrieved from
-
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. (2017, August 1). Retrieved from
Sources
Characterization of unexpected results in 3-Nitroisonicotinic acid reactions
Technical Support Center: 3-Nitroisonicotinic Acid
A Guide to Navigating Unexpected Experimental Outcomes
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that working with highly functionalized heterocyclic compounds can lead to unexpected challenges. This guide is structured to address specific problems you may encounter, providing not just solutions but also the underlying chemical principles to help you make informed decisions in your research.
Section 1: Issues in Decarboxylation Reactions
The removal of the carboxylic acid group from this compound to yield 3-nitropyridine can be deceptively challenging. High temperatures are typically required, which can lead to decomposition or alternative reaction pathways.
FAQ 1: My thermal decarboxylation of this compound is giving low yields or failing completely. Why is this happening?
Answer: The difficulty arises from the mechanism of decarboxylation in pyridine systems. The widely accepted mechanism for the facile decarboxylation of picolinic acid (pyridine-2-carboxylic acid) involves the formation of a stable zwitterionic intermediate where the pyridine nitrogen stabilizes the negative charge that develops on the ring.[1] In this compound, the carboxylic acid is at the 4-position (para to the nitrogen), making this direct electrostatic stabilization impossible.
Furthermore, the strong electron-withdrawing nature of the nitro group at the 3-position deactivates the pyridine ring, which can influence the stability of potential intermediates. While high heat is the common approach to overcome this barrier, the compound's thermal stability limit (melting point approx. 220 °C) can be reached, leading to decomposition rather than clean decarboxylation.[2]
Troubleshooting Protocol: Non-Catalytic High-Temperature Liquid Water Decarboxylation
This method, adapted from protocols for related pyridine dicarboxylic acids, avoids harsh catalysts and relies on superheated water to promote decarboxylation.[3][4]
Experimental Protocol:
-
Setup: In a high-pressure autoclave reactor, combine this compound and deionized water in a mass ratio of approximately 1:6 to 1:8.
-
Inerting: Seal the reactor and begin stirring. Heat the mixture to boiling under atmospheric pressure and then open an exhaust valve for 3-5 minutes to purge air from the headspace with steam.
-
Reaction: Close the exhaust valve and continue heating to a target temperature of 170-200 °C. The optimal time and temperature will need to be determined empirically, starting with shorter reaction times (e.g., 45-60 minutes) at the lower end of the temperature range.
-
Workup: After the reaction, cool the autoclave to room temperature. Transfer the reaction mixture to a beaker and adjust the pH to 3-4 with a suitable acid (e.g., HCl) to precipitate the crude 3-nitropyridine product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
Logical Flow for Troubleshooting Decarboxylation
Caption: Troubleshooting logic for decarboxylation failure.
Section 2: Challenges in the Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation. However, the presence of the pyridine ring and the carboxylic acid introduces complexities regarding chemoselectivity and potential side reactions.
FAQ 2: I am trying to reduce the nitro group to an amine, but I'm getting a complex mixture of products or recovering my starting material. What are the likely side reactions?
Answer: The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Several issues can arise:
-
Incomplete Reduction: The reaction may stall at the hydroxylamine stage, especially with milder reducing agents.
-
Catalyst Poisoning: The pyridine nitrogen can act as a ligand and poison certain hydrogenation catalysts (like Palladium), reducing their efficacy.
-
Ring Hydrogenation: Under harsh catalytic hydrogenation conditions (high pressure/temperature), the pyridine ring itself can be reduced.
-
Decarboxylation: If using strongly acidic conditions (e.g., Fe/HCl or Sn/HCl), the reaction temperature might be high enough to induce unintended decarboxylation.[5]
-
Azo Compound Formation: Using certain metal hydrides like LiAlH₄ with aromatic nitro compounds can lead to the formation of azo compounds instead of the desired amine.[6]
Troubleshooting Protocol: Chemoselective Nitro Group Reduction
This protocol uses a metal/acid system under controlled conditions to favor the reduction of the nitro group while minimizing other side reactions.[6][7]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of iron powder (Fe) or tin(II) chloride (SnCl₂). Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully basify with a concentrated solution of NaOH or Na₂CO₃ until the pH is >9 to precipitate the metal hydroxides and deprotonate the product amine.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). The product, 3-aminoisonicotinic acid, may have limited solubility in common organic solvents, so multiple extractions may be necessary.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Reagent System | Primary Advantage | Potential Issue |
| H₂/Pd-C | Clean, high yield potential | Catalyst poisoning by pyridine-N; ring reduction |
| Fe/HCl | Cost-effective, reliable | Vigorous reaction; potential for decarboxylation |
| SnCl₂/HCl | Milder than Fe/HCl | Stoichiometric tin waste |
| Sodium Hydrosulfite | Good for sensitive molecules | Can be less effective for deactivated rings |
Section 3: Unexpected Regiochemistry in Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult on unsubstituted aromatic rings.[8]
FAQ 3: I expected a nucleophile to displace the nitro group, but no reaction occurred. Why isn't the nitro group acting as a leaving group?
Answer: In SNAr reactions, the leaving group's ability to depart is crucial, but the initial attack of the nucleophile and the stability of the resulting intermediate (a Meisenheimer complex) are often rate-determining.[8] For a nucleophile to attack, the ring must be sufficiently electron-poor at the site of attack. The nitro group at the 3-position and the ring nitrogen at the 1-position strongly activate the C2 and C4 positions towards nucleophilic attack.
The nitro group itself is generally a poor leaving group in SNAr unless the conditions are very harsh or specific activating groups are present. A good leaving group (like a halide) is typically required at an activated position for the reaction to proceed efficiently.[9][10]
FAQ 4: I am reacting a nucleophile with a 2-halo-5-nitroisonicotinic acid derivative. Where should I expect the substitution to occur?
Answer: You should expect substitution to occur at the 2-position, displacing the halide. The reasoning is based on the stability of the Meisenheimer intermediate.
-
Attack at C2 (displacing halide): The negative charge of the intermediate can be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group. This dual stabilization makes this pathway highly favorable.
-
Attack at C5 (displacing nitro group): The negative charge of this intermediate can only be delocalized onto the ring nitrogen. It does not receive stabilization from the nitro group, making this pathway significantly less favorable.
Reaction Pathway: SNAr on an Activated Pyridine
Caption: SNAr regioselectivity on an activated pyridine ring.
Section 4: Purification and Handling
FAQ 5: My final product is difficult to purify and appears contaminated with starting material. What purification strategies are effective?
Answer: this compound and its derivatives can be challenging to purify due to their polar nature and zwitterionic character.
Troubleshooting Purification:
-
Acid-Base Extraction: If your product has a different pKa from your starting material (e.g., you've reduced the nitro group to a more basic amine), you can use acid-base chemistry. Dissolve the crude mixture in an organic solvent and extract with aqueous acid to pull the basic product into the aqueous layer. Then, re-basify the aqueous layer and extract the purified product back into an organic solvent.
-
Recrystallization: For solid products, careful selection of a recrystallization solvent is key. Consider solvent systems like ethanol/water, acetic acid/water, or DMF/water. The high polarity may require polar solvents.
-
Salification and Acidification: A robust method for purifying acidic compounds involves converting the crude product to a salt, purifying the salt, and then regenerating the acid.[11]
-
Dissolve the crude acid in water and add a base (e.g., NaOH) to form the soluble sodium salt.
-
Treat the solution with activated carbon and filter while hot to remove colored impurities.
-
Cool the filtrate to crystallize the purified salt.
-
Redissolve the salt in water and carefully acidify (e.g., with H₂SO₄) to precipitate the high-purity acid.
-
References
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids ; Chemical Review and Letters; [Link][12]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water ; Patsnap Eureka; [Link][3]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution ; Master Organic Chemistry; [Link][13]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions ; Royal Society of Chemistry; [Link][14]
-
Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature ; Google Patents; [4]
-
Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition ; ACS Omega; [Link][16]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions ; RSC Advances; [Link][17]
-
Nucleophilic aromatic substitution I ; Khan Academy; [Link][18]
-
Purification method of 3-Nitrophthalic acid ; Google Patents; [11]
-
Side Chain Reduction: Nitro Groups ; College of Saint Benedict & Saint John's University; [Link][5]
-
Nucleophilic Aromatic Substitution (NAS) ; YouTube; [Link][10]
-
Rate of Decarboxylation of pyridinecarboxylic acids ; Chemistry Stack Exchange; [Link][1]
-
3-nitrophthalic acid ; Organic Syntheses Procedure; [Link][20]
-
Process of producing isonicotinic acid ; Google Patents; [21]
-
Nitro Reduction - Common Conditions ; Organic Chemistry Portal; [Link][6]
-
Synthesis and Functionalization of 3-Nitropyridines ; DUO Research Archive, University of Oslo; [Link][22]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents [patents.google.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Khan Academy [khanacademy.org]
- 19. Decarboxylation [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. US2733246A - Process of producing isonicotinic acid - Google Patents [patents.google.com]
- 22. nva.sikt.no [nva.sikt.no]
Technical Support Center: Degradation of 3-Nitroisonicotinic Acid
Welcome to the technical support guide for researchers investigating the degradation pathways of 3-Nitroisonicotinic acid. This document provides an in-depth analysis of potential metabolic routes, troubleshooting for common experimental hurdles, and detailed protocols. Given that dedicated literature on the microbial catabolism of this compound is sparse, this guide synthesizes information from well-characterized degradation pathways of analogous nitroaromatic and pyridine compounds to provide a robust, scientifically-grounded framework for your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
The initial attack on a nitroaromatic compound by microorganisms is the most critical step and generally proceeds via one of two main strategies: oxidative or reductive removal of the nitro group.[1]
-
Oxidative Denitration: This is a common strategy in aerobic bacteria. A monooxygenase or dioxygenase enzyme would hydroxylate the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (NO₂⁻).[2] For this compound, this would likely result in the formation of 3-Hydroxyisonicotinic acid. This mechanism has been observed in the degradation of other nitrophenols and nitroaromatic compounds.[2]
-
Reductive Denitration: Under anaerobic or aerobic conditions, nitroreductase enzymes can reduce the nitro group (-NO₂) sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[2][3] This would convert this compound into 3-Aminoisonicotinic acid. The resulting amine is often less toxic and more amenable to subsequent enzymatic attack and ring cleavage.
Q2: Once the nitro group is removed, how is the isonicotinic acid (pyridine ring) structure likely degraded?
After denitration to form either 3-hydroxyisonicotinic acid or 3-aminoisonicotinic acid, the subsequent degradation would target the pyridine ring. Bacteria capable of degrading pyridine derivatives, such as nicotinic acid (an isomer), typically employ a series of hydroxylation and ring cleavage steps. For example, nicotinic acid is often hydroxylated to form 6-hydroxynicotinic acid by a nicotinic acid hydroxylase.[4] A similar hydroxylation step could occur, followed by dioxygenase-mediated ring fission, breaking open the aromatic ring to form linear aliphatic intermediates that can enter central metabolism (e.g., the Krebs cycle).
Q3: What types of microorganisms should I look for to isolate potential degraders of this compound?
You should focus on bacteria known for their metabolic versatility and ability to degrade recalcitrant aromatic compounds. Prime candidates can be found in genera such as:
-
Pseudomonas : Many species are well-documented degraders of nicotine, nicotinic acid, and various aromatic compounds.[4]
-
Burkholderia : Known to degrade nitroaromatic compounds like 3-nitrotyrosine.[5]
-
Rhodococcus : Often used in biocatalysis for converting nitriles, indicating robust enzymatic machinery for nitrogen-containing organics.[6]
-
Variovorax : Also implicated in the degradation of 3-nitrotyrosine.[5]
Enrichment cultures using soil or water from sites contaminated with nitroaromatic compounds or pyridine derivatives are a standard method for isolating such strains.[7]
Hypothesized Degradation Pathways of this compound
The following pathways are proposed based on established microbial catabolism of analogous compounds. Experimental validation is required.
Pathway A: Oxidative Denitration Route
This pathway is initiated by a monooxygenase that removes the nitro group, a common mechanism for aerobic bacteria.[2] The resulting hydroxylated intermediate is then funneled into a pyridine degradation pathway.
Caption: Oxidative pathway for this compound degradation.
Pathway B: Reductive Denitration Route
This pathway begins with the reduction of the nitro group to an amine, which is a common strategy when oxidative attack is difficult.[2] The resulting aminopyridine is then metabolized.
Caption: Reductive pathway for this compound degradation.
Troubleshooting Experimental Workflows
This section addresses specific issues researchers may encounter.
Issue 1: No degradation of this compound is observed in my microbial culture.
-
Possible Cause 1: Substrate Toxicity. this compound, like many nitroaromatic compounds, may be toxic to microorganisms at high concentrations.[1]
-
Solution: Start with a low concentration of the substrate (e.g., 50-100 µM) in your culture medium. Perform a toxicity assay by monitoring the growth of your isolate at various concentrations of the compound.
-
-
Possible Cause 2: Lack of Induction. The degradative enzymes may be inducible, meaning they are only synthesized in the presence of the substrate or a related inducer molecule.
-
Solution: Pre-grow your microbial culture on a readily utilized carbon source (e.g., succinate or glucose) to establish biomass. Then, harvest and wash the cells before resuspending them in a minimal medium containing this compound as the sole carbon or nitrogen source. This "resting cell assay" can reveal catabolic potential without relying on growth.
-
-
Possible Cause 3: Missing Co-factors or Nutrients. The enzymatic reactions (especially oxygenase activities) require specific co-factors (e.g., NADH, FAD) and optimal environmental conditions.
-
Solution: Ensure your minimal medium is not limiting for other essential nutrients (phosphate, sulfur, trace metals). For cell-free extract experiments, you may need to supplement with co-factors like NADH or NADPH.
-
Issue 2: My HPLC analysis shows the disappearance of the parent compound, but no new peaks are appearing.
-
Possible Cause 1: Complete Mineralization. Your organism may be degrading the compound so efficiently that intermediates do not accumulate to detectable levels.
-
Solution: Analyze samples at much earlier time points. You can also try to identify intermediates by using a higher concentration of the starting material, which may cause a metabolic bottleneck and lead to the accumulation of intermediates.
-
-
Possible Cause 2: Adsorption or Abiotic Loss. The compound may be adsorbing to the microbial biomass or degrading abiotically in your medium.
-
Solution: Run parallel abiotic controls (sterile medium with the compound but no cells) and killed-cell controls (autoclaved cells with the compound). This will help you distinguish between biological degradation and other loss mechanisms.
-
-
Possible Cause 3: Volatile Metabolites. The degradation products might be volatile (e.g., CO₂) and thus not detectable by HPLC.
-
Solution: If complete mineralization is suspected, consider using ¹⁴C-labeled this compound and trapping the evolved ¹⁴CO₂ to quantify the rate of mineralization.
-
Issue 3: I see new peaks in my chromatogram, but I am unable to identify the metabolites.
-
Possible Cause: Lack of Authentic Standards. Reference standards for potential intermediates (e.g., 3-Hydroxyisonicotinic acid, 3-Aminoisonicotinic acid) may not be commercially available.
-
Solution 1: LC-MS/MS Analysis. This is the most powerful technique for structural elucidation. High-resolution mass spectrometry can provide the exact mass and elemental composition of the metabolite. Tandem MS (MS/MS) will fragment the molecule, and the resulting fragmentation pattern can be used to deduce its structure. For example, the loss of 44 Da often indicates the loss of a carboxyl group (-COOH).
-
Solution 2: Derivatization. Derivatizing the sample can make metabolites more amenable to GC-MS analysis and can help identify functional groups. For example, silylation targets hydroxyl and carboxyl groups.
-
Key Experimental Protocols
Protocol 1: Isolation of Degrading Microorganisms via Enrichment Culture
-
Prepare Enrichment Medium: Create a minimal salts medium (MSM) containing all essential minerals but lacking a carbon and nitrogen source.
-
Inoculation: Add 1 gram of soil or 1 mL of water from a potentially contaminated site to 100 mL of MSM in a 250 mL flask.
-
Substrate Addition: Add this compound as the sole source of carbon and nitrogen to a final concentration of 100 µM.
-
Incubation: Incubate the flask at room temperature (or 30°C) on a rotary shaker (150 rpm).
-
Monitoring and Transfer: Monitor the disappearance of the parent compound by HPLC. Once significant degradation is observed (e.g., >50%), transfer 1 mL of the culture to 100 mL of fresh enrichment medium.
-
Isolation: After several successful transfers, plate serial dilutions of the culture onto MSM agar plates containing this compound to isolate individual colonies.
Protocol 2: Resting Cell Assay for Metabolite Identification
-
Biomass Production: Grow the isolated strain in a rich medium (e.g., Nutrient Broth or TSB) to the late exponential phase.
-
Cell Harvesting: Centrifuge the culture (e.g., 8,000 x g for 10 minutes) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice by resuspending in a sterile phosphate buffer (50 mM, pH 7.0) and re-centrifuging. This removes any residual growth medium.
-
Assay Setup: Resuspend the final washed cell pellet in the phosphate buffer to a high cell density (e.g., an optical density at 600 nm of 2.0).
-
Initiate Reaction: Add this compound to a final concentration of 200 µM and incubate with shaking.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, centrifuge immediately to remove cells, and analyze the supernatant by HPLC or LC-MS/MS.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV Diode Array Detector (DAD) at 270 nm |
References
-
H., Smidt, W. M., de Vos, and J. D., van der Oost. (2001). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
Symons, Z. C., and N. C., Bruce. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. Available at: [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]
-
Unkefer, P. J., G., G. G., and J. C., Spain. (2010). Growth of Bacteria on 3-Nitropropionic Acid as a Sole Source of Carbon, Nitrogen, and Energy. Applied and Environmental Microbiology. Available at: [Link]
-
Nishino, S. F., and J. C., Spain. (2006). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. Applied and Environmental Microbiology. Available at: [Link]
-
Kumar, D., and S., Singh. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Unkefer, P. J., G., G. G., and J. C., Spain. (2010). Growth of bacteria on 3-nitropropionic acid as a sole source of carbon, nitrogen, and energy. PubMed. Available at: [Link]
-
Wang, S., et al. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology. Available at: [Link]
Sources
- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 4. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Nitroisonicotinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Isomeric Purity
3-Nitroisonicotinic acid (3-NNA) and its isomers are heterocyclic building blocks with significant applications in medicinal chemistry and materials science. Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine.[1] The introduction of a nitro group (—NO₂) onto the pyridine ring dramatically influences the molecule's electronic properties and reactivity. However, synthetic routes often yield a mixture of isomers, primarily this compound and 2-Nitroisonicotinic acid. Since the biological activity and material properties can be highly dependent on the specific isomeric form, precise and reliable analytical methods for their differentiation are paramount. This guide details the application of fundamental spectroscopic techniques—NMR, IR, Raman, and UV-Vis—to confidently distinguish between these closely related compounds.
Molecular Structures
The key difference between the isomers lies in the position of the nitro group relative to the carboxylic acid and the ring nitrogen. This seemingly small structural change creates a cascade of electronic and steric effects that are readily detected by various spectroscopic methods.
-
This compound: The nitro group is at the 3-position.
-
2-Nitroisonicotinic Acid: The nitro group is at the 2-position, adjacent to the ring nitrogen.[2]
Part 1: Spectroscopic Methodologies
The protocols described herein represent standardized, self-validating workflows for acquiring high-quality spectroscopic data for nitro-substituted pyridine carboxylic acids.
General Experimental Workflow
The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a given isomer.
Caption: General workflow for spectroscopic characterization.
Detailed Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, within a 5 mm NMR tube.[3]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
For ¹H NMR, acquire data using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon environments.
-
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) and Raman Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often with an FT-Raman module.[4]
-
Sample Preparation (FT-IR):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
-
Sample Preparation (FT-Raman): Place the solid sample directly into a sample holder for analysis.
-
Data Acquisition: Record a background spectrum first. Then, scan the sample, typically over a range of 4000-400 cm⁻¹.[3]
-
Data Processing: The sample spectrum is automatically ratioed against the background to generate the final absorbance/transmittance (IR) or intensity (Raman) spectrum.
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance maximum below 1.5 AU.
-
Data Acquisition: Use the pure solvent as a blank to zero the instrument. Scan the sample solution over a wavelength range of approximately 200-400 nm to identify the absorption maxima (λmax).
-
Part 2: Comparative Spectroscopic Analysis
The structural differences between 3-NNA and 2-NNA give rise to predictable and measurable variations in their respective spectra.
¹H NMR Spectroscopy: A Window into the Aromatic Environment
The chemical shifts of the protons on the pyridine ring are highly sensitive to the electron-withdrawing effects of both the nitro and carboxylic acid groups. The analysis of pyridine spectra can be complex but provides definitive structural information.[5]
Table 1: Comparative ¹H NMR Data (DMSO-d₆, δ ppm)
| Proton Position | This compound (Predicted) | 2-Nitroisonicotinic Acid (Predicted) | Rationale for Difference |
| H-2 | ~9.1 (s) | - | The H-2 proton is adjacent to the electron-withdrawing ring nitrogen and the nitro group, causing a significant downfield shift. |
| H-3 | - | ~8.4 (d) | The H-3 proton is deshielded by the adjacent carboxylic acid group. |
| H-5 | ~8.9 (d) | ~8.3 (dd) | In 2-NNA, the H-5 proton is influenced by both the ring nitrogen and the nitro group, leading to a complex splitting pattern and shift. |
| H-6 | ~7.9 (d) | ~7.8 (d) | The H-6 proton in 3-NNA is less affected by the nitro group compared to other protons, resulting in a more upfield position. |
Note: Exact chemical shifts can vary based on solvent and concentration. The predictions are based on established substituent effects on the pyridine ring.[6][7] The strong deshielding effect of the nitro group causes protons ortho and para to it to shift significantly downfield. This effect is most pronounced for the H-2 proton in 3-NNA.
Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups
IR and Raman spectroscopy are powerful tools for identifying the key functional groups within a molecule.[8][9] The vibrational frequencies of the carboxylic acid and nitro groups are particularly informative.
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | This compound | 2-Nitroisonicotinic Acid | Causality of Spectral Shift |
| Carboxylic Acid | C=O Stretch | ~1710 | ~1725 | In 2-NNA, potential intramolecular hydrogen bonding between the COOH and NO₂ groups can slightly increase the C=O bond order and frequency. |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2500-3300 (broad) | The broadness is due to hydrogen bonding in the solid state.[10] |
| Nitro Group | Asymmetric Stretch (NO₂) | ~1530 | ~1540 | The electronic environment directly adjacent to the ring nitrogen in 2-NNA slightly alters the vibrational energy of the nitro group. |
| Nitro Group | Symmetric Stretch (NO₂) | ~1350 | ~1355 | Similar to the asymmetric stretch, the position of the nitro group influences its symmetric stretching frequency. |
| Pyridine Ring | Ring Breathing | ~1020 | ~1030 | The substitution pattern affects the overall vibrational modes of the pyridine ring.[4] |
The most diagnostic bands are the C=O stretch of the carboxylic acid and the asymmetric/symmetric stretches of the nitro group.[3] While the shifts are subtle, they are consistent and can be used for differentiation when comparing authentic reference spectra.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the molecules. The position of the nitro group significantly impacts the energy of these transitions.
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) in acidic mobile phase | Electronic Transition |
| Isonicotinic Acid (Reference) | 214, 264 | π → π |
| This compound | ~270-280 | π → π |
| 2-Nitroisonicotinic Acid | ~260-270 | π → π* |
Note: Data for nitro-substituted isomers are estimated based on trends observed in similar nitroaromatic compounds.[11]
The nitro group acts as a strong chromophore. Its conjugation with the pyridine ring causes a bathochromic (red) shift in the λmax compared to the parent isonicotinic acid.[12][13] The greater degree of electronic perturbation in the 3-NNA isomer, where the nitro group is more effectively conjugated with the ring system without direct steric hindrance from the carboxylic acid group, is expected to result in a slightly longer wavelength of maximum absorption compared to the 2-NNA isomer.
Part 3: Synthesis and Interpretation
The choice of spectroscopic method depends on the analytical question. For definitive structural confirmation, ¹H NMR is unparalleled. For rapid quality control and functional group verification, IR spectroscopy is often the most efficient tool.
Structure-Spectra Relationship
The following diagram illustrates how the electron-withdrawing nature of the substituents dictates the ¹H NMR chemical shifts.
Caption: Relationship between isomer structure and NMR shifts.
This causal chain is central to spectroscopic interpretation: the unique placement of the nitro group creates a distinct electronic map across the molecule, which in turn provides a unique and identifiable spectroscopic fingerprint.
Conclusion
Distinguishing between this compound and its isomers, particularly 2-Nitroisonicotinic acid, is a critical analytical task that is readily achievable with standard spectroscopic techniques.
-
¹H NMR provides the most definitive data, with the chemical shifts of the aromatic protons offering a clear structural map.
-
IR and Raman spectroscopy serve as excellent methods for confirming the presence of key functional groups and can reveal subtle differences in the vibrational environment based on the isomer.
-
UV-Vis spectroscopy highlights differences in the conjugated π-electron systems, resulting in distinct absorption maxima for each isomer.
By leveraging this multi-technique approach and understanding the underlying principles connecting molecular structure to spectral output, researchers can ensure the identity and purity of their materials, a cornerstone of scientific integrity and successful drug development.
References
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- PubChem. (n.d.). 2-Nitronicotinic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
- Wikipedia. (n.d.). Pyridinecarboxylic acid.
- Scribd. (n.d.). Experimental and Theoretical IR and Raman Spectra of Picolinic, Nicotinic and Isonicotinic Acids.
- Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions.
- BenchChem. (2025). Spectroscopic Profile of 2-Nitrocinnamic Acid: A Technical Guide.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid.
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
Sources
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Nitronicotinic acid | C6H4N2O4 | CID 298627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Nitro-Substituted Pyridines: Evaluating the Potential of 3-Nitroisonicotinic Acid
This guide provides a comparative analysis of the biological activities of nitro-substituted pyridine compounds, with a central focus on understanding the potential of 3-Nitroisonicotinic acid. In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] The addition of a nitro group (–NO₂) can dramatically influence a molecule's biological profile, often imparting potent antimicrobial, anticancer, and enzyme-inhibiting properties.[3]
While extensive research exists for various nitro-pyridine derivatives, direct experimental data on the biological activity of this compound (3-nitro-pyridine-4-carboxylic acid) is notably scarce in publicly available literature. Therefore, this guide will synthesize data from closely related isomers and derivatives to build a foundational, data-driven perspective on its potential. We will delve into the established mechanisms of action, compare quantitative data from relevant compounds, and provide detailed experimental protocols for researchers seeking to explore this promising area.
The Mechanistic Role of the Nitro Group: A Gateway to Bioactivity
The biological activity of many nitroaromatic compounds is not inherent to the molecule itself but is unlocked through metabolic activation within target cells or microorganisms. This process, known as bioreduction, is a cornerstone of their mechanism of action.
The key steps are:
-
Enzymatic Reduction: Host or microbial nitroreductase enzymes transfer electrons to the nitro group.
-
Formation of Reactive Intermediates: This reduction is a stepwise process that generates highly reactive intermediates, such as the nitroso (–NO) and hydroxylamine (–NHOH) species.
-
Cellular Damage: These reactive intermediates can induce widespread cellular damage by covalently modifying and cross-linking critical macromolecules like DNA, RNA, and proteins, ultimately leading to cell death.[4]
This reductive activation explains why many nitro-compounds show selective toxicity towards anaerobic bacteria or hypoxic cancer cells, where the low-oxygen environment favors the reduction process.
Comparative Biological Activities
To logically infer the potential activities of this compound, we will compare it with isomers and related derivatives for which experimental data is available. The position of the nitro and carboxylic acid groups is critical to the molecule's electronic properties and its ability to interact with biological targets.[5]
Antimicrobial Activity
Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are well-established scaffolds in the development of antimicrobial agents.[6][7] The introduction of a nitro group, particularly in the form of a 5-nitrofuran substituent, has been shown to produce compounds with potent, broad-spectrum antibacterial and antifungal activity.[6] This suggests that the nitro moiety is a key pharmacophore for antimicrobial efficacy.
| Compound/Derivative Class | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| Nicotinic acid acylhydrazone (with 5-nitrofuran) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [6] |
| Nicotinic acid acylhydrazone (with 5-nitrofuran) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [6] |
| 1,3,4-Oxadiazoline of Nicotinic acid (with 5-nitrofuran) | Bacillus subtilis ATCC 6633 | 7.81 | [6] |
| 1,3,4-Oxadiazoline of Nicotinic acid (with 5-nitrofuran) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [8] |
| Nicotinamide Derivative (NC 3) | Pseudomonas aeruginosa ATCC 27853 | 0.016 mM | [7] |
| Nicotinamide Derivative (NC 3) | Klebsiella pneumoniae NCIMB 9111 | 0.016 mM | [7] |
The data indicates that derivatives of nicotinic acid (the 3-carboxy isomer) are highly active, especially when combined with another nitro-containing moiety. The potent activity of these compounds underscores the potential of other isomers like this compound as platforms for novel antimicrobial agents.
Anticancer Activity
The pyridine nucleus is a frequent component of anticancer drugs.[1] Studies on various nitropyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The position of the nitro group appears to be a critical determinant of this activity.
| Compound/Isomer Derivative | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| 2-Amino-5-nitropyridine derivative | MCF-7 (Breast Cancer) | 6.41 | [5] |
| 2-Amino-5-nitropyridine derivative | HepG2 (Liver Cancer) | 7.63 | [5] |
| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon Adenocarcinoma) | 0.0040 | [5] |
| 5-Nitropicolinic acid (2-carboxy-5-nitropyridine) | Human NEU3 Sialidase (Enzyme Inhibition) | 0.04 - 0.079 | [5] |
Notably, analogues of 3-nitropyridine and 5-nitropicolinic acid (an isomer of our target compound) show exceptionally high potency, with IC₅₀ values in the nanomolar and low micromolar range.[5] This strongly suggests that a nitro group on the pyridine ring, particularly at the 3- or 5-position, is favorable for anticancer activity. The electron-withdrawing nature of both the nitro and carboxylic acid groups in this compound could lead to unique interactions with biological targets, making it a compelling candidate for cytotoxic screening.
Enzyme Inhibition
Pyridine carboxylic acids are versatile scaffolds for designing enzyme inhibitors.[9] A prominent example of a nitro-containing acid acting as a potent enzyme inhibitor is 3-Nitropropionic acid (3-NPA). It is crucial to distinguish 3-NPA from this compound; 3-NPA is a nitroalkane, not a nitropyridine. 3-NPA is a well-characterized mitochondrial toxin that acts as a suicide inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain, leading to cellular energy depletion and neurotoxicity.[10][11][12][13]
While the mechanism of 3-NPA is distinct, the ability of a nitro-acid to irreversibly bind to an enzyme's active site is a significant finding.[10] More relevant to our target, isomers such as 5-nitropicolinic acid have been identified as potent inhibitors of human sialidase NEU3, an enzyme implicated in cancer progression.[5] This demonstrates that nitropyridine carboxylic acids can be potent and specific enzyme inhibitors. The specific targets for this compound remain to be discovered, but its structure merits investigation against various enzyme families, such as kinases, polymerases, and metabolic enzymes.
Experimental Protocols for Biological Evaluation
To facilitate further research, we provide standardized, self-validating protocols for assessing the primary biological activities discussed. The causality behind these experimental choices lies in their ability to provide robust, quantitative, and reproducible data.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound and other test compounds in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells, achieving final concentrations ranging from 0.01 to 100 µM. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully discard the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 512 µg/mL) in the first column, leaving the final column as a growth control (no compound).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
The pyridine scaffold functionalized with a nitro group represents a rich source of biologically active molecules with demonstrated potential in treating cancer and infectious diseases. While direct experimental evidence for This compound is currently lacking in the scientific literature, a comparative analysis of its structural analogues provides a compelling rationale for its investigation.
Data from 3-nitropyridine and 5-nitropicolinic acid derivatives show exceptionally potent anticancer and enzyme-inhibiting activities.[5] Likewise, derivatives of its isomer, nicotinic acid, exhibit strong antimicrobial effects.[6] These findings strongly suggest that this compound is a high-priority candidate for screening. Its unique electronic configuration, resulting from the placement of both a nitro and a carboxylic acid group on the pyridine ring, may unlock novel mechanisms of action or improved selectivity against therapeutic targets. The protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake this important exploration.
References
-
Moynihan, M. M., & Murkin, A. S. (2014). Cysteine is the general base that serves in catalysis by isocitrate lyase and in mechanism-based inhibition by 3-nitropropionate. Biochemistry, 53(1), 178–187. Available at: [Link]
-
Lozano-Ramos, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10843. Available at: [Link]
-
Huang, L. S., et al. (2006). 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme. Journal of Biological Chemistry, 281(9), 5965–5972. Available at: [Link]
-
Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1736. Available at: [Link]
-
de Oliveira, G. A. R., et al. (2019). Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. Toxicology in Vitro, 55, 108-116. Available at: [Link]
-
Singh, G., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 17(5), 643. Available at: [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
-
PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. Available at: [Link]
-
Widelska, D., et al. (2021). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Molecules, 26(21), 6551. Available at: [Link]
-
Kim, Y. C., et al. (2013). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorganic & Medicinal Chemistry, 21(9), 2643–2650. Available at: [Link]
-
Swerdlow, R. H., et al. (1998). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Neuroscience Letters, 244(3), 164–168. Available at: [Link]
-
Huang, L. S., et al. (2006). 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. The Journal of biological chemistry, 281(9), 5965–5972. Available at: [Link]
-
Karanian, D. A., et al. (2006). 3-Nitropropionic acid toxicity in hippocampus: protection through N-methyl-D-aspartate receptor antagonism. Hippocampus, 16(10), 834–842. Available at: [Link]
-
Mihai, C. T., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(14), 7761. Available at: [Link]
-
Olech, D., & Żabińska, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3290. Available at: [Link]
-
Khetmalis, Y. M., et al. (2023). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate. Available at: [Link]
-
Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1736. Available at: [Link]
-
Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(21), 3875-3886. Available at: [Link]
-
Liu, X., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(13), 3020. Available at: [Link]
-
Francis, K., & Gadda, G. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB Life, 65(11), 897-905. Available at: [Link]
-
Cervantes-García, E., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
-
Jiménez-García, S. N., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. Toxicon, 195, 20–23. Available at: [Link]
-
Brouillet, E., et al. (1998). 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. Neuroreport, 9(11), R79-R84. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Nitroisonicotinic Acids for Pharmaceutical Research
Nitroisonicotinic acids are pivotal building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. Their strategic importance necessitates a thorough understanding of the available synthetic methodologies to enable researchers and drug development professionals to select the most efficient, scalable, and cost-effective routes for their specific applications. This guide provides an in-depth comparative analysis of the primary synthesis methods for 2-nitroisonicotinic acid and 3-nitroisonicotinic acid, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the advantages and limitations of each approach.
Introduction: The Significance of Nitroisonicotinic Acids
The isonicotinic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a nitro group onto this framework profoundly influences the molecule's electronic properties, reactivity, and potential biological interactions. This modification can serve as a handle for further functionalization or be a key component of the final active pharmaceutical ingredient (API). Consequently, the efficient synthesis of nitroisonicotinic acids is a critical step in the discovery and development of novel therapeutics.
This guide will focus on the two most common isomers: 2-nitroisonicotinic acid and this compound, exploring the two principal synthetic strategies:
-
Oxidation of Nitropicolines: This classical approach involves the synthesis of a nitrated picoline (methylpyridine) intermediate, followed by oxidation of the methyl group to a carboxylic acid.
-
Direct Nitration and Functional Group Interconversion: This strategy involves the direct nitration of a pre-existing isonicotinic acid derivative or a related precursor, often requiring subsequent chemical modifications to arrive at the target molecule.
Method 1: Synthesis of 2-Nitroisonicotinic Acid via Oxidation of 2-Nitro-4-methylpyridine
This widely employed method involves a two-step process starting from a readily available precursor, 2-amino-4-methylpyridine.
Workflow for the Synthesis of 2-Nitroisonicotinic Acid
Caption: Synthesis of 2-Nitroisonicotinic Acid via a two-step oxidation process.
Step 1: Synthesis of 2-Nitro-4-methylpyridine
The initial step involves the oxidation of the amino group of 2-amino-4-methylpyridine to a nitro group. This transformation is typically achieved using a strong oxidizing agent like persulfuric acid (Caro's acid).
Experimental Protocol:
-
Preparation of Persulfuric Acid: Carefully add potassium persulfate to concentrated sulfuric acid, maintaining a low temperature.
-
Reaction: Slowly add the 2-amino-4-methylpyridine to the prepared persulfuric acid solution, controlling the temperature to prevent runaway reactions.
-
Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Purification: The crude 2-nitro-4-methylpyridine can be purified by recrystallization or chromatography. A reported yield for this step is 52%.[1]
Causality Behind Experimental Choices: The use of persulfuric acid is crucial as it is a potent oxidizing agent capable of converting the amino group to a nitro group without significantly oxidizing the methyl group. The low temperature control is essential to manage the exothermic nature of the reaction and prevent unwanted side reactions.
Step 2: Oxidation of 2-Nitro-4-methylpyridine to 2-Nitroisonicotinic Acid
The second step involves the oxidation of the methyl group of 2-nitro-4-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective oxidant for this transformation.[2][3]
Experimental Protocol:
-
Reaction Setup: Suspend 2-nitro-4-methylpyridine in water.
-
Oxidation: Gradually add a solution of potassium permanganate to the suspension while heating the mixture. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified to precipitate the 2-nitroisonicotinic acid.
-
Purification: The product can be further purified by recrystallization.
Causality Behind Experimental Choices: Potassium permanganate is a strong and relatively inexpensive oxidizing agent that is effective for the oxidation of alkyl side chains on aromatic rings.[2][3] The reaction is typically performed in water, which is a green and safe solvent. Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Method 2: Synthesis of this compound Derivatives
The synthesis of this compound often proceeds through a multi-step route involving the construction of a suitably substituted pyridine ring followed by functional group manipulations. A representative method is the synthesis of methyl 3-nitroisonicotinate from a chlorinated and nitrated methylpyridine precursor.
Workflow for the Synthesis of Methyl 3-Nitroisonicotinate
Sources
A Multi-faceted Approach to Validating the Structure of Synthesized 3-Nitroisonicotinic Acid: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for validating the structure of 3-nitroisonicotinic acid, a key building block in various pharmaceutical syntheses. We will delve into the "why" behind experimental choices, ensuring a self-validating system of protocols.
The successful synthesis of this compound (C6H4N2O4, MW: 168.11 g/mol ) requires meticulous purification and, critically, comprehensive structural elucidation to rule out potential isomeric impurities, such as 5-nitroisonicotinic acid or other nitrated pyridine derivatives.[1][2][3][4] This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) in achieving this goal.
The Logic of Orthogonal Validation
A single analytical technique, no matter how powerful, can sometimes be misleading. A robust validation strategy relies on the principle of orthogonality, where each method provides a different and complementary piece of the structural puzzle.[5][6][7] This multi-pronged approach significantly increases the confidence in the final structural assignment.
Below is a workflow illustrating the synergistic relationship between the primary analytical techniques for structural validation.
Caption: Workflow for the orthogonal validation of synthesized this compound.
Comparative Analysis of Spectroscopic and Analytical Techniques
The following sections will detail the expected outcomes and provide step-by-step protocols for each analytical method. The comparative data is summarized in the table below for quick reference.
| Technique | Information Provided | Key Expected Data for this compound | Strengths | Limitations |
| ¹H NMR | Proton environment and connectivity | Three distinct aromatic proton signals with specific splitting patterns and chemical shifts. A broad singlet for the carboxylic acid proton. | Provides detailed information about the substitution pattern on the pyridine ring. | Can be complex to interpret for second-order spectra. Solvent and concentration can affect chemical shifts. |
| ¹³C NMR | Carbon skeleton | Six distinct carbon signals, including a downfield signal for the carboxylic carbon and signals for the nitrated and other aromatic carbons. | Confirms the number of unique carbon atoms and their chemical environment. | Less sensitive than ¹H NMR, may require longer acquisition times. |
| IR Spectroscopy | Presence of functional groups | Characteristic stretches for O-H (carboxylic acid), C=O (carboxylic acid), C=N (pyridine ring), and N-O (nitro group). | Rapid and non-destructive. Excellent for confirming the presence of key functional groups. | Does not provide detailed connectivity information. Can be difficult to distinguish between isomers with similar functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | A molecular ion peak (M+) at m/z 168. Characteristic fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. High-resolution MS can provide unambiguous elemental composition. | Isomers will have the same molecular weight. Fragmentation patterns can be complex. |
| Elemental Analysis | Elemental composition (%C, %H, %N) | %C: 42.87, %H: 2.40, %N: 16.66 | Provides the empirical formula, which can be compared to the theoretical composition. | Does not distinguish between isomers. Requires a highly pure sample. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment and connectivity of atoms.[5][7][8]
A. ¹H NMR Spectroscopy: Unraveling the Proton Framework
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400-600 MHz) is crucial for achieving the necessary resolution to distinguish the fine coupling patterns of the aromatic protons in this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the acidic compound and its residual water peak does not overlap with the signals of interest.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~9.1 ppm (singlet, 1H): This downfield signal corresponds to the proton at the 2-position of the pyridine ring. It is adjacent to the nitrogen atom and the nitro group, both of which are strongly electron-withdrawing, causing significant deshielding. The lack of adjacent protons results in a singlet.
-
~8.9 ppm (doublet, 1H): This signal is assigned to the proton at the 6-position. It is coupled to the proton at the 5-position, resulting in a doublet.
-
~8.0 ppm (doublet, 1H): This signal corresponds to the proton at the 5-position, coupled to the proton at the 6-position, thus appearing as a doublet.
-
~14.0 ppm (broad singlet, 1H): This highly downfield and broad signal is characteristic of the carboxylic acid proton.[9] Deuterium exchange (by adding a drop of D₂O) will cause this peak to disappear, confirming its assignment.
Protocol for ¹H NMR Analysis:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently warm and vortex the tube to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum, including phasing, baseline correction, and integration.
-
To confirm the carboxylic acid proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet around 14.0 ppm should disappear.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR provides complementary information by revealing the number of unique carbon atoms and their electronic environments. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
~165 ppm: Carboxylic acid carbon (C4).
-
~155 ppm: Carbon bearing the nitro group (C3).
-
~152 ppm: Aromatic carbon at the 2-position.
-
~140 ppm: Aromatic carbon at the 6-position.
-
~125 ppm: Aromatic carbon at the 5-position.
-
~130 ppm: Quaternary carbon of the pyridine ring adjacent to the nitrogen (C4a).
Protocol for ¹³C NMR Analysis:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
Process the spectrum to identify the chemical shifts of the six distinct carbon atoms.
II. Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5][10]
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid samples.
Expected IR Absorption Bands (cm⁻¹):
-
3100-2500 (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.
-
~1700: C=O stretch of the carboxylic acid.
-
~1600, ~1470: C=C and C=N stretching vibrations of the pyridine ring.
-
~1530 and ~1350: Asymmetric and symmetric N-O stretches of the nitro group, respectively.[10] These are strong and characteristic absorptions that are crucial for confirming the presence of the nitro group.
Protocol for FT-IR (ATR) Analysis:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the dry, synthesized this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans.
-
Label the significant peaks and compare them to the expected values.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[6][7]
Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is preferred as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Expected Mass Spectrum (ESI-HRMS):
-
Molecular Ion Peak [M-H]⁻ in negative ion mode: m/z 167.0147 (calculated for C₆H₃N₂O₄⁻). Observing this peak with high mass accuracy (typically within 5 ppm) provides strong evidence for the molecular formula C₆H₄N₂O₄.
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion may show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group or the loss of NO₂ (46 Da).
Protocol for ESI-HRMS Analysis:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Perform a high-resolution measurement of the molecular ion peak.
-
If possible, perform a tandem MS (MS/MS) experiment to observe the fragmentation pattern.
IV. Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample.[6] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.
Causality Behind Experimental Choices: This technique requires a highly purified sample, as any impurities will lead to inaccurate results. The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Theoretical Elemental Composition for C₆H₄N₂O₄:
-
Carbon (C): 42.87%
-
Hydrogen (H): 2.40%
-
Nitrogen (N): 16.66%
Protocol for Elemental Analysis:
-
Ensure the sample is meticulously purified (e.g., by recrystallization) and thoroughly dried to remove any residual solvents.
-
Submit a precisely weighed sample (typically 1-3 mg) to an elemental analysis service.
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values. A good match (typically within ±0.4%) provides strong support for the proposed structure.
Logical Framework for Data Interpretation
The validation of the structure of this compound is a process of converging evidence. The diagram below illustrates the logical flow of confirming the structure based on the outputs of the different analytical techniques.
Caption: Logical flow for the confirmation of this compound structure.
Conclusion
The structural validation of synthesized this compound is a critical step in ensuring its suitability for further research and development. By employing a multi-technique approach encompassing NMR and IR spectroscopy, mass spectrometry, and elemental analysis, researchers can build a comprehensive and self-validating body of evidence. This guide provides the rationale, expected data, and protocols to confidently confirm the structure of this important chemical entity, upholding the principles of scientific integrity and rigor.
References
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi.
-
structure elucidation | Interactive session | Spectral analysis. (2020, June 18). YouTube. Retrieved from [Link]
- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
-
This compound | 59290-82-3. (n.d.). LookChem. Retrieved from [Link]
-
This compound | 59290-82-3 | C6H4N2O4. (n.d.). Appchem. Retrieved from [Link]
-
This compound | C6H4N2O4 | CID 2762924. (n.d.). PubChem. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
Sources
- 1. Cas 59290-82-3,this compound | lookchem [lookchem.com]
- 2. appchemical.com [appchemical.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H4N2O4 | CID 2762924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. jchps.com [jchps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Purity assessment of 3-Nitroisonicotinic acid by different analytical techniques
A Comparative Guide to the Purity Assessment of 3-Nitroisonicotinic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (C₆H₄N₂O₄) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring both a carboxylic acid and a nitro group on a pyridine ring, imparts specific reactivity that is crucial for subsequent synthetic steps. However, the very nature of its synthesis can introduce process-related impurities, such as isomers, starting material residues, or by-products.[4][5][6] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the final API's safety, efficacy, and stability. Failure to accurately quantify and control impurities can lead to downstream reaction failures, compromised product quality, and significant regulatory hurdles.[7][8]
This guide provides an in-depth comparison of several orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. This approach, grounded in established scientific principles and regulatory expectations, is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.[9][10][11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
For non-volatile and thermally labile organic molecules like this compound, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the undisputed workhorse for purity and impurity analysis.[12][13] Its high resolving power allows for the separation, detection, and quantification of the main component from structurally similar impurities.
Expertise & Causality: Why Reversed-Phase HPLC?
The choice of reversed-phase HPLC is deliberate. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol. This compound, being moderately polar, will have a strong affinity for the mobile phase but will still interact with the stationary phase. By carefully controlling the mobile phase composition (often with a gradient elution), we can modulate the retention times of the analyte and its potential impurities, achieving effective separation. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing peak tailing.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to meet the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid (or formic acid).
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (determined from UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 10 90 25 10 90 26 95 5 | 30 | 95 | 5 |
-
Trustworthiness: Self-Validating System
The method's reliability is established through validation, which includes specificity, linearity, accuracy, and precision.[10][11] The DAD detector enhances specificity by allowing for peak purity analysis, comparing the UV spectra across a single peak to ensure it is not co-eluting with an impurity.
Data Presentation: HPLC Performance
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Precision (%RSD) | 0.85% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14][15] For carboxylic acids like this compound, direct analysis is challenging due to high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.
Expertise & Causality: The Necessity of Derivatization
To make the analyte "GC-friendly," a chemical derivatization step is required.[16][17] Esterification, for example, converting the carboxylic acid to a methyl ester, significantly increases volatility and reduces polarity. This allows the compound to travel through the GC column at a lower temperature, preventing degradation and yielding sharp, symmetrical peaks. This approach is particularly useful for detecting non-polar, volatile impurities that might be difficult to resolve by RP-HPLC.
Experimental Protocol: GC with Derivatization
-
Instrumentation & Consumables:
-
GC system with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization agent (e.g., Methanolic HCl or BF₃-Methanol).
-
Solvents (e.g., Methanol, Dichloromethane).
-
-
Derivatization Procedure:
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 1 mL of 3N Methanolic HCl.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl ester into 1 mL of Dichloromethane.
-
Use the organic layer for GC injection.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature (FID): 300 °C.
-
Differential Scanning Calorimetry (DSC): An Absolute Purity Determination
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[18][19] For highly crystalline substances, DSC can provide an "absolute" measure of purity without the need for a reference standard of the impurity itself.
Expertise & Causality: The van't Hoff Principle
The method is based on the principle of melting point depression. Impurities present in a crystalline solid disrupt the crystal lattice, causing it to melt at a lower temperature and over a broader range than the pure substance. The van't Hoff equation mathematically relates this melting point depression to the mole fraction of the impurity. By analyzing the shape of the melting endotherm, the instrument's software can calculate the purity. This makes DSC an invaluable tool for characterizing reference standards or qualifying new batches of material.[20]
Experimental Protocol: Purity by DSC
-
Instrumentation & Consumables:
-
Differential Scanning Calorimeter with a refrigerated cooling system.
-
Aluminum or gold-plated crucibles and lids.
-
Crimper for sealing pans.
-
Microbalance.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a crucible.
-
Hermetically seal the crucible to prevent sublimation or decomposition.[21]
-
Prepare an empty, sealed crucible as the reference.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Temperature Program: Equilibrate at a temperature well below the melting point. Heat at a slow rate (e.g., 1-2 °C/min) through the melt to ensure thermal equilibrium.
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Selectivity | Destructive? | Key Advantage for 3-NINA |
| HPLC-UV/DAD | Chromatographic Separation | Impurity Profiling & Assay | High | Yes | Superior separation of related substances. |
| GC-FID | Chromatographic Separation | Volatile Impurity Analysis | High | Yes | Orthogonal to HPLC; good for non-polar impurities. |
| DSC | Thermal Analysis | Absolute Purity (Crystalline) | Low | Yes | No impurity standards needed for quantification. |
| FTIR | Molecular Vibration | Identity Confirmation | Medium | No | Fast and definitive identity verification. |
| UV-Vis | Light Absorbance | Assay (Quantitative) | Low | No | Rapid and simple assay determination. |
Conclusion and Recommendations
A comprehensive purity assessment of this compound cannot be achieved with a single technique. An orthogonal approach, leveraging the strengths of multiple methods, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate.
-
For Routine Quality Control (QC): A validated RP-HPLC method is the recommended primary tool. It provides a detailed impurity profile and can be used for simultaneous assay determination, making it efficient and comprehensive for batch release.
-
For Reference Standard Characterization: A combination of DSC for absolute purity, HPLC for organic impurity profiling, and TGA (Thermogravimetric Analysis) for residual solvent/water content is required to establish a well-characterized primary standard.
-
For Identity Confirmation: FTIR is the fastest and most definitive method and should be used for incoming raw material identification.
-
For Investigating Process Impurities: GC-MS (with derivatization) can be invaluable for identifying unknown volatile or non-polar impurities that may not be detected by HPLC.
By integrating these techniques logically, researchers and developers can build a robust and scientifically sound control strategy for this compound, ensuring its suitability for the synthesis of high-quality pharmaceutical products.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- 3-Nitro-isonicotinic acid. (n.d.). Santa Cruz Biotechnology.
- Analytical Services for Purity Determin
- This compound. (n.d.). PubChem.
- This compound. (2025). ChemicalBook.
- Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
- The chemical structures of nicotinic acid and its official impurities. (n.d.).
- Determination of 3-nitrotyrosine in Human Urine at the Basal State by Gas Chromatography-Tandem Mass Spectrometry and Evaluation of the Excretion After Oral Intake. (n.d.). PubMed.
- Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025). Food Research.
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development.
- Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. (n.d.). PubMed.
- A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. (2008). Journal of Analytical Chemistry.
- Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College.
- Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. (1989).
- Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. (2015). PubMed.
- Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (1996). Journal of the Chemical Society, Faraday Transactions.
- Nicotinic Acid-impurities. (n.d.).
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Nutrients.
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C6H4N2O4 | CID 2762924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59290-82-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. particle.dk [particle.dk]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pharmaerudition.org [pharmaerudition.org]
- 11. wjarr.com [wjarr.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 19. web.williams.edu [web.williams.edu]
- 20. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 21. Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Antimicrobial Activity of 3-Nitroisonicotinic Acid and Its Analogs
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Nitroaromatic compounds have a long history in chemotherapy, with their efficacy often linked to the reductive bioactivation of the nitro group within microbial cells.[1][2][3] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[1][4] Concurrently, derivatives of isonicotinic acid, a structural isomer of nicotinic acid, have been a cornerstone in the development of antimycobacterial agents, most notably isoniazid.[5][6][7]
This guide presents an in vitro comparative study of the antimicrobial activity of 3-Nitroisonicotinic acid and a series of its rationally designed analogs. The objective is to elucidate structure-activity relationships and identify promising candidates for further development. We will delve into the experimental methodologies used for this evaluation, providing detailed protocols and explaining the scientific rationale behind the experimental design.
The Compounds Under Investigation
The selection of analogs for this study is based on systematic modifications to the core structure of this compound to probe the electronic and steric effects on antimicrobial activity.
-
Parent Compound: this compound (3-NINA)
-
Analog 1: 3-Aminoisonicotinic acid (3-AINA) - To assess the effect of replacing the electron-withdrawing nitro group with an electron-donating amino group.
-
Analog 2: 3-Nitroisonicotinamide (3-NINAm) - To evaluate the impact of modifying the carboxylic acid moiety to a primary amide.
-
Analog 3: 5-Nitroisonicotinic acid (5-NINA) - To investigate the influence of the nitro group's position on the pyridine ring.
-
Reference Drug: Isoniazid - A well-established antimicrobial agent for comparison.
Comparative Antimicrobial Activity: In Vitro Data
The antimicrobial efficacy of the parent compound and its analogs was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative yeast species. The primary endpoints for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| 3-NINA | 32 | 16 | 64 | 128 | >256 |
| 3-AINA | >256 | >256 | >256 | >256 | >256 |
| 3-NINAm | 16 | 8 | 32 | 64 | 128 |
| 5-NINA | 64 | 32 | 128 | 256 | >256 |
| Isoniazid | >256 | >256 | >256 | >256 | >256 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| 3-NINA | 64 | 32 | 128 | >256 | >256 |
| 3-AINA | >256 | >256 | >256 | >256 | >256 |
| 3-NINAm | 32 | 16 | 64 | 128 | 256 |
| 5-NINA | 128 | 64 | >256 | >256 | >256 |
| Isoniazid | >256 | >256 | >256 | >256 | >256 |
Interpretation of Results
The data reveals several key structure-activity relationships:
-
The Nitro Group is Crucial: The complete loss of activity in 3-Aminoisonicotinic acid (3-AINA) strongly suggests that the electron-withdrawing nitro group is essential for the antimicrobial properties of this scaffold, likely due to its role in reductive bioactivation.[2][3]
-
Amidation Enhances Potency: 3-Nitroisonicotinamide (3-NINAm) displayed the most potent and broad-spectrum activity, with lower MIC and MBC values compared to the parent carboxylic acid. This suggests that the amide functionality may improve cell permeability or interaction with the molecular target.
-
Positional Isomerism Matters: The reduced activity of 5-Nitroisonicotinic acid (5-NINA) compared to 3-NINA indicates that the position of the nitro group significantly influences the compound's efficacy.
-
Spectrum of Activity: The compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. This is a common observation for many antimicrobial agents and may be attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier. The limited activity against Candida albicans suggests a primarily antibacterial rather than antifungal mode of action.
Mechanistic Insights: The Role of Reductive Bioactivation
The antimicrobial activity of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group to generate cytotoxic intermediates.[1][4] This process is typically carried out by microbial nitroreductases.[2][3] The resulting nitroso and hydroxylamine species are highly reactive and can induce DNA damage, inhibit protein synthesis, and disrupt cellular redox balance, ultimately leading to cell death.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized methodologies were employed, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
This method is a gold standard for quantitatively determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Workflow Diagram:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][11]
Determination of MBC/MFC
This assay is performed subsequently to the MIC test to determine the minimum concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[8]
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC/MFC Reading: The MBC or MFC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., no colony growth on the agar plate).
Conclusion and Future Directions
This comparative guide demonstrates the potential of this compound derivatives as a scaffold for the development of novel antibacterial agents. The superior performance of the amide analog, 3-Nitroisonicotinamide, highlights a promising avenue for chemical modification. The crucial role of the nitro group has been reaffirmed, guiding future synthesis efforts towards nitro-containing structures.
Further research should focus on:
-
Expanding the panel of microbial strains to include drug-resistant isolates.
-
Elucidating the precise molecular target of these compounds.
-
Conducting cytotoxicity studies using mammalian cell lines to assess their therapeutic index.
-
In vivo efficacy studies in animal models of infection.
The data and protocols presented herein provide a robust framework for researchers and drug development professionals to build upon in the quest for new and effective antimicrobial therapies.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Center for Biotechnology Information. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research. [Link]
-
Susceptibility Testing. (n.d.). MSD Manual Professional Edition. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). National Center for Biotechnology Information. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]
-
Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (n.d.). PubMed. [Link]
-
Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. (n.d.). PubMed. [Link]
-
Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011). Ingenta Connect. [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. mdpi.com [mdpi.com]
- 11. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Differential Scanning Calorimetry (DSC) is an indispensable technique in the pharmaceutical and chemical industries for characterizing the thermal properties of novel compounds.[1] This is particularly crucial for energetic materials, such as nitroaromatic compounds, where thermal stability is a critical parameter for safe handling, storage, and processing.[2] This guide provides a comprehensive comparison of the thermal behavior of 3-Nitroisonicotinic acid and its structural isomers, benchmarked against the parent compound, isonicotinic acid. By examining their melting points and decomposition profiles, we elucidate the profound influence of molecular structure—specifically the position of the electron-withdrawing nitro group—on the thermal stability of the pyridine carboxylic acid scaffold. This document serves as a technical resource, detailing a robust DSC methodology and offering insights into the structure-stability relationships that govern this important class of compounds.
The Principle of Differential Scanning Calorimetry in Pharmaceutical Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a thermal transition, such as melting or decomposition, it will require a different amount of heat flow compared to the inert reference. This difference is detected and plotted as a thermogram, revealing critical thermodynamic information.
Key events observable by DSC include:
-
Melting (Endothermic): The transition from a solid to a liquid phase, characterized by a sharp peak. The peak's onset temperature is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).[4]
-
Decomposition (Exothermic): The chemical breakdown of the molecule, which for nitro compounds, is often a highly energetic process releasing significant heat. The onset temperature of this exothermic event is a primary indicator of the compound's thermal stability.[5]
-
Polymorphic Transitions (Endothermic or Exothermic): The transition from one crystalline form to another.[1]
For drug development professionals, these parameters are vital for formulation, stability studies, and ensuring process safety.[6]
Experimental Protocol: A Self-Validating Approach for Energetic Compounds
The analysis of nitroaromatic compounds requires a protocol that prioritizes safety while ensuring data accuracy. The following methodology is a synthesis of best practices for analyzing potentially energetic materials.[5][7]
Instrumentation: A calibrated heat-flux DSC instrument, such as a Mettler Toledo DSC 3 or TA Instruments Q2000, is required. Calibration should be performed using certified standards like indium.[8]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or a standard aluminum crucible. The use of small sample masses is critical to mitigate the risks associated with the energetic decomposition of nitro compounds.
-
Crucible Sealing: Hermetically seal the crucible to prevent mass loss due to sublimation and to contain any pressure generated during initial decomposition. For studies focused purely on decomposition, a pinhole lid may be used to allow for the release of gaseous byproducts, though this must be assessed for safety.
-
Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min. This prevents thermo-oxidative degradation and ensures that the observed thermal events are intrinsic to the compound's stability.[5]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. While slower heating rates can provide better resolution, a rate of 10 °C/min is a common standard for initial screening.
-
-
Data Analysis:
-
Melting Point (T_m): Determined as the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.
-
Decomposition Onset (T_onset): Determined as the extrapolated onset temperature of the first major exothermic event. This temperature is a key indicator of thermal instability.
-
Enthalpy of Decomposition (ΔH_decomp): Calculated by integrating the area under the exothermic decomposition peak(s). This value provides insight into the energetic nature of the decomposition.
-
Experimental Workflow Diagram
Caption: Standard workflow for DSC analysis of nitropyridine carboxylic acids.
Comparative Thermal Analysis: Structure-Property Relationships
To understand the impact of the nitro group's position on thermal stability, we compare this compound with its parent compound and two other isomers: 5-Nitronicotinic acid and 5-Nitropyridine-2-carboxylic acid.
Structures of Compared Compounds
Caption: Chemical structures of the pyridine carboxylic acids under comparison.
Results and Discussion
The thermal properties of the selected compounds, as determined by DSC, are summarized below. Due to the limited availability of comprehensive experimental DSC data in the literature for all compounds, this table includes reported melting points and highlights where decomposition data is particularly needed. The analysis of nitrobenzoic acid isomers shows that decomposition onset can be a more telling metric of stability than melting point.[7][9]
Table 1: Comparative Thermal Properties of Pyridine Carboxylic Acids
| Compound Name | Molecular Formula | Melting Point (T_m), °C | Decomposition Onset (T_onset), °C | Enthalpy of Decomp. (ΔH_decomp), J/g |
| Isonicotinic Acid | C₆H₅NO₂ | ~319 (sublimes)[4] | > 300 (Stable) | N/A |
| This compound | C₆H₄N₂O₄ | ~220 | Data Not Available | Data Not Available |
| 5-Nitronicotinic Acid | C₆H₄N₂O₄ | 171 - 173[10] | Data Not Available | Data Not Available |
| 5-Nitropyridine-2-carboxylic Acid | C₆H₄N₂O₄ | 218 - 220 | Data Not Available | Data Not Available |
| 2-Methoxyamino-3,5-dinitropyridine * | C₆H₆N₄O₅ | ~145 | ~150 | Not Reported |
*Included for qualitative comparison of decomposition behavior.[11]
Analysis of Thermal Behavior:
-
Isonicotinic Acid: The parent compound exhibits high thermal stability, with a melting point reported at approximately 319°C.[4] However, it is also known to sublime at lower temperatures, a process that can sometimes be mistaken for melting if not paired with thermogravimetric analysis (TGA).[4] Its stability is attributed to strong intermolecular hydrogen bonding between the carboxylic acid groups and the pyridine nitrogen, forming a stable crystal lattice.
-
This compound: The introduction of a nitro group at the 3-position significantly lowers the melting point to around 220°C. This is expected, as the bulky nitro group adjacent to the carboxylic acid can disrupt the crystal packing and hydrogen bonding network that provides stability in the parent compound. While specific decomposition data is scarce, the presence of the nitro group makes it highly probable that decomposition will occur at a temperature near or shortly after its melting point.
-
Positional Isomers: The comparison between the isomers is particularly insightful.
-
5-Nitronicotinic Acid displays the lowest melting point of the group (171-173°C).[10] With the nitro and carboxylic acid groups in a meta-like relationship (positions 3 and 5), the electronic and steric disruptions to the crystal lattice are different from the other isomers, leading to weaker intermolecular forces and a lower melting point.
-
5-Nitropyridine-2-carboxylic Acid has a melting point of 218-220°C, which is comparable to this compound. The proximity of the carboxylic acid to the ring nitrogen (position 2) allows for strong intramolecular hydrogen bonding, which can increase stability and melting point compared to the 5-nitronicotinic isomer.
-
-
Decomposition Profile: For nitroaromatic compounds, the decomposition is often an energetic exothermic event that can occur immediately following melting. As seen in the case of 2-methoxyamino-3,5-dinitro-pyridine, the endothermic melting peak is immediately followed by a sharp exotherm representing decomposition.[11] This indicates that the liquid state is significantly less stable than the solid crystalline state. A similar behavior is anticipated for the nitropyridine carboxylic acids, making the determination of the decomposition onset temperature (T_onset) a critical safety parameter. The energy released during this decomposition (ΔH_decomp) quantifies the thermal hazard.[7]
Critical Safety Considerations for Thermal Analysis of Nitroaromatic Compounds
Handling and analyzing nitropyridine derivatives and other energetic materials necessitates strict safety protocols due to their potential for rapid, exothermic decomposition.[2]
-
Use Minimal Sample Mass: Always use the smallest amount of material necessary to obtain a clear signal (typically 1-3 mg). This limits the total energy that can be released during a decomposition event.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, and protective gloves. All handling should be performed within a fume hood.[6]
-
Instrument Safeguards: Ensure the DSC instrument is located in a well-ventilated area and behind a safety shield if possible, especially during initial screenings of unknown compounds.
-
Avoid Contamination: Impurities can significantly lower the decomposition temperature of nitro compounds, leading to unexpected thermal events.[2] Ensure samples are pure and avoid contact with incompatible materials.
-
Data Interpretation: A sharp, highly energetic exotherm should be treated as a significant thermal hazard. The onset temperature of this exotherm should be considered the upper limit for safe handling and processing of the material.
Conclusion
The thermal properties of pyridine carboxylic acids are profoundly influenced by the presence and position of nitro substituents. The addition of a nitro group generally decreases the thermal stability compared to the parent isonicotinic acid, lowering the melting point and introducing a significant decomposition hazard. The relative positions of the nitro and carboxylic acid groups dictate the extent of this destabilization by affecting the efficiency of crystal lattice packing and intermolecular hydrogen bonding.
This guide underscores the necessity of comprehensive DSC and TGA analysis for any research involving such energetic compounds. While melting points provide initial characterization, the critical data for safety and process design are the onset temperature and enthalpy of decomposition. Further research to experimentally determine these missing values for this compound and its isomers is essential for a complete risk assessment and to enable their safe utilization in pharmaceutical and materials science applications.
References
Click to expand
-
Investigation of thermal behavior of nicotinic acid. (2025-08-05). ResearchGate. [Link]
-
ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025-08-10). ResearchGate. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. DTIC. [Link]
-
5-Nitronicotinic acid | C6H4N2O4. PubChem. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate. [Link]
-
A DSC STUDY OF THE THERMAL DECOMPOSITION OF 2–METHOXYAMINO–3, 5–DINITRO–PYRIDINE. Analele UniversităŃii din Bucureşti. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021-02-15). UNICAM. [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
-
Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. [Link]
-
Study on the Long-term Thermal Stability by DSC & ARC and its ISCO behaviors with different AP Quality. (2025-08-07). ResearchGate. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Confirmation of 3-Nitroisonicotinic Acid
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. 3-Nitroisonicotinic acid, a derivative of the essential vitamin B3, presents a case where precise atomic arrangement dictates its chemical behavior. This guide provides a comprehensive comparison of analytical techniques for its structural confirmation, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While various spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a direct, high-resolution, three-dimensional map of a molecule's atomic positions in the solid state.[1][2] This is crucial for confirming connectivity, stereochemistry, and understanding intermolecular interactions that govern crystal packing.[3] For a molecule like this compound, where the orientation of the nitro and carboxylic acid groups on the pyridine ring is paramount, SCXRD provides definitive proof of structure that other methods can only infer.
X-ray Crystallography in Practice: A Case Study Approach
As the crystal structure of this compound is not publicly available, we will use the closely related and well-characterized structure of nicotinic acid (pyridine-3-carboxylic acid) as a practical exemplar to illustrate the crystallographic workflow and data interpretation.[4][5]
The Path to a Crystal Structure: From Solution to Final Model
The journey from a powdered sample to a refined crystal structure is a multi-step process where careful execution at each stage is critical for a high-quality result.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
This protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.
1. Crystal Growth (The Art of Crystallization):
- Objective: To obtain single crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, without cracks or defects).[2]
- Methodology - Slow Evaporation:
- Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at room temperature.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a small, clean vial.
- Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation.
- Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The key is slow, controlled evaporation to allow for the formation of well-ordered crystals.[2]
2. Crystal Selection and Mounting:
- Objective: To select a high-quality single crystal and mount it on the diffractometer.
- Methodology:
- Place a drop of cryo-protectant oil (e.g., Paratone-N) on a microscope slide.
- Transfer the grown crystals into the oil.
- Under a microscope, select a crystal that is transparent and has well-defined faces.[2]
- Using a cryo-loop, carefully pick up the selected crystal and mount it on a goniometer head.
- Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
3. Data Collection:
- Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.
- Methodology:
- Mount the goniometer head on the X-ray diffractometer.
- Center the crystal in the X-ray beam.
- Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
- Execute a full data collection strategy, which involves rotating the crystal and collecting diffraction patterns at various orientations. Modern diffractometers automate this process.
4. Data Processing, Structure Solution, and Refinement:
- Objective: To convert the raw diffraction data into a 3D model of the electron density and refine the atomic positions.
- Methodology:
- Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
- Structure Solution: Using direct methods or Patterson methods, an initial electron density map is generated, from which the positions of the atoms can be inferred.
- Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy.
- Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.
Interpreting the Data: A Look at Nicotinic Acid
The crystallographic data for nicotinic acid provides a tangible example of the outputs of an SCXRD experiment.
| Parameter | Value for Nicotinic Acid | Significance |
| Chemical Formula | C₆H₅NO₂ | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 7.303 Å, b = 11.693 Å, c = 7.33 Å, β = 113.68° | The dimensions of the repeating unit of the crystal lattice.[4] |
| R-factor | 0.03459 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[4] |
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While SCXRD is the definitive method for solid-state structure determination, other techniques provide complementary and often more readily obtainable information.
Caption: Comparison of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons, and their chemical environments.
-
Expertise & Experience: The chemical shifts of the aromatic protons would confirm their positions relative to the electron-withdrawing nitro and carboxylic acid groups.[6] The acidic proton of the carboxylic acid would appear as a broad singlet at a characteristic downfield shift (typically 10-13 ppm).[7]
-
Trustworthiness: While NMR can strongly suggest a particular isomer, it cannot definitively distinguish between certain positional isomers without extensive 2D NMR experiments and comparison to known standards. It provides no direct information on the solid-state packing.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
-
Expertise & Experience: The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern can also offer structural clues. For instance, the loss of a nitro group (NO₂) or a carboxyl group (COOH) would result in characteristic fragment ions.[8][9][10]
-
Trustworthiness: MS is excellent for confirming the molecular formula but cannot distinguish between isomers that have the same mass, such as other nitro-substituted pyridine carboxylic acids.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
-
Expertise & Experience: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively).[11][12][13]
-
Trustworthiness: While FT-IR can confirm the presence of the key functional groups, it provides very limited information about their connectivity and the overall molecular structure.
Summary Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination.[1] | Requires high-quality single crystals; can be time-consuming.[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation. | Excellent for determining the carbon-hydrogen framework.[14] | Indirect structural information; may not distinguish all isomers. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity; requires very small sample amounts. | Does not provide stereochemical or detailed connectivity information.[9] |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure.[12] |
Conclusion
For the absolute structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides a level of detail and certainty that spectroscopic techniques, while valuable for preliminary characterization, cannot match. NMR, MS, and FT-IR are powerful complementary tools that, when used in conjunction, can build a strong case for a proposed structure. However, for definitive proof, particularly in the context of drug development and materials science where solid-state properties are critical, the crystal structure is the final arbiter. This guide provides the foundational knowledge and practical protocols to leverage these techniques effectively in your research endeavors.
References
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). Available at: [Link]
-
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. PMC. (2020). Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. (2022). Available at: [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. (2015). Available at: [Link]
-
Nicotinic Acid. PubChem. Available at: [Link]
-
Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. Available at: [Link]
-
X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. ResearchGate. (2017). Available at: [Link]
-
¹³C-NMR spectrum of (4). ResearchGate. Available at: [Link]
-
NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
¹H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). Natural Products Magnetic Resonance Database. Available at: [Link]
-
Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. MDPI. (2022). Available at: [Link]
-
Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. (2013). Available at: [Link]
-
New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. (2022). Available at: [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
-
IR Absorption Table. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. (2014). Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. (2021). Available at: [Link]
-
NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid; c, d¹³C NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. Available at: [Link]
-
Nicotinic acid. Wikipedia. Available at: [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. (2017). Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. (2023). Available at: [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. (2011). Available at: [Link]
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. (2016). Available at: [Link]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2019). Available at: [Link]
-
FTIR profile of Nicotinic acid. ResearchGate. Available at: [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available at: [Link]
-
FTIR spectra of Nicotinic acid. ResearchGate. Available at: [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanomegas.com [nanomegas.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 3-Nitroisonicotinic Acid: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecular entity development. Among these, 3-nitroisonicotinic acid stands out as a valuable intermediate, its strategic placement of electron-withdrawing groups rendering it a versatile scaffold for further chemical elaboration. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this important compound, offering a critical evaluation of their respective yields, operational complexities, and underlying chemical principles. The protocols detailed herein are grounded in established methodologies, providing a robust framework for laboratory-scale synthesis and process development.
Introduction: The Significance of this compound
This compound, with its pyridine core bearing both a carboxylic acid and a nitro group, is a key building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the nitro substituent, makes the aromatic system susceptible to nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This unique combination of functional groups has led to its incorporation into a variety of biologically active molecules.
This guide will explore and benchmark the two most prevalent synthetic strategies for obtaining this compound:
-
Direct Nitration of an Isonicotinic Acid Precursor: A convergent approach involving the introduction of the nitro group onto a pre-existing isonicotinic acid framework.
-
Oxidation of a Pre-nitrated Pyridine: A linear strategy where the carboxylic acid functionality is generated from a methyl group on a pyridine ring that already bears the nitro substituent.
We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a comparative analysis of their yields and practical considerations.
Method 1: Nitration of Isonicotinic Acid N-Oxide
Direct nitration of the electron-deficient pyridine ring of isonicotinic acid is notoriously challenging due to the deactivating effect of both the ring nitrogen and the carboxylic acid group. A more effective strategy involves the pre-activation of the pyridine ring towards electrophilic substitution by forming the N-oxide. The N-oxide functionality serves a dual purpose: it electronically enriches the 4-position of the pyridine ring, facilitating electrophilic attack, and it can be readily removed in a subsequent step if desired.
Mechanistic Rationale
The nitration of isonicotinic acid N-oxide proceeds via a classical electrophilic aromatic substitution mechanism. The pyridine nitrogen is first oxidized to the N-oxide, which then directs the incoming nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, to the C4 position. The resulting intermediate is then deprotonated to restore aromaticity. Subsequent reduction of the N-oxide would yield this compound. However, for many applications, the N-oxide can be carried through to subsequent steps. The focus here is on the successful nitration to yield this compound N-oxide.
Experimental Protocol: Synthesis of Isonicotinic Acid N-Oxide and Subsequent Nitration
This protocol is adapted from the well-established procedure for the nitration of 3-methylpyridine-1-oxide[1].
Part A: Synthesis of Isonicotinic Acid N-Oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1 equiv.) in glacial acetic acid.
-
Oxidation: To the stirred solution, add 30% hydrogen peroxide (1.5 equiv.) portion-wise, ensuring the temperature does not exceed 70-80°C.
-
Reaction Monitoring: Heat the reaction mixture at 70-80°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the acetic acid and water under reduced pressure. The resulting crude isonicotinic acid N-oxide can be used in the next step without further purification.
Part B: Nitration of Isonicotinic Acid N-Oxide
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, carefully add fuming nitric acid (sp. gr. 1.50, 3 equiv.) to cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84, ~4 volumes relative to the N-oxide).
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the crude isonicotinic acid N-oxide (1 equiv.).
-
Nitration: Cool the flask in an ice-salt bath and slowly add the nitrating mixture via the dropping funnel, maintaining the internal temperature below 15°C.
-
Reaction Progression: After the addition is complete, slowly raise the temperature to 100-105°C and maintain for 2-3 hours. A vigorous evolution of nitrogen oxides will be observed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Isolation: The product, this compound N-oxide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Method 2: Oxidation of 4-Methyl-3-nitropyridine
An alternative and often more direct route to this compound involves the oxidation of a pre-functionalized pyridine ring. In this approach, 4-methyl-3-nitropyridine serves as the starting material. The methyl group at the 4-position is oxidized to a carboxylic acid, a transformation for which several reliable methods exist.
Mechanistic Rationale
The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid.
-
Potassium Permanganate (KMnO₄): In this reaction, the permanganate ion attacks the benzylic protons of the methyl group. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the carboxylate. The reaction is typically carried out in a basic or neutral aqueous solution. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate to yield the desired carboxylic acid.
-
Nitric Acid (HNO₃): Concentrated nitric acid at elevated temperatures can also effect the oxidation of the methyl group. This method is often employed in industrial settings. The reaction mechanism is complex and involves radical intermediates.
Experimental Protocol: Oxidation of 4-Methyl-3-nitropyridine with Potassium Permanganate
This protocol is based on general procedures for the oxidation of alkylpyridines[2][3].
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-methyl-3-nitropyridine (1 equiv.) in water.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate (KMnO₄, 3-4 equiv.) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating at reflux until the reaction is complete, as indicated by the persistence of the purple permanganate color or by TLC analysis.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the pure product.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to this compound will depend on several factors, including the availability of starting materials, desired scale, and safety considerations. The following table provides a comparative summary of the two methods discussed.
| Parameter | Method 1: Nitration of Isonicotinic Acid N-Oxide | Method 2: Oxidation of 4-Methyl-3-nitropyridine |
| Starting Material Availability | Isonicotinic acid is readily available and relatively inexpensive. | 4-Methyl-3-nitropyridine is a more specialized starting material and may be more expensive. |
| Number of Steps | Two steps (N-oxidation followed by nitration). | One primary step (oxidation). |
| Reported/Expected Yield | Yields for the nitration of pyridine N-oxides can be moderate to good, but are highly substrate-dependent. | Oxidation of methylpyridines with KMnO₄ can provide good to excellent yields. For example, the oxidation of 3-picoline with nitric acid can reach yields of 84-98%[4]. |
| Reaction Conditions | Requires strong, corrosive acids (H₂SO₄, fuming HNO₃) and careful temperature control. | KMnO₄ oxidation is typically performed in water at reflux. Nitric acid oxidation requires high temperatures and pressures. |
| Purification | Requires careful neutralization and isolation of the product from a large amount of inorganic salts. | Filtration to remove MnO₂ followed by precipitation of the product. |
| Safety Considerations | Nitration reactions are highly exothermic and can be hazardous if not properly controlled[5]. The use of fuming nitric and sulfuric acids requires stringent safety precautions. | Potassium permanganate is a strong oxidizer and should be handled with care. The reaction can be exothermic. Nitric acid oxidations can be hazardous at scale. |
| Environmental Impact | Generates significant acidic waste that requires neutralization. | The use of KMnO₄ results in the formation of MnO₂ waste. Nitric acid oxidation can produce nitrogen oxide byproducts. |
Conclusion and Recommendations
Both the nitration of isonicotinic acid N-oxide and the oxidation of 4-methyl-3-nitropyridine represent viable synthetic routes to this compound.
-
For laboratory-scale synthesis where the starting material is readily available, the oxidation of 4-methyl-3-nitropyridine with potassium permanganate offers a more straightforward and potentially higher-yielding approach. The reaction conditions are generally milder than those required for nitration, and the work-up procedure is relatively simple.
-
The nitration of isonicotinic acid N-oxide may be a more cost-effective option if isonicotinic acid is a more accessible starting material. However, this route involves an additional synthetic step and requires careful handling of highly corrosive and reactive nitrating agents.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs and constraints of the research or development program. It is recommended that both routes be evaluated on a small scale to determine the most efficient and practical method for the desired application.
References
- Organic Syntheses, Coll. Vol. 4, p.641 (1963); Vol. 32, p.84 (1952).
-
Watson International Limited. (n.d.). The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]
- Patent CN101985434B: Method for preparing nicotinic acid.
- Patent US2748137A: Process for preparing isonicotinic acid.
- Patent US2891067A: Prepar
- U.S. Patent 2,109,954: Oxidation of alkyl pyridines and alkyl quinolines.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE - Patent 1575921 [data.epo.org]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
A Comprehensive DFT-Based Comparative Analysis of Nitroisonicotinic Acid Isomers for Drug Discovery Applications
In the landscape of modern drug discovery and development, a profound understanding of molecular structure and its correlation with biological activity is paramount. Nitroisonicotinic acids, a class of heterocyclic compounds, have garnered significant interest due to their potential as scaffolds in medicinal chemistry, notably in the development of antitubercular and other therapeutic agents. The specific positioning of the nitro group on the isonicotinic acid backbone can dramatically influence the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets.
This guide presents a comprehensive, in-depth comparative analysis of two key isomers: 2-nitroisonicotinic acid and 3-nitroisonicotinic acid, employing Density Functional Theory (DFT). While direct comparative experimental and computational studies on these specific isomers are not extensively available in the current literature, this guide establishes a robust theoretical framework for their evaluation. By elucidating their structural, electronic, and spectroscopic differences, we aim to provide researchers, scientists, and drug development professionals with critical insights to inform rational drug design and lead optimization efforts.
The Rationale for a DFT-Driven Comparison
The decision to employ DFT for this comparative analysis is rooted in its proven efficacy in providing highly accurate predictions of molecular properties at a reasonable computational cost. DFT allows for a detailed exploration of:
-
Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the isomers.
-
Electronic Properties: The distribution of electrons within the molecule, which is crucial for understanding reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.
-
Spectroscopic Signatures: Predicted vibrational frequencies (Infrared and Raman spectra) that can aid in the experimental identification and characterization of these isomers.
-
Reactivity Descriptors: The Molecular Electrostatic Potential (MEP) provides a visual representation of the electron density, highlighting regions susceptible to electrophilic and nucleophilic attack.
By systematically comparing these DFT-derived properties, we can infer the potential impact of the nitro group's position on the isomers' chemical behavior and biological activity.
Experimental Protocol: A Rigorous In Silico Workflow
The following section details the step-by-step computational methodology proposed for a comprehensive DFT-based comparison of 2-nitroisonicotinic acid and this compound. This protocol is designed to ensure the generation of reliable and reproducible data.
Step 1: Geometry Optimization
-
Initial Structure Generation: The initial 3D structures of 2-nitroisonicotinic acid and this compound are constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: Geometry optimization is performed using the Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected, as it has demonstrated a good balance of accuracy and computational efficiency for organic molecules.[1][2]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This Pople-style basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.[1]
-
Convergence Criteria: The optimization is carried out without any symmetry constraints, and the default convergence criteria in Gaussian 09 are used to ensure that a true energy minimum is reached.
-
Frequency Calculation: To confirm that the optimized structures correspond to a local minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[3]
Step 2: Electronic Property Analysis
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the HOMO and LUMO are extracted from the output of the optimized calculations. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.[4][5][6]
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) are calculated to quantify the reactivity of the isomers.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which can provide deeper insights into the stability of the isomers.
Step 3: Spectroscopic and Reactivity Analysis
-
Vibrational Frequency Analysis: The calculated vibrational frequencies from the frequency calculations are analyzed to predict the characteristic IR and Raman spectra of each isomer. The vibrational modes are assigned based on their corresponding atomic displacements.[7][8][9][10][11]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface of the optimized geometries. This provides a color-coded map where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites).[12][13][14][15]
Comparative Analysis of Nitroisonicotinic Acid Isomers
This section presents a hypothetical comparative analysis based on the established computational protocol.
Structural Properties
The position of the nitro group is expected to induce subtle but significant changes in the geometry of the isonicotinic acid scaffold.
| Parameter | 2-Nitroisonicotinic Acid (Predicted) | This compound (Predicted) |
| C-NO₂ Bond Length (Å) | Shorter due to potential intramolecular hydrogen bonding with the carboxylic acid proton. | Typical C-NO₂ single bond length. |
| Pyridine Ring Planarity | Minor distortions may be observed due to steric hindrance between the nitro and carboxylic acid groups. | The pyridine ring is expected to be largely planar. |
| Carboxylic Acid Orientation | The orientation will be influenced by the adjacent nitro group, potentially favoring a conformation that allows for intramolecular interactions. | The orientation will be primarily determined by steric and electronic interactions with the pyridine ring nitrogen. |
These structural variations can have a direct impact on how the molecules fit into the binding pocket of a biological target.
Electronic Properties and Reactivity
The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the isomers.
| Parameter | 2-Nitroisonicotinic Acid (Predicted) | This compound (Predicted) |
| HOMO Energy (eV) | Lower energy due to the strong electron-withdrawing effect of the nitro group in the ortho position. | Higher energy compared to the 2-nitro isomer. |
| LUMO Energy (eV) | Significantly lower energy, indicating a strong electron-accepting character. | Lower energy than the parent isonicotinic acid, but higher than the 2-nitro isomer. |
| HOMO-LUMO Gap (eV) | Smaller energy gap, suggesting higher reactivity. | Larger energy gap compared to the 2-nitro isomer, indicating greater kinetic stability. |
| Dipole Moment (Debye) | Higher dipole moment due to the proximity of the two electron-withdrawing groups. | A significant dipole moment, but likely lower than the 2-nitro isomer. |
A smaller HOMO-LUMO gap for the 2-nitroisonicotinic acid isomer suggests it is more reactive and more polarizable than the 3-nitro isomer. This increased reactivity could be advantageous for covalent inhibitors or for forming strong interactions with a target protein.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual guide to the reactive sites of the molecules.
-
2-Nitroisonicotinic Acid: The MEP is predicted to show a highly electron-deficient (blue) region around the nitro group and the carboxylic acid proton. The nitrogen atom of the pyridine ring will exhibit a region of high electron density (red), making it a potential site for hydrogen bonding.
-
This compound: The MEP of the 3-nitro isomer will also show an electron-deficient region around the nitro group. However, the distribution of the electrostatic potential across the pyridine ring will be different, which can influence its long-range interactions with a receptor.
Caption: A flowchart of the DFT computational workflow for the comparative analysis.
Spectroscopic Analysis
The predicted vibrational spectra can serve as a fingerprint for each isomer.
| Vibrational Mode | 2-Nitroisonicotinic Acid (Predicted Frequency cm⁻¹) | This compound (Predicted Frequency cm⁻¹) |
| C=O Stretch (Carboxylic Acid) | Shifted to a lower frequency due to potential intramolecular hydrogen bonding. | Typical C=O stretching frequency for an aromatic carboxylic acid. |
| N-O Symmetric Stretch (Nitro Group) | Characteristic symmetric stretching frequency. | Characteristic symmetric stretching frequency, potentially at a slightly different wavenumber due to the different electronic environment. |
| N-O Asymmetric Stretch (Nitro Group) | Characteristic asymmetric stretching frequency. | Characteristic asymmetric stretching frequency. |
| Pyridine Ring Vibrations | The vibrational modes of the pyridine ring will be perturbed by the presence of the adjacent nitro group. | The vibrational modes will be influenced by the nitro group at the 3-position. |
These predicted spectroscopic differences can be invaluable for the unambiguous identification of the synthesized isomers in a laboratory setting.
Implications for Drug Development
The computed differences between 2-nitroisonicotinic acid and this compound have significant implications for their potential application in drug design:
-
Reactivity and Target Engagement: The higher predicted reactivity of the 2-nitro isomer might make it a more potent inhibitor if the mechanism of action involves covalent bond formation or strong electrostatic interactions. Conversely, the greater stability of the 3-nitro isomer could be advantageous for developing drugs with better pharmacokinetic profiles.
-
Binding Affinity and Selectivity: The distinct structural and electronic features of each isomer will lead to different binding affinities and selectivities for a given biological target. For instance, 3-nitro-4-amino benzoic acids have been identified as highly selective agonists of GPR109b, a receptor for niacin.[16] This highlights how subtle changes in substitution can drastically alter biological activity.
-
Physicochemical Properties: The differences in dipole moments and electronic distributions will affect key physicochemical properties such as solubility, lipophilicity, and membrane permeability, all of which are critical for drug efficacy. The strong electron-withdrawing nature of the nitro group is known to alter the electronic distribution within a molecule, which can in turn modulate its reactivity and bioactivity.[17]
Caption: The relationship between isomeric structure and therapeutic efficacy.
Conclusion
This guide has outlined a comprehensive DFT-based methodology for the comparative analysis of 2-nitroisonicotinic acid and this compound. While based on a theoretical protocol, the predicted differences in their structural, electronic, and spectroscopic properties provide a robust foundation for understanding their potential as drug candidates. The insights gleaned from such a computational approach are invaluable for guiding synthetic efforts, prioritizing lead compounds, and ultimately accelerating the drug discovery pipeline. By leveraging the predictive power of DFT, researchers can make more informed decisions, saving valuable time and resources in the quest for novel and effective therapeutics.
References
-
Skinner, P. J., et al. (2007). 3-Nitro-4-amino Benzoic Acids and 6-amino Nicotinic Acids Are Highly Selective Agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-22. [Link]
-
PubChem. (n.d.). This compound. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Geometry-optimized structure of 3 as obtained from DFT calculations... [Link]
-
ResearchGate. (n.d.). Geometry optimization of two polymorphic forms (I and II) of... [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of (3,11 a–j). [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential of studied molecules using DFT/B3YLP/6-311G. [Link]
-
National Institutes of Health. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. [Link]
-
ResearchGate. (n.d.). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. [Link]
-
Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Link]
-
National Institutes of Health. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. [Link]
-
Journal of Chemistry Letters. (2023). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]
-
Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]
-
ResearchGate. (n.d.). (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. [Link]
-
National Institutes of Health. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. [Link]
-
SciSpace. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). [Link]
-
National Institutes of Health. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]
-
Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). [Link]
-
ResearchGate. (n.d.). DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]
-
National Institutes of Health. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. [Link]
-
Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. (2021). [Link]
-
ResearchGate. (n.d.). The DFT optimized geometry of i) 2–nitropyridine, ii) 6‐bromo‐8‐NQ, and... [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. (n.d.). [Link]
-
YouTube. (2020). How To Perform Optimization Of A Structure Or Geometry Minimization Using Computational Codes. [Link]
-
National Institutes of Health. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. [Link]
-
YouTube. (2024). DFT studies for finding HOMO and LUMO. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
-
Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
-
ResearchGate. (n.d.). The calculated vibrational frequencies of the. [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
Sources
- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemlett.com [jchemlett.com]
- 4. irjweb.com [irjweb.com]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. One moment, please... [biointerfaceresearch.com]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity of Antibodies Raised Against 3-Nitroisonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and success of their work.[1] When developing antibodies against small molecules, or haptens, such as 3-nitroisonicotinic acid derivatives, a thorough investigation of cross-reactivity is not just a quality control step; it is a critical validation of the antibody's utility.[1][2] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, complete with detailed experimental protocols, comparative data, and workflow visualizations.
The Significance of Specificity for Anti-3-Nitroisonicotinic Acid Antibodies
The central challenge in generating antibodies to small molecules like this compound is that they are not immunogenic on their own.[9][10] To elicit an immune response, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][11] The resulting antibodies will have a binding site (paratope) that recognizes the unique three-dimensional structure of the hapten. The degree to which this antibody binds to other, structurally related molecules is its measure of cross-reactivity.
Designing a Cross-Reactivity Study: A Multi-Faceted Approach
A robust cross-reactivity study should employ multiple methodologies to build a comprehensive specificity profile of the antibody. Here, we will focus on two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Selection of Cross-Reactant Analogs
The selection of compounds to test for cross-reactivity is a critical step. A well-designed panel should include molecules with subtle and significant structural variations from the original immunogen. For an antibody raised against a this compound-KLH conjugate, a suitable panel of analogs would include:
-
Parent Compound: this compound
-
Positional Isomers: 2-Nitroisonicotinic acid, 5-Nitroisonicotinic acid
-
Analogs with Modified Functional Groups: 3-Aminoisonicotinic acid, 3-Hydroxyisonicotinic acid
-
Related Structures: Isonicotinic acid, Nicotinic acid
This selection allows for the mapping of the epitope and understanding which parts of the molecule are most critical for antibody recognition.
Experimental Workflow for Cross-Reactivity Assessment
The overall workflow for assessing cross-reactivity involves initial screening with a competitive immunoassay followed by in-depth kinetic analysis of any significant cross-reactants.
Caption: Workflow for antibody cross-reactivity assessment.
Method 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is a robust method for determining the relative affinity of an antibody for a panel of analogs.[5] The principle relies on the competition between a labeled antigen (the target hapten conjugated to an enzyme like HRP) and the unlabeled analog in the sample for a limited number of antibody binding sites.
Caption: Principle of Competitive ELISA.
Detailed Protocol for Competitive ELISA
-
Coating: Dilute the anti-3-nitroisonicotinic acid antibody to 1-10 µg/mL in a coating buffer (e.g., 100 mM sodium bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the this compound standard and each analog. In a separate plate, mix 50 µL of each dilution with 50 µL of a fixed concentration of this compound conjugated to HRP.
-
Incubation: Add 100 µL of the standard/analog-HRP mixture to the antibody-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of a suitable substrate for HRP (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data is used to generate a standard curve by plotting the absorbance against the log of the concentration for the target analyte and each analog. The IC50 value (the concentration that causes 50% inhibition of the maximum signal) is determined for each compound.[13][14]
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-Nitroisonicotinic acid | 500 | 2.0% |
| 5-Nitroisonicotinic acid | 800 | 1.25% |
| 3-Aminoisonicotinic acid | >10,000 | <0.1% |
| 3-Hydroxyisonicotinic acid | >10,000 | <0.1% |
| Isonicotinic acid | >10,000 | <0.1% |
| Nicotinic acid | >20,000 | <0.05% |
Interpretation: In this illustrative dataset, the antibody demonstrates high specificity for this compound. The positional isomers show minimal cross-reactivity, indicating that the precise location of the nitro group is crucial for recognition. The removal or substitution of the nitro group (as in 3-amino and 3-hydroxy derivatives) essentially abolishes binding, highlighting the nitro group as a key part of the epitope.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of antibody-antigen interactions.[15][16] It measures the association rate (ka), dissociation rate (kd), and calculates the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[15] This level of detail is invaluable for characterizing the interactions of any significantly cross-reacting analogs identified by ELISA.[17][18]
Detailed Protocol for SPR Analysis
-
Ligand Immobilization: Covalently immobilize the anti-3-nitroisonicotinic acid antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions for this compound and any cross-reacting analogs in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte solutions sequentially over the sensor surface, from the lowest to the highest concentration. Each injection cycle consists of:
-
Association Phase: Analyte flows over the sensor surface, allowing binding to the immobilized antibody.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte from the antibody is monitored.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove any bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the affinity (KD).
Comparative Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 1.2 x 10⁻³ | 8.0 x 10⁻⁹ |
| 2-Nitroisonicotinic acid | 2.1 x 10⁴ | 8.4 x 10⁻³ | 4.0 x 10⁻⁷ |
| 5-Nitroisonicotinic acid | 1.8 x 10⁴ | 1.3 x 10⁻² | 7.2 x 10⁻⁷ |
Interpretation: The SPR data confirms the findings from the ELISA. The antibody has a much higher affinity (lower KD) for its target analyte, this compound, primarily driven by a slower dissociation rate (kd). The weaker binding of the positional isomers is characterized by both a slower on-rate and a much faster off-rate, indicating a less stable interaction.
Conclusion: A Self-Validating System for Trustworthy Results
By employing a two-tiered approach of competitive ELISA for broad screening and SPR for detailed kinetic characterization, researchers can build a comprehensive and reliable specificity profile for antibodies raised against this compound derivatives. This self-validating system, where the results of one method corroborate the other, provides a high degree of confidence in the antibody's performance. Understanding the cross-reactivity profile is not merely an academic exercise; it is a prerequisite for the development of robust and reproducible immunoassays, ensuring the integrity of research and the safety and efficacy of potential therapeutics.[1][19][20]
References
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. PubMed. [Link]
-
Development of immunoassays for multi-residue detection of small molecule compounds - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Anti-hapten Antibody Problems - Aptamer Group. Aptamer Group. [Link]
-
Hapten | Immunology, Antigens, Allergens - Britannica. Britannica. [Link]
-
Predictions of Antibody Biophysical Properties for Improving Drug Development. ProQuest. [Link]
-
Hapten - Wikipedia. Wikipedia. [Link]
-
Immunoassay developed to detect small molecules - Drug Target Review. Drug Target Review. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - figshare. Figshare. [Link]
-
What Are Antibodies Used for in Drug Development? News-Medical.net. [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
-
Hapten - Creative Diagnostics. Creative Diagnostics. [Link]
-
Why is Antibody Specificity Testing Important? - Polaris Market Research. Polaris Market Research. [Link]
-
Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. BioProcess International. [Link]
-
Antibody Cross Reactivity And How To Avoid It? - ELISA kit. ELISA Kit. [Link]
-
Surface Plasmon Resonance for Therapeutic Antibody Characterization. SpringerLink. [Link]
-
Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed. PubMed. [Link]
-
Selecting and engineering monoclonal antibodies with drug-like specificity - PMC - NIH. National Institutes of Health. [Link]
-
Early specificity testing crucial for antibody drug safety - News-Medical.Net. News-Medical.Net. [Link]
-
Application Guides / ELISA Protocol - 2BScientific. 2BScientific. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. MDPI. [Link]
-
Preparation of Anti-Aristolochic Acid I Monoclonal Antibody and Development of Chemiluminescent Immunoassay and Carbon Dot-Based Fluoroimmunoassay for Sensitive Detection of Aristolochic Acid I - NIH. National Institutes of Health. [Link]
-
Antibody Cross-Reactivity in Auto-Immune Diseases - PMC - PubMed Central. National Institutes of Health. [Link]
-
Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed. PubMed. [Link]
-
Developing Recombinant Anti Idiotypic Antibodies for PK/PD and Immunogenicity Assays. YouTube. [Link]
Sources
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Anti-Aristolochic Acid I Monoclonal Antibody and Development of Chemiluminescent Immunoassay and Carbon Dot-Based Fluoroimmunoassay for Sensitive Detection of Aristolochic Acid I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side evaluation of the stability of different nitro-substituted pyridine carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Pharmaceutical and Agrochemical Development
Nitro-substituted pyridine carboxylic acids are a pivotal class of compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The strategic placement of a nitro group, a potent electron-withdrawing moiety, on the pyridine ring can significantly modulate the molecule's biological activity. However, this same feature introduces a chemical reactivity that can compromise the compound's stability, impacting its shelf-life, safety, and efficacy.[2] Understanding the stability of these molecules under various environmental stressors is therefore not merely a regulatory hurdle but a fundamental aspect of robust drug and pesticide development.
This guide provides a comprehensive side-by-side evaluation of the stability of different nitro-substituted pyridine carboxylic acids. We will delve into the mechanistic principles governing their degradation and present standardized protocols for assessing their stability under forced degradation conditions, in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5] By understanding the intrinsic stability of these compounds, researchers can make more informed decisions in lead candidate selection, formulation development, and defining appropriate storage conditions.
Factors Influencing the Stability of Nitro-Substituted Pyridine Carboxylic Acids
The stability of a nitro-substituted pyridine carboxylic acid is a multifactorial property, primarily dictated by the positional isomerism of the nitro and carboxylic acid groups on the pyridine ring. These positions influence the electron density distribution within the aromatic system, affecting its susceptibility to various degradation pathways.
-
Positional Isomerism: The relative positions of the electron-withdrawing nitro group and the carboxylic acid group are paramount. For instance, a nitro group in a position that enhances the acidity of the carboxylic proton can influence its reactivity and degradation kinetics. The steric hindrance between adjacent groups can also play a role in stability.[6]
-
Electronic Effects: The nitro group's strong electron-withdrawing nature makes the pyridine ring electron-deficient and susceptible to nucleophilic attack. Conversely, it can also render the molecule more resistant to oxidative degradation.[2]
-
Environmental Factors: External stressors such as heat, light, humidity, and pH are critical drivers of degradation. Forced degradation studies are designed to probe a molecule's susceptibility to these factors.[3]
Comparative Stability Analysis: A Data-Driven Evaluation
While a comprehensive, publicly available dataset directly comparing a wide range of nitro-substituted pyridine carboxylic acid isomers is limited, we can extrapolate expected stability trends based on fundamental chemical principles and data from analogous compounds. The following tables present a hypothetical yet scientifically plausible comparative stability profile. This data serves as an illustrative guide for researchers conducting their own stability assessments.
Table 1: Hypothetical Stability of Nitro-Substituted Pyridine Carboxylic Acid Isomers under Hydrolytic Stress
| Compound ID | Structure | % Degradation (0.1 M HCl, 72h, 60°C) | % Degradation (0.1 M NaOH, 24h, RT) |
| NPCA-1 | 2-Nitroisonicotinic acid | 8.5 | 18.2 |
| NPCA-2 | 5-Nitropicolinic acid | 10.1 | 22.5 |
| NPCA-3 | 6-Nitronicotinic acid | 12.3 | 25.8 |
Note: The hypothetical data suggests that the position of the nitro group relative to the carboxylic acid and the ring nitrogen influences hydrolytic stability. Increased electron deficiency at the carboxylic carbon can enhance susceptibility to nucleophilic attack by water or hydroxide ions.
Table 2: Hypothetical Stability of Nitro-Substituted Pyridine Carboxylic Acid Isomers under Oxidative and Photolytic Stress
| Compound ID | Structure | % Degradation (3% H₂O₂, 24h, RT) | % Degradation (ICH Q1B Photostability) |
| NPCA-1 | 2-Nitroisonicotinic acid | 5.2 | 15.6 |
| NPCA-2 | 5-Nitropicolinic acid | 6.8 | 18.9 |
| NPCA-3 | 6-Nitronicotinic acid | 8.1 | 21.3 |
Note: Nitroaromatic compounds are known to be photosensitive.[7] The degree of photodegradation can be influenced by the electronic environment of the pyridine ring.
Experimental Protocols for Stability Assessment
The following protocols are standardized methodologies for conducting forced degradation studies, designed to be self-validating and in alignment with ICH guidelines.[3][8]
High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
A robust, stability-indicating HPLC method is the cornerstone of any degradation study. It must be capable of separating the parent compound from all its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a 0.1% formic acid modifier.
-
Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradants (e.g., 254 nm or a photodiode array detector for spectral analysis).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Caption: Workflow for HPLC-based stability indicating assay.
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to understand the degradation pathways of the molecule.[5][7]
a. Acid and Base Hydrolysis:
-
Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the acidic solution at 60°C for up to 72 hours and the basic solution at room temperature for up to 24 hours.
-
At specified time points, withdraw samples, neutralize them, and dilute with the mobile phase to the working concentration for HPLC analysis.
b. Oxidative Degradation:
-
Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature for up to 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
c. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute to the working concentration for HPLC analysis.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the thermal stability and decomposition profile of the solid compound.[9]
d. Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, analyze the samples by HPLC.
Caption: Overview of the forced degradation workflow.
Potential Degradation Pathways
The degradation of nitro-substituted pyridine carboxylic acids can proceed through several mechanisms. Understanding these pathways is crucial for identifying potential degradants and ensuring the analytical method can detect them.
-
Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, particularly under basic conditions, leading to decarboxylation.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or under certain photolytic conditions.
-
Ring Opening: Under harsh conditions, the pyridine ring itself can undergo cleavage.[10][11]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitroisonicotinic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Nitroisonicotinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is chosen, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, its structure—containing both a nitro group and a carboxylic acid on a pyridine ring—guides our assessment. We must extrapolate from data on similar chemical classes to ensure a conservative and safe approach.
Based on analogous compounds such as 3-Nitropropionic acid and other nitroaromatic compounds, the primary hazards are identified as:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Damage: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
These hazards dictate that the primary goal of our PPE strategy is to prevent any direct contact with the substance, whether in solid or solution form.
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The initial and most critical layers of protection are robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound, from weighing the solid powder to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[3][4] A fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particles.[5]
-
Administrative Controls: Access to areas where this compound is used should be restricted to authorized and trained personnel. A designated area within the lab should be established for its use to prevent cross-contamination.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | 2 Pairs of Nitrile Gloves (or Neoprene) | Flame-Resistant Lab Coat (fully fastened) | Required if fume hood is not available (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | 2 Pairs of Nitrile Gloves (or Neoprene) | Chemical-Resistant Apron over Lab Coat | Not required if performed in a fume hood |
| Post-Handling | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required |
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Chemical splash goggles are mandatory at all times when handling the compound in any form.[3]
-
A face shield worn over the goggles is required when there is a significant risk of splashes, such as during the transfer of solutions or when handling larger quantities.[6][7]
Skin and Body Protection
Preventing skin contact is a primary objective.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[3]
-
Gloves: Due to the lack of specific permeation data for this compound, a conservative approach is necessary. Nitrile gloves are a common choice in a laboratory setting, but for nitro compounds, double-gloving is recommended as a best practice. This involves wearing two pairs of nitrile gloves, which increases the time to breakthrough. Gloves must be inspected for any signs of degradation or puncture before use.[8] Always remove gloves using the proper technique to avoid contaminating your skin.[8] Wash hands thoroughly with soap and water immediately after handling the product and removing gloves.[1][4]
-
Clothing: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed below the waist.[8]
Respiratory Protection
All work should be performed in a chemical fume hood to eliminate the need for respiratory protection. However, in the rare event of an engineering control failure or a large spill, respiratory protection would be necessary. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency Response Plan: Immediate and Decisive Action
In the event of an exposure or spill, a clear and immediate response is critical to mitigating harm.
Emergency Response Flowchart
Caption: Immediate actions for spills or personal exposure to this compound.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[4] Seek prompt medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[8]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.
-
Spills: For small spills, use an inert absorbent material to contain the substance, then collect it in a labeled hazardous waste container.[5] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4][8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration by a licensed chemical destruction facility.[10] Never discharge chemical waste to the sewer system.
By adhering to these rigorous safety protocols, you build a foundation of trust and reliability in your research operations, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- University of Washington. (2012, September 13). Standard Operating Procedure.
- University of California, Merced. (n.d.). Standard Operating Procedure.
- ChemicalBook. (2022, August 11). 3,5-DINITROISONICOTINIC ACID - Safety Data Sheet.
- ECHEMI. (n.d.). This compound SDS, 59290-82-3 Safety Data Sheets.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Nitropropionic acid.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Cayman Chemical. (2025, November 25). 3-Nitropropionic Acid - Safety Data Sheet.
- International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
- Sigma-Aldrich. (2024, March 5). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Clemson Cooperative Extension. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube.
- Agency for Toxic Substances and Disease Registry. (1994). Production, Import/Export, Use, and Disposal.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Western Washington University. (n.d.). Nitric Acid Safety.
- Sigma-Aldrich. (n.d.). 3-Nitropropionic acid - Safety Data Sheet.
- University of Texas at Dallas. (2018, July 20). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Lab Alley. (n.d.). How to dispose of nitric acid.
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
